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  • Product: Dacomitinib metabolite M2
  • CAS: 1262034-38-7

Core Science & Biosynthesis

Foundational

The Unseen Engine: A Technical Guide to the Mechanism of Action of Dacomitinib's Active Metabolite, PF-05199265 (M2), in EGFR-Mutated NSCLC

Abstract Dacomitinib, a second-generation irreversible tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the first-line treatment of non-small cell lung cancer (NSCLC) harboring activatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dacomitinib, a second-generation irreversible tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the first-line treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). While the mechanism of action of the parent drug is well-characterized, the contribution of its principal active metabolite, O-desmethyl dacomitinib (PF-05199265 or M2), remains a critical area of investigation for a comprehensive understanding of dacomitinib's therapeutic profile. This technical guide provides an in-depth analysis of the mechanism of action of the M2 metabolite, synthesizing preclinical data to offer researchers, scientists, and drug development professionals a detailed perspective on its role in the treatment of EGFR-mutated NSCLC. We will explore the metabolic generation of M2, its comparative inhibitory potency against key EGFR mutations, and the downstream signaling consequences of its activity. Furthermore, this guide outlines detailed experimental protocols for the characterization of M2's activity, providing a framework for further research in this domain.

Introduction: Dacomitinib and the Landscape of EGFR-Mutated NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[1][2] These mutations lead to constitutive activation of the EGFR tyrosine kinase, driving downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cell proliferation, survival, and differentiation.[3]

Dacomitinib is a potent, irreversible, second-generation TKI that inhibits the kinase activity of the human EGFR family (EGFR/HER1, HER2, and HER4).[1] Unlike first-generation reversible TKIs, dacomitinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition.[3] This irreversible binding is a key feature of its enhanced potency and clinical activity compared to first-generation inhibitors in EGFR-mutated NSCLC.[2]

However, the in vivo activity of dacomitinib is not solely attributable to the parent compound. Hepatic metabolism plays a crucial role in the biotransformation of dacomitinib, leading to the formation of several metabolites. Among these, the O-desmethyl dacomitinib metabolite, also known as PF-05199265 or M2, is the most abundant circulating metabolite and possesses significant pharmacological activity.[4] This guide will now delve into the specifics of this critical metabolite.

Metabolic Pathway of Dacomitinib to PF-05199265 (M2)

The primary route of dacomitinib metabolism is through hepatic pathways. Specifically, cytochrome P450 (CYP) enzymes are responsible for its biotransformation. The formation of the major active metabolite, O-desmethyl dacomitinib (PF-05199265), is primarily catalyzed by the CYP2D6 isoenzyme.[4] Minor contributions from CYP3A4 lead to the formation of other oxidative metabolites.[4]

The O-demethylation of dacomitinib occurs on the methoxy group of the quinazoline ring, resulting in the formation of PF-05199265. This metabolite circulates in plasma at concentrations that are a fraction of the parent drug but retains a comparable in vitro pharmacological activity profile.[4][5]

Dacomitinib Dacomitinib M2 PF-05199265 (M2) O-desmethyl dacomitinib Dacomitinib->M2 CYP2D6 (major) Other_Metabolites Minor Oxidative Metabolites Dacomitinib->Other_Metabolites CYP3A4 (minor)

Figure 1: Metabolic pathway of dacomitinib.

Mechanism of Action of PF-05199265 (M2)

The therapeutic efficacy of dacomitinib is a composite of the activity of the parent drug and its active metabolites. PF-05199265, as the major active metabolite, plays a significant role in the overall mechanism of action.

Irreversible Inhibition of the EGFR Kinase Domain

Similar to its parent compound, PF-05199265 is an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with the cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor growth and survival.[3]

Comparative Inhibitory Potency against EGFR Mutations

A critical aspect of understanding the contribution of PF-05199265 is its inhibitory potency against clinically relevant EGFR mutations compared to dacomitinib. Data from a review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) provides a direct comparison of the inhibition constants (Ki) for both dacomitinib and PF-05199265 against various EGFR forms.[6]

EGFR FormDacomitinib Ki (nmol/L)PF-05199265 (M2) Ki (nmol/L)
Wild-Type2.42.8
L858R0.50.8
Del-190.40.6
L858R/T790M4444
Data sourced from PMDA Report on the Deliberation Results for Vizimpro® Tablets.[6]

As illustrated in the table, PF-05199265 exhibits a very similar inhibitory profile to dacomitinib. Its potency against the common activating mutations (L858R and Del-19) is in the sub-nanomolar range, comparable to the parent drug. This indicates that the M2 metabolite significantly contributes to the therapeutic effect of dacomitinib in patients with these mutations.

Importantly, both dacomitinib and PF-05199265 show reduced, yet still present, activity against the T790M resistance mutation. The Ki value of 44 nmol/L for both compounds against the L858R/T790M double mutant highlights the challenge that this secondary mutation poses to second-generation TKIs. While more potent than first-generation inhibitors against T790M, their efficacy is considerably lower than against the primary activating mutations.

Inhibition of Downstream EGFR Signaling

The inhibition of EGFR kinase activity by PF-05199265 leads to the suppression of downstream signaling pathways. This can be experimentally verified by observing the dephosphorylation of key signaling proteins such as AKT and ERK. The sustained inhibition of these pathways by both dacomitinib and its active metabolite M2 is fundamental to their anti-proliferative and pro-apoptotic effects in EGFR-mutated NSCLC cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dacomitinib_M2 Dacomitinib / PF-05199265 (M2) Dacomitinib_M2->EGFR Irreversible Inhibition

Figure 2: Inhibition of the EGFR signaling pathway.

Experimental Protocols for Characterizing PF-05199265 (M2) Activity

To empirically validate and further explore the mechanism of action of PF-05199265, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05199265 against wild-type and mutant EGFR kinases.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic substrate by the EGFR kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR kinase (wild-type, L858R, Del-19, L858R/T790M)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • PF-05199265 (and dacomitinib as a control) dissolved in DMSO

    • 96-well microplates

    • Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

    • Detection substrate (e.g., TMB)

    • Plate reader

  • Procedure:

    • Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of PF-05199265 and dacomitinib in kinase buffer.

    • In each well, add the kinase buffer, the recombinant EGFR kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP to each well. Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by washing the plate.

    • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of PF-05199265 on NSCLC cell lines with different EGFR mutation statuses.

Protocol:

  • Reagents and Materials:

    • NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, HCC827 for Del-19)

    • Cell culture medium and supplements

    • PF-05199265 and dacomitinib

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO₂)

    • Plate reader

  • Procedure:

    • Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of PF-05199265 or dacomitinib. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

Objective: To evaluate the effect of PF-05199265 on the phosphorylation of EGFR and downstream signaling proteins.

Protocol:

  • Reagents and Materials:

    • NSCLC cell lines

    • PF-05199265 and dacomitinib

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membranes and transfer apparatus

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture NSCLC cells to 70-80% confluency and treat with various concentrations of PF-05199265 or dacomitinib for a specified time (e.g., 2 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

cluster_invitro In Vitro Assays cluster_inputs Inputs Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (Anti-proliferative Effect) Western_Blot Western Blot Analysis (Signaling Inhibition) Recombinant_Kinase Recombinant EGFR Kinase Recombinant_Kinase->Kinase_Assay Cell_Lines EGFR-mutant NSCLC Cell Lines Cell_Lines->Cell_Viability Cell_Lines->Western_Blot Compound PF-05199265 (M2) Compound->Kinase_Assay Compound->Cell_Viability Compound->Western_Blot

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Exploratory

Elucidating the Molecular Architecture of Dacomitinib Cysteine Conjugate (M2): A Comprehensive NMR Structural Characterization Guide

Executive Summary Dacomitinib is a highly potent, irreversible, pan-human epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of non-small cell lung cancer (NSCL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dacomitinib is a highly potent, irreversible, pan-human epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations[1]. Its mechanism of action relies on a reactive acrylamide "warhead" that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.

However, this same electrophilic warhead makes dacomitinib highly susceptible to Phase II metabolism via off-target nucleophilic attack by endogenous thiols, primarily glutathione (GSH)[2][3]. The subsequent enzymatic degradation of the glutathione conjugate yields the cysteine conjugate, officially designated as the M2 metabolite [2][4]. Accurately characterizing the molecular structure of M2 is critical for understanding the drug's clearance mechanisms, safety profile, and potential off-target toxicities[5]. This whitepaper provides a comprehensive, self-validating technical guide for the Nuclear Magnetic Resonance (NMR) structural characterization of the dacomitinib M2 conjugate.

The Metabolic Trajectory of Dacomitinib

While cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) drive the oxidative Phase I metabolism of dacomitinib (yielding the active O-desmethyl metabolite PF-05199265), extrahepatic glutathione conjugation serves as a parallel and highly significant elimination pathway[3][4].

The biogenesis of the M2 metabolite follows a classic mercapturic acid pathway trajectory:

  • Michael Addition: The sulfhydryl group of GSH attacks the β -carbon of dacomitinib's acrylamide moiety.

  • Enzymatic Cleavage: γ -glutamyltransferase removes the glutamyl moiety, followed by dipeptidase-mediated removal of the glycine residue.

  • M2 Formation: The resulting structure is the dacomitinib cysteine conjugate (M2), which is prominently detected in human hepatocytes and excreted in feces[2][4].

MetabolicPathway Dacomitinib Dacomitinib (Acrylamide Warhead) GSH Glutathione (GSH) Conjugation (GST) Dacomitinib->GSH Phase II Metabolism GSH_Conj Glutathione Conjugate (Thioether Linkage) GSH->GSH_Conj Cleavage Enzymatic Cleavage (γ-GT & Dipeptidase) GSH_Conj->Cleavage M2 M2 Metabolite (Cysteine Conjugate) Cleavage->M2 Final Excreted Form

Caption: Biogenesis of dacomitinib M2 cysteine conjugate via the extrahepatic glutathione pathway.

Rationale for NMR Structural Elucidation

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can easily identify the mass shift corresponding to a cysteine addition (+121 Da)[5][6], MS alone cannot definitively prove the regiochemistry of the conjugation. The dacomitinib molecule contains multiple potential sites for modification. NMR spectroscopy—specifically a combination of 1D ( 1 H, 13 C, 19 F) and 2D (COSY, HSQC, HMBC) experiments—is mandatory to unequivocally prove that the thioether linkage occurs specifically at the β -carbon of the acrylamide group, confirming the loss of the olefinic double bond[4].

Experimental Methodology: Isolation and NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in structural elucidation, the following protocol details not just the how, but the why behind each experimental choice.

Sample Preparation Protocol
  • Step 1: Isolation & Lyophilization. M2 is isolated from hepatocyte incubations or synthetic generation via preparative HPLC. The fraction is lyophilized to complete dryness. Causality: Residual water or trifluoroacetic acid (TFA) from HPLC will severely distort the 1 H NMR spectrum and shift exchangeable proton signals (amides/amines).

  • Step 2: Solvent Selection. Dissolve 2–5 mg of the lyophilized M2 in 600 μ L of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: M2 is a zwitterionic molecule due to the amino acid (cysteine) moiety. It exhibits poor solubility in standard non-polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ strongly hydrogen-bonds with exchangeable protons (NH, OH), drastically slowing their exchange rate and allowing them to be observed in the 1 H spectrum—a critical requirement for mapping the quinazoline core and the new cysteine amine.

  • Step 3: Internal Standard. Add 0.03% v/v Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).

NMR Acquisition Workflow

NMRWorkflow Isolate 1. M2 Isolation (Prep-HPLC & Lyophilization) Prep 2. Sample Prep (Dissolution in DMSO-d6) Isolate->Prep Acq1D 3. 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis 5. Structural Elucidation (Thioether Linkage Confirmation) Acq2D->Analysis

Caption: Step-by-step NMR characterization workflow for the isolated M2 metabolite.

Structural Elucidation via Multi-Dimensional NMR

1D NMR Signatures ( 1 H, 13 C, 19 F)

The most profound spectral change between parent dacomitinib and M2 is the saturation of the acrylamide double bond.

  • 1 H NMR: The parent drug exhibits distinct olefinic doublet/multiplet signals between 5.8 ppm and 6.5 ppm. In M2, these signals completely disappear. In their place, new aliphatic multiplets emerge between 2.5 ppm and 3.5 ppm, corresponding to the newly formed -CH 2​ -CH 2​

    • linkage and the β -CH 2​ of the cysteine moiety.
  • 19 F NMR: Dacomitinib contains a 3-chloro-4-fluorophenylamino group. Acquiring a 19 F spectrum provides a clean, background-free singlet (typically around -115 ppm to -120 ppm depending on reference). Causality: This confirms that the halogenated aniline core remains completely intact during the conjugation process[2][4].

Quantitative Data Interpretation

The table below summarizes the critical chemical shift transitions utilized to validate the M2 structure.

Structural MotifNucleusParent Dacomitinib Shift (ppm)M2 Conjugate Shift (ppm)Diagnostic Implication
Acrylamide α -CH 1 H~6.20 (d, sp2 )~2.60 (t, sp3 )Loss of double bond; saturation via Michael addition.
Acrylamide β -CH / CH 2​ 1 H~6.45 (dd, sp2 )~2.85 (t, sp3 )Site of nucleophilic attack by cysteine thiol.
Acrylamide β -Carbon 13 C~130.5 ( sp2 )~32.4 ( sp3 )Confirms conversion from alkene to thioether alkane.
Cysteine β -CH 2​ 1 HN/A~2.90 - 3.10 (m)Presence of the cysteine moiety.
Fluorinated Aniline Core 19 F~ -116.5 (s)~ -116.5 (s)Confirms the kinase-binding domain is unmetabolized.
2D NMR: The Role of HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for proving regiochemistry. It detects scalar couplings over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). To prove that M2 is formed via attack at the β -carbon of the acrylamide:

  • Identify the isolated 1 H signals of the cysteine β -CH 2​ protons.

  • Trace their HMBC cross-peaks.

  • A strong 3JCH​ correlation will be observed between the cysteine β -protons and the newly saturated β -carbon of the dacomitinib side-chain. This cross-peak is the ultimate, self-validating proof of the thioether linkage structure.

Standardized Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)Purpose
1 H zg3064 - 1282.0 s12 ppmPrimary proton mapping; quantification of purity.
13 C zgpg301024 - 40962.0 s250 ppmCarbon backbone verification; sp2 to sp3 shift.
19 F zgfhigqn641.5 s100 ppmVerification of the 3-chloro-4-fluorophenyl ring.
HSQC hsqcedetgpsisp2.281.5 s 1 H: 10, 13 C: 160Correlates protons to directly attached carbons.
HMBC hmbcgplpndqf161.5 s 1 H: 10, 13 C: 220Proves the exact site of the thioether conjugation.

Conclusion

The comprehensive NMR structural characterization of the dacomitinib M2 cysteine conjugate requires a meticulously designed workflow. By leveraging the zwitterion-stabilizing properties of DMSO- d6​ and utilizing advanced 2D HMBC correlations, researchers can definitively map the regiochemistry of the glutathione-mediated Phase II metabolic pathway. Understanding the precise molecular architecture of M2 not only satisfies stringent regulatory requirements for metabolite identification but also provides critical insights into the drug's clearance mechanisms and safety profile in patients with varying hepatic functions[2][3].

References

  • PMDA (Pharmaceuticals and Medical Devices Agency). "Report on the Deliberation Results - Vizimpro Tablets (Dacomitinib)." pmda.go.jp, November 30, 2018.
  • EMA (European Medicines Agency). "Assessment report - Vizimpro." europa.eu, January 31, 2019.
  • Oncology News Central. "Dacomitinib: uses, dosing, warnings, adverse events, interactions." oncologynewscentral.com.
  • NIH (National Institutes of Health). "The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib." nih.gov.
  • NIH (National Institutes of Health). "Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS." nih.gov.
  • ResearchGate. "Discovery of a 6-Aminobenzo[ b ]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities." researchgate.net, August 15, 2024.

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Foundational

An In-depth Technical Guide to the Binding Affinity of Dacomitinib's M2 Metabolite for the EGFR T790M Mutation

Abstract This technical guide provides a comprehensive analysis of the binding affinity of O-desmethyl dacomitinib (PF-05199265), the major active metabolite of the second-generation EGFR tyrosine kinase inhibitor (TKI)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of O-desmethyl dacomitinib (PF-05199265), the major active metabolite of the second-generation EGFR tyrosine kinase inhibitor (TKI) dacomitinib, for the clinically significant T790M resistance mutation in the epidermal growth factor receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted therapies for non-small cell lung cancer (NSCLC). We will delve into the clinical relevance of the T790M mutation, the metabolic pathway of dacomitinib, and a detailed examination of the binding kinetics of its M2 metabolite. Furthermore, this guide provides detailed experimental and computational protocols for assessing binding affinity, supported by quantitative data and visual representations of key biological and experimental processes.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) is a well-defined molecular subset of the disease. First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant efficacy in these patients. However, the majority of patients eventually develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism, accounting for approximately 50-60% of cases[1][2][3].

The T790M mutation, often referred to as the "gatekeeper" mutation, involves the substitution of a threonine residue with a bulkier methionine at position 790. This alteration is thought to increase the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors[4][5][6]. Dacomitinib, a second-generation irreversible pan-HER inhibitor, was developed to overcome resistance to first-generation TKIs and has shown activity against tumors with the T790M mutation in preclinical models[1][2][3].

Dacomitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethyl dacomitinib, also known as M2 or PF-05199265[7][8]. Understanding the binding affinity of this major metabolite for the T790M mutant is crucial for a complete assessment of dacomitinib's mechanism of action and its clinical efficacy in the context of acquired resistance.

Dacomitinib Metabolism and the M2 Metabolite

The metabolic fate of dacomitinib is a critical aspect of its pharmacology. The primary metabolic pathway is O-demethylation mediated by CYP2D6, leading to the formation of PF-05199265 (M2)[7][8]. This metabolite is not a minor by-product; it is a significant circulating entity with pharmacological activity.

Dacomitinib Dacomitinib (Parent Drug) CYP2D6 CYP2D6 (Hepatic Enzyme) Dacomitinib->CYP2D6 Metabolism M2 O-desmethyl dacomitinib (M2 Metabolite, PF-05199265) CYP2D6->M2 Activity Inhibition of EGFR T790M M2->Activity

Figure 1: Dacomitinib metabolism to its active M2 metabolite.

Binding Affinity of Dacomitinib and its M2 Metabolite to EGFR T790M

A pivotal aspect of this guide is the quantitative comparison of the binding affinities of dacomitinib and its M2 metabolite for various EGFR mutations, including the T790M resistance mutation. Data from a comprehensive report by the Japanese Pharmaceutical and Medical Devices Agency (PMDA) provides these crucial insights[9].

CompoundEGFR MutantKi (nmol/L)
Dacomitinib Wild-type0.4 ± 0.1
L858R1.0 ± 0.1
Ex19del3.8 ± 0.5
Ex19del/T790M17 ± 1.0
L858R/T790M2.2 ± 0.4
PF-05199265 (M2) Wild-type4.4
L858R1.4
Ex19del0.14
Ex19del/T790M21

Table 1: Inhibitory effects (Ki values) of dacomitinib and its M2 metabolite (PF-05199265) on the phosphorylation of various EGFR mutants. Data extracted from PMDA report.[9]

The data clearly indicates that the M2 metabolite, PF-05199265, retains potent inhibitory activity against EGFR mutants, including those with the T790M mutation. Notably, for the Ex19del/T790M mutant, the Ki value for the M2 metabolite (21 nmol/L) is comparable to that of the parent drug, dacomitinib (17 nmol/L)[9]. This demonstrates that the primary active metabolite of dacomitinib contributes significantly to its overall activity against this key resistance mutation.

Methodologies for Determining Binding Affinity

A robust assessment of binding affinity requires rigorous experimental and computational approaches. This section provides detailed protocols for key methodologies.

In-Vitro Kinase Assay for EGFR T790M

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the EGFR T790M mutant kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Buffer - EGFR T790M Enzyme - ATP - Substrate C Incubate Enzyme with Test Compound A->C B Prepare Test Compound (e.g., M2 Metabolite) Serial Dilutions B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C D->E F Add Detection Reagent (e.g., Kinase-Glo®) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for an in-vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the recombinant human EGFR T790M enzyme to the desired concentration in 1x Kinase Assay Buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare a stock solution of a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in water.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., O-desmethyl dacomitinib) in 100% DMSO.

    • Perform serial dilutions of the test compound in 1x Kinase Assay Buffer containing a small percentage of DMSO to maintain solubility.

  • Assay Plate Setup:

    • In a 96-well or 384-well white plate, add the diluted test compound to the appropriate wells.

    • Include positive controls (enzyme, ATP, substrate, no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the diluted EGFR T790M enzyme to all wells except the negative controls.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a commercially available kit such as ADP-Glo™ or Kinase-Glo®. These assays measure the amount of ADP produced, which is inversely proportional to the amount of ATP remaining and thus indicative of kinase activity.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for studying the real-time binding kinetics of small molecules to immobilized proteins, providing on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) values.

Step-by-Step Protocol for Covalent Inhibitors:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant EGFR T790M protein onto the sensor chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection and Data Acquisition:

    • Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. For a covalent inhibitor, the association phase will be followed by a very slow or non-existent dissociation phase.

  • Data Analysis for Covalent Inhibitors:

    • Due to the irreversible nature of the binding, a standard equilibrium analysis is not appropriate.

    • The data is typically fitted to a two-state binding model that accounts for the initial non-covalent binding followed by the irreversible covalent bond formation. This allows for the determination of the inactivation rate constant (kinact) and the initial binding affinity (KI).

Molecular Docking Simulation

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule within the active site of a target protein.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Obtain Protein Structure (EGFR T790M, PDB) C Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges A->C B Prepare Ligand Structure (M2 Metabolite, 3D) B->C D Define Binding Site (Grid Box) C->D E Run Docking Algorithm (e.g., AutoDock Vina) D->E F Analyze Binding Poses E->F G Evaluate Binding Energy F->G H Visualize Interactions G->H

Figure 3: General workflow for molecular docking.

Step-by-Step Protocol using AutoDock Vina:

  • Preparation of the Receptor (EGFR T790M):

    • Obtain the crystal structure of EGFR T790M from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

  • Preparation of the Ligand (M2 Metabolite):

    • Obtain or draw the 2D structure of O-desmethyl dacomitinib.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the ATP-binding site of EGFR T790M. The dimensions and center of the grid box should be large enough to allow for conformational flexibility of the ligand.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the docking simulation. Vina will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses to identify the most favorable interactions between the ligand and the receptor.

    • Visualize the hydrogen bonds, hydrophobic interactions, and other key interactions between the M2 metabolite and the amino acid residues in the EGFR T790M active site. For dacomitinib and its M2 metabolite, a key interaction to look for is the proximity of the acrylamide moiety to the Cys797 residue, which is necessary for covalent bond formation.

Conclusion and Future Directions

The evidence presented in this technical guide demonstrates that O-desmethyl dacomitinib (M2), the major active metabolite of dacomitinib, exhibits potent inhibitory activity against the EGFR T790M resistance mutation, with a binding affinity comparable to that of the parent drug[9]. This finding underscores the importance of considering the pharmacological activity of metabolites in the overall assessment of a drug's efficacy.

The detailed experimental and computational protocols provided herein offer a robust framework for researchers to further investigate the binding characteristics of dacomitinib, its metabolites, and other novel EGFR inhibitors. Future research should focus on elucidating the precise kinetic parameters of the M2 metabolite's interaction with EGFR T790M using techniques like SPR, which can provide a more dynamic understanding of the binding event. Furthermore, advanced molecular dynamics simulations could offer deeper insights into the stability of the inhibitor-receptor complex and the mechanism of covalent bond formation. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation TKIs that can effectively combat acquired resistance in NSCLC.

References

  • Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Engelman, J. A., et al. (2007). PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib. Cancer Research, 67(24), 11924–11932.
  • Reckamp, K. L., et al. (2014). Phase 2 trial of dacomitinib (PF-00299804), an oral, irreversible pan-HER tyrosine kinase inhibitor, in patients with advanced non–small-cell lung cancer after failure of prior chemotherapy and erlotinib. Journal of Clinical Oncology, 32(19), 2020–2026.
  • Bello, A., et al. (2019). The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. Clinical Pharmacology in Drug Development, 8(8), 1047–1056.
  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2018). Report on the Deliberation Results for Vizimpro Tablets. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Retrieved from [Link]

  • Biacore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Schwartz, P. A., et al. (2017). Covalent binding of a promiscuous kinase inhibitor requires specific active-site positioning. Chemical Science, 8(9), 6475–6484.
  • AutoDock Vina. (n.d.). Retrieved from [Link]

  • Stewart, E. L., et al. (2015). Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research, 4(1), 67–81.
  • Jänne, P. A., et al. (2009). Dacomitinib (PF-00299804), an irreversible pan-HER inhibitor, is effective in lung cancer models with EGFR mutations that are resistant to gefitinib. Cancer Research, 69(8 Supplement), 959.
  • Wu, Y.-L., et al. (2017). Dacomitinib versus gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 18(11), 1454–1466.
  • Yun, C.-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075.
  • Kris, M. G., et al. (2015). A phase 2 study of dacomitinib (PF-00299804), an oral, irreversible pan-HER tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer (NSCLC) after failure of prior chemotherapy and erlotinib. Journal of Clinical Oncology, 33(15_suppl), 8031–8031.
  • Ramalingam, S. S., et al. (2012). A phase II study of dacomitinib (PF-00299804), an oral, irreversible pan-HER tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer. Journal of Clinical Oncology, 30(15_suppl), 7529–7529.
  • Pfizer. (2018). VIZIMPRO (dacomitinib) tablets, for oral use. U.S.
  • U.S. Food and Drug Administration. (2018). Multi-Disciplinary Review and Evaluation, NDA 211288: VIZIMPRO (dacomitinib). Retrieved from [Link]

  • Takeda, M., & Nakagawa, K. (2019). Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. Drug Design, Development and Therapy, 13, 1335–1344.
  • Bello, A., et al. (2013). Effect of food and gastric pH modifiers on the pharmacokinetics of dacomitinib in healthy subjects. Cancer Chemotherapy and Pharmacology, 72(4), 889–898.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453–461.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Pratama, M. R. F., et al. (2019). Molecular docking of novel 5-O-benzoylpinostrobin derivatives as wild type and L858R/T790M/V948R mutant EGFR inhibitor. Research Journal of Pharmacy and Technology, 12(9), 4279-4284.
  • Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404–1415.
  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.
  • U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73.
  • Kobayashi, S., et al. (2005). EGFR mutation and resistance of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 352(8), 786–792.

Sources

Exploratory

In Vitro Metabolic Pathways of Dacomitinib to the M2 Conjugate: A Technical Guide

Executive Summary Dacomitinib is a highly potent, second-generation, irreversible pan-HER (EGFR/HER1, HER2, and HER4) tyrosine kinase inhibitor (TKI) utilized primarily in the first-line treatment of metastatic non-small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dacomitinib is a highly potent, second-generation, irreversible pan-HER (EGFR/HER1, HER2, and HER4) tyrosine kinase inhibitor (TKI) utilized primarily in the first-line treatment of metastatic non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations[1][2]. While its primary metabolic clearance is driven by CYP2D6-mediated oxidation to the active metabolite O-desmethyl dacomitinib (PF-05199265), a critical secondary biotransformation route involves Phase II glutathione (GSH) conjugation[1][2].

This technical whitepaper provides an in-depth analysis of the in vitro metabolic cascade that converts dacomitinib into its terminal cysteine conjugate, known as the M2 metabolite [3][4]. By mapping the mercapturic acid pathway and detailing the self-validating LC-MS/MS protocols required to isolate these reactive intermediates, this guide serves as a comprehensive resource for drug development scientists investigating TKI bioactivation and detoxification.

Pharmacological Context: The Acrylamide Warhead

The clinical efficacy of dacomitinib is rooted in its chemical structure, specifically the presence of an α,β -unsaturated carbonyl group (an acrylamide "warhead"). This electrophilic moiety is strategically designed to act as a Michael acceptor, forming a permanent covalent bond with the nucleophilic sulfhydryl group of the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain[1][2].

However, this same electrophilic reactivity makes the drug susceptible to nucleophilic attack by off-target thiols. In the hepatic environment, the highly abundant endogenous antioxidant glutathione (GSH) acts as a primary detoxification sink. The conjugation of GSH to the acrylamide double bond of dacomitinib initiates a multi-step enzymatic degradation process that ultimately yields the M2 cysteine conjugate[3][5].

The Mercapturic Acid Pathway: Biotransformation to M2

The formation of the M2 conjugate is not a single-step reaction but rather a sequential biochemical cascade governed by the mercapturic acid pathway [6][7]. In vitro studies utilizing human and rat hepatocytes have successfully mapped this degradation route[4][8].

  • Glutathione S-Transferase (GST) Conjugation: The pathway begins with the Michael addition of GSH to the acrylamide moiety of dacomitinib, a reaction catalyzed by cytosolic Glutathione S-Transferases (GSTs), forming a bulky, inactive GSH-conjugate intermediate[6][7].

  • γ -Glutamyltransferase (GGT) Cleavage: The GSH-conjugate is subsequently processed by γ -glutamyltransferase (GGT), an enzyme that cleaves the γ -glutamyl group from the glutathione moiety, resulting in a cysteinylglycine S-conjugate[6][7].

  • Dipeptidase (DP) Hydrolysis: Finally, specific dipeptidases (e.g., cysteinylglycine dipeptidase) hydrolyze the glycine residue. This terminal cleavage leaves only the cysteine residue attached to the dacomitinib backbone, forming the M2 metabolite (a cysteine S-conjugate)[3][4][5].

MetabolicPathway DCB Dacomitinib (Acrylamide Warhead) GSH Glutathione (GSH) Conjugate DCB->GSH Glutathione S-Transferase (GST) CysGly Cysteinylglycine Conjugate GSH->CysGly γ-Glutamyltransferase (GGT) M2 M2 Metabolite (Cysteine Conjugate) CysGly->M2 Dipeptidase (DP)

Fig 1: Stepwise biotransformation of dacomitinib to the M2 cysteine conjugate.

In Vitro Experimental Methodologies

Rationale: Hepatocytes vs. Liver Microsomes

When designing an in vitro system to capture the M2 conjugate, the choice of biological matrix is critical. While Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) are excellent for identifying Phase I CYP2D6/CYP3A4 metabolites (like PF-05199265), they predominantly contain membrane-bound enzymes and lack the full cytosolic suite of GSTs and peptidases[4].

To observe the complete transition from dacomitinib to the M2 conjugate, cryopreserved intact hepatocytes are the gold standard. Hepatocytes retain the complete intracellular machinery of the mercapturic acid pathway, allowing for the sequential formation of the GSH, cysteinylglycine, and terminal M2 cysteine conjugates[4].

Step-by-Step Hepatocyte Incubation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system incorporating internal controls to rule out artifactual degradation.

  • Cell Preparation: Thaw cryopreserved human or rat hepatocytes and suspend them in William’s E medium supplemented with 2 mM L-glutamine and 15 mM HEPES (pH 7.4). Assess viability via Trypan Blue exclusion (viability must be >80%).

  • Reaction Initiation: Aliquot the hepatocyte suspension ( 1×106 cells/mL) into a 24-well plate. Initiate the reaction by adding dacomitinib to a final concentration of 10 μM[4].

  • Incubation: Incubate the mixture at 37°C in a humidified 5% CO₂ atmosphere for 4 hours[4].

    • Validation Check 1 (Negative Control): Maintain a 0-minute control well where the quenching agent is added prior to the drug to establish a baseline and rule out non-enzymatic matrix interference.

  • Reaction Quenching: Terminate the enzymatic cascade by adding 3 volumes of ice-cold acetonitrile (ACN) containing 0.1% formic acid and a stable isotope-labeled internal standard (e.g., Dacomitinib-D10 or Lapatinib)[9][10].

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate cellular proteins. Extract the clear supernatant for LC-MS/MS analysis[10].

LC-MS/MS Analytical Workflow

High-resolution mass spectrometry (e.g., Q-Exactive Orbitrap or AB QTRAP 5500) is required to accurately elucidate the structural modifications of the M2 conjugate[8][10].

  • Chromatography: Utilize a reversed-phase C18 column (e.g., 2.1 mm × 50.0 mm, 5 μm) with a gradient elution of 5 mM ammonium acetate in 0.1% formic acid (Mobile Phase A) and pure acetonitrile (Mobile Phase B)[10].

  • Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions[10].

Workflow Step1 1. Hepatocyte Incubation (10 μM DCB, 37°C, 4 hrs) Step2 2. Reaction Quenching (Ice-cold ACN + 0.1% FA) Step1->Step2 Step3 3. Centrifugation (14,000 rpm, 4°C, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (Q-Exactive Orbitrap / MRM) Step3->Step4 Step5 5. Data Processing (MS2 Fragmentation & Elucidation) Step4->Step5

Fig 2: In vitro workflow for trapping and identifying dacomitinib reactive metabolites.

Quantitative Analytical Parameters

The identification of dacomitinib and its metabolites relies on precise mass-to-charge (m/z) transitions. The parent drug and its active Phase I metabolite serve as internal validation markers to confirm that the hepatocytes are metabolically active during the assay[10].

CompoundMetabolic PathwayKey EnzymesPharmacologic ActivityLC-MS/MS Transition (m/z)
Dacomitinib Parent DrugN/AActive (Irreversible pan-HER)470.4 → 385.0
PF-05199265 O-desmethylationCYP2D6Active (Equipotent to parent)456.0 → 370.9
M-GSH GSH ConjugationGSTInactive (Intermediate)Adduct-specific
M2 Conjugate Cleavage of M-GSH γ -GT, DipeptidaseInactive (Detoxified)Adduct-specific

Note: The exact m/z transition for the M2 conjugate depends on the specific ionization parameters and fragmentation energy utilized in the Orbitrap system, but it is structurally defined as the cysteine adduct of the parent mass[5][8].

Conclusion

The biotransformation of dacomitinib to the M2 conjugate highlights the dual nature of targeted covalent inhibitors. The very acrylamide warhead that grants dacomitinib its irreversible potency against mutated EGFR also subjects it to rapid Phase II detoxification via the mercapturic acid pathway. By utilizing intact hepatocyte models and high-resolution LC-MS/MS, researchers can accurately map the sequential enzymatic cleavage from the initial glutathione conjugate down to the terminal M2 cysteine conjugate, providing vital insights into the drug's safety, clearance, and off-target reactivity profiles.

References

  • Taiwan Food and Drug Administration Assessment Report. fda.gov.tw.
  • Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry. nih.gov.
  • Assessment report - Vizimpro. europa.eu.
  • Report on the Deliberation Results November 30, 2018 Pharmaceutical Evaluation Division. pmda.go.jp.
  • Vizimpro Film-coated Tablet new drug applications - Summary Report. hsa.gov.sg.
  • DACOMITINIB ANHYDROUS. ncats.io.
  • Metabolism of Glutathione S-Conjugates: Multiple Pathways. nih.gov.
  • Glutathione-Mediated Conjugation of Anticancer Drugs. mdpi.com.
  • Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS. nih.gov.

Sources

Foundational

Dacomitinib Cysteine Conjugate (CAS 1262034-38-7): Chemical Properties, Metabolic Pathways, and Analytical Methodologies

Executive Summary Dacomitinib (commercially known as Vizimpro) is a highly potent, second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. Its clinical efficacy in treat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dacomitinib (commercially known as Vizimpro) is a highly potent, second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. Its clinical efficacy in treating non-small cell lung cancer (NSCLC) is driven by a reactive Michael acceptor—specifically, a butenamide moiety—that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain[2]. However, this same electrophilic reactivity subjects dacomitinib to extensive Phase II metabolism. The primary detoxification route involves glutathione (GSH) conjugation, which is subsequently degraded via the mercapturic acid pathway to form the Dacomitinib cysteine conjugate (Metabolite M2, CAS 1262034-38-7) [3].

As a Senior Application Scientist, understanding the chemical properties and metabolic fate of this conjugate is critical. It serves not only as a major excretory metabolite found in feces[4] but also as an essential in vitro biomarker for evaluating the reactive Michael acceptor's engagement with biological thiols. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and self-validating LC-MS/MS analytical workflows associated with this critical compound.

Physicochemical Profiling & Structural Elucidation

The cysteine conjugate of dacomitinib results from the nucleophilic attack of the cysteine sulfhydryl group on the α,β-unsaturated carbonyl of the parent drug[5]. This transforms the butenamide double bond into a stable thioether linkage.

Table 1: Physicochemical Properties of Dacomitinib Cysteine Conjugate

PropertyValue / Description
Chemical Name L-Cysteine, S-[3-[[4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]amino]-3-oxo-1-(1-piperidinylmethyl)propyl]-
CAS Registry Number 1262034-38-7[6]
Common Names Dacomitinib metabolite M2; Dacomitinib metabolite M1/2[6]
Molecular Formula C₂₇H₃₂ClFN₆O₄S
Molecular Weight 591.10 g/mol
Monoisotopic Exact Mass 590.1878 Da
SMILES String COC(C(NC(CC(SCC(O)=O)CN1CCCCC1)=O)=C2)=CC3=C2C(NC4=CC(Cl)=C(C=C4)F)=NC=N3[7]
Key Structural Features Quinazoline core, piperidine ring, thioether-linked cysteine moiety

Mechanistic Causality: The Thiol-Michael Addition

To understand the formation of CAS 1262034-38-7, we must examine the electron distribution of the parent molecule. The electron-withdrawing carbonyl group of dacomitinib's butenamide moiety polarizes the adjacent carbon-carbon double bond, rendering the β-carbon highly electrophilic. In biological systems, this drives two parallel, causal pathways:

  • Pharmacodynamics (Target Engagement): The sulfhydryl (-SH) group of the unpaired Cys797 residue in EGFR acts as a nucleophile, attacking the β-carbon to form a covalent, irreversible thioether bond. This permanently inactivates the kinase, providing prolonged suppression of tumor signaling[1].

  • Pharmacokinetics (Metabolism): To protect cellular proteins from indiscriminate alkylation, hepatic glutathione S-transferases (GSTs) catalyze the addition of the tripeptide glutathione (GSH) to the same butenamide group. The bulky GSH adduct is subsequently cleaved by γ-glutamyl transpeptidase and dipeptidases in the kidney and liver to yield the stable cysteine conjugate (Metabolite M2), which is predominantly excreted in feces[3][4].

MetabolicPathway Daco Dacomitinib (Electrophilic Michael Acceptor) GSH Glutathione (GSH) Adduct (Phase II Intermediate) Daco->GSH Hepatic GSTs (Detoxification) EGFR EGFR Cys797 Covalent Adduct Daco->EGFR Target Engagement (Thiol-Michael Addition) Cys Cysteine Conjugate (M2) CAS 1262034-38-7 GSH->Cys γ-Glutamyl Transpeptidase & Dipeptidases

Metabolic and target engagement pathways of Dacomitinib via Thiol-Michael addition.

Experimental Workflow: LC-MS/MS Characterization of Dacomitinib Adducts

To isolate and quantify the formation of the dacomitinib cysteine conjugate, researchers employ in vitro microsomal incubations coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[5].

Because reactive Michael acceptors can bind indiscriminately to microsomal proteins, yielding poor recovery, the experimental design must include a trapping agent (such as excess GSH or N-acetylcysteine). This forces the generation of the soluble adduct, ensuring a self-validating system where the presence of the adduct directly correlates with the reactive potential of the parent drug.

Step-by-Step Methodology
  • Incubation Preparation: Prepare a 1 mL incubation mixture containing human liver microsomes (HLMs, 1 mg/mL final protein concentration), dacomitinib (10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls: Prepare two negative controls to validate causality:

    • Control A: Exclude NADPH (verifies that adduct formation at the Michael acceptor is non-CYP dependent, unlike piperidine bioactivation).

    • Control B: Exclude GSH (verifies the baseline matrix background).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Termination & Protein Precipitation: After 60 minutes of incubation at 37°C, terminate the reaction by adding 3 volumes (3 mL) of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Dacomitinib-d6). The cold organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifugation: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Extract the clear supernatant.

  • UHPLC Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. In Vitro Incubation (HLMs + Dacomitinib + GSH) Step2 2. Reaction Termination (Cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C) Step2->Step3 Step4 4. UHPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. ESI-MS/MS Detection (Positive Ion Mode, MRM) Step4->Step5 Step6 6. Data Analysis (Adduct Quantification) Step5->Step6

Step-by-step LC-MS/MS workflow for the isolation and characterization of Dacomitinib adducts.

MS/MS Fragmentation Data

The identification of the cysteine conjugate relies on specific precursor-to-product ion transitions. The parent drug yields a protonated molecule [M+H]⁺ at m/z 470.17. The addition of cysteine (exact mass 121.0197 Da) shifts the precursor ion to m/z 591.19. During Collision-Induced Dissociation (CID), the conjugate typically loses the cysteine moiety, yielding a prominent fragment at m/z 470, alongside the characteristic quinazoline core fragment at m/z 319[5].

Table 2: LC-MS/MS MRM Parameters for Dacomitinib and Metabolites

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Collision Energy (eV)
Dacomitinib (Parent) 470.17319.10122.1025 - 35
O-desmethyl Dacomitinib 456.15305.08122.1025 - 35
Dacomitinib Cysteine Conjugate 591.19470.17319.1020 - 30

Note: O-desmethyl dacomitinib (PF-05199265) is included as it is the major circulating active metabolite formed via CYP2D6 oxidation[4].

Sources

Exploratory

Identification and Characterization of Dacomitinib M2 Metabolite in Human Plasma and Liver Microsomes: A Comprehensive LC-MS/MS Bioanalytical Guide

Executive Summary & Mechanistic Grounding Dacomitinib (PF-00299804) is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of metastatic non-small cell lung cancer (NSCLC) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Dacomitinib (PF-00299804) is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring EGFR activating mutations. While its clinical efficacy is well-established, understanding its metabolic fate is critical for evaluating idiosyncratic drug toxicity and clearance mechanisms.

As bioanalytical scientists, we do not merely measure mass-to-charge ratios; we reconstruct the chemical history of a drug within the body. The metabolism of dacomitinib is driven heavily by cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). A critical pathway involves the oxidation of the piperidine ring, leading to the formation of transient, highly reactive iminium and aldehyde intermediates [1]. If left unchecked, these electrophilic species can covalently bind to cellular macromolecules, potentially inducing hepatotoxicity.

To mitigate this, the biological system employs phase II detoxification, conjugating these reactive intermediates with glutathione (GSH). The M2 metabolite is the downstream product of this detoxification—a cysteine conjugate formed after the enzymatic cleavage of the initial GSH adduct [2]. Accurately identifying M2 in human liver microsomes (HLMs) and human plasma requires a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

G Daco Dacomitinib (Parent) CYP CYP450 Oxidation (CYP2D6 / CYP3A4) Daco->CYP Reactive Reactive Intermediates (Iminium / Aldehyde) CYP->Reactive Phase I GSH Glutathione (GSH) Conjugation Reactive->GSH Trapping M2 M2 Metabolite (Cysteine Conjugate) GSH->M2 Enzymatic Cleavage

Dacomitinib bioactivation and M2 cysteine conjugate formation pathway.

Rationale for Experimental Design

A self-validating protocol must account for the transient nature of reactive metabolites and the complex matrix of biological samples.

  • Why Human Liver Microsomes (HLMs) with GSH? HLMs contain the necessary membrane-bound CYPs for phase I oxidation. However, because reactive intermediates degrade rapidly, we must intentionally spike the incubation with GSH as a "trapping agent." The formation of the GSH conjugate proves the generation of the reactive species, which is the direct precursor to the M2 cysteine conjugate [3].

  • Why Solid-Phase Extraction (SPE) for Plasma? Dacomitinib and its circulating metabolites are highly protein-bound (>98% in human plasma) [4]. While simple protein precipitation (PPT) using acetonitrile releases the drug, it fails to remove endogenous phospholipids. These phospholipids cause severe ion suppression in the MS source. Coupling PPT with SPE ensures a pristine extract, maximizing the signal-to-noise ratio for the low-abundance M2 metabolite.

Step-by-Step Methodologies

Protocol A: In Vitro Incubation in Human Liver Microsomes (HLMs)

Objective: Generate and trap the M2 precursor to validate the bioactivation pathway.

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly: Combine HLMs (final protein concentration 1.0 mg/mL) with 10 µM dacomitinib and 5 mM GSH (trapping agent) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH (cofactor) to initiate the CYP450-mediated phase I metabolism.

  • Incubation & Cleavage: Incubate for 60 minutes at 37°C. Causality Note: Extended incubation allows endogenous microsomal peptidases (e.g., γ-glutamyltransferase) to begin cleaving the GSH adduct into the M2 cysteine conjugate.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (IS, e.g., glasdegib or a stable isotope-labeled dacomitinib).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Extraction of M2 from Human Plasma

Objective: Isolate the circulating M2 metabolite from patient or clinical trial samples.

  • Protein Precipitation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 300 µL of cold acetonitrile (containing IS) to denature binding proteins and release M2.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL methanol followed by 1 mL water.

  • Sample Loading: Dilute the PPT supernatant with 300 µL of 2% formic acid in water and load onto the SPE cartridge. Causality Note: Acidification ensures the basic piperidine/quinazoline moieties of dacomitinib and M2 are fully protonated, allowing strong retention on the cation-exchange resin.

  • Washing: Wash with 1 mL of 2% formic acid, followed by 1 mL of 100% methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for injection.

Workflow HLM HLM Incubation + NADPH + GSH Prep Protein Precipitation (Acetonitrile) HLM->Prep Plasma Human Plasma Sample Plasma->Prep SPE Solid-Phase Extraction (Mixed-Mode MCX) Prep->SPE Supernatant LCMS UHPLC-HRMS/MS Analysis SPE->LCMS Eluate Data Structural Elucidation (Fragment Analysis) LCMS->Data

Sample preparation and LC-MS/MS workflow for M2 identification.

High-Resolution LC-MS/MS Analytical Framework

To confidently identify M2, we recommend utilizing a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS). HRMS provides sub-ppm mass accuracy, which is non-negotiable when distinguishing complex phase II conjugates from isobaric matrix interferences [5].

Chromatographic Conditions
  • Column: C18 solid-core column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 8 mins, then to 95% B at 10 mins. Hold for 2 mins before re-equilibration.

Mass Spectrometry Data Interpretation

Dacomitinib (C₂₄H₂₅ClFN₅O₂) has a monoisotopic mass of 469.1681 Da, yielding an[M+H]⁺ ion at m/z 470.1754. The M2 metabolite is formed via oxidation (+16 Da), dehydration (-18 Da) to form the iminium, followed by GSH conjugation (+307 Da) and subsequent cleavage to the cysteine conjugate (-186 Da). The net addition to the parent mass is approximately +119 Da, yielding a distinct precursor ion.

Table 1: Quantitative MRM and HRMS parameters for Dacomitinib and M2

AnalyteFormula (Neutral)Precursor Ion [M+H]⁺Key Product Ions (m/z)Proposed Biotransformation
Dacomitinib C₂₄H₂₅ClFN₅O₂470.1754387.10, 321.05, 124.08Parent Drug
PF-05199265 C₂₃H₂₃ClFN₅O₂456.1597373.08, 307.03O-desmethyl (CYP2D6)
M2 (Cys-Conj) C₂₇H₃₀ClFN₆O₄S589.1785470.17, 387.10, 120.01Piperidine oxidation + Cys conjugation

Note: The presence of the m/z 120.01 fragment (cysteine moiety) and the retention of the m/z 387.10 core fragment confirms that the conjugation occurred on the piperidine ring.

Quantitative Data & Pharmacokinetic Context

Understanding the relative abundance of M2 is critical for mass balance and safety profiling. Based on clinical and preclinical mass balance studies, the distribution of dacomitinib and its metabolites varies significantly across matrices [2, 4].

Table 2: Pharmacokinetic & Metabolic Profile Summary

MatrixPredominant SpeciesM2 Relative AbundanceClinical Significance
Human Plasma Unchanged Dacomitinib (39%), PF-05199265 (16%)Minor (< 2%)Indicates rapid clearance of reactive intermediates from systemic circulation.
Feces (Excreta) Dacomitinib (20%), PF-05199265 (20%)Significant (9.5%) Primary elimination route for the M2 cysteine conjugate.
Liver Microsomes DacomitinibDependent on GSH trappingProves hepatic bioactivation and intrinsic clearance mechanisms.

Conclusion

The identification of the dacomitinib M2 metabolite serves as a critical biomarker for the drug's bioactivation pathway. By employing a rigorous combination of HLM incubations, targeted SPE sample clean-up, and high-resolution LC-MS/MS, bioanalytical scientists can accurately profile this cysteine conjugate. Monitoring M2 not only satisfies regulatory mass-balance requirements but also provides deep mechanistic insights into the idiosyncratic toxicity profiles of covalent kinase inhibitors.

References

  • Attwa, M. W., et al. (2018). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances, 8(68), 38733–38744. Available at:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2018). Report on the Deliberation Results: Dacomitinib. Available at:[Link]

  • European Medicines Agency (EMA). (2019). Assessment report - Vizimpro (Dacomitinib). Available at:[Link]

  • ClinicalTrials.gov. (2018). A Phase 1, Open-Label, Single-Dose, Parallel-Group Study to Evaluate the Plasma Pharmacokinetics and Safety of Dacomitinib. Available at:[Link]

  • Li, Y., et al. (2025). Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at:[Link]

Foundational

Dacomitinib Metabolite M2: Structural Stability, Bioactivation, and Natural Degradation Pathways

Abstract Dacomitinib is a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While its primary circulating metabolite is O-desmethyl dacomitinib, the characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Dacomitinib is a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While its primary circulating metabolite is O-desmethyl dacomitinib, the characterization of its reactive intermediates and minor metabolites—specifically the M2 cysteine conjugate—provides critical insights into its bioactivation, clearance mechanisms, and potential toxicity profiles. This whitepaper provides an in-depth technical analysis of the M2 metabolite's formation, the parent drug's natural degradation pathways, and self-validating experimental protocols for stability profiling.

Introduction to Dacomitinib Metabolism

Dacomitinib covalently binds to the Cys797 residue in the ATP-binding pocket of EGFR, providing prolonged kinase inhibition[1]. This covalent interaction is mediated by a crotonamide Michael acceptor side chain. However, this same electrophilic moiety, along with the piperidine ring, makes the drug susceptible to extensive hepatic metabolism and bioactivation[2].

Hepatic clearance is driven primarily by cytochrome P450 (CYP) 2D6 and CYP3A4, leading to oxidative metabolites, while direct conjugation pathways also play a significant role[1]. The identification of reactive intermediates—such as iminium ions and aldehydes—highlights the necessity of comprehensive metabolic profiling to understand drug-induced organ toxicities[2].

The M2 Metabolite: Mechanistic Pathways of Cysteine Conjugation

The M2 metabolite of dacomitinib is formally identified as a cysteine conjugate[3]. Its formation is a classic example of a natural detoxification pathway for xenobiotics containing reactive electrophilic centers.

Causality of Formation: Dacomitinib's Michael acceptor is highly reactive toward nucleophiles. In the liver, glutathione-S-transferases (GSTs) facilitate the nucleophilic attack of the thiol group of reduced glutathione (GSH) onto the crotonamide double bond, forming a bulky GSH adduct[3]. Because the GSH conjugate is too large and polar to be efficiently excreted, it undergoes sequential enzymatic cleavage. First, γ -glutamyltransferase removes the glutamate residue, followed by dipeptidases cleaving the glycine residue. The resulting product is the M2 cysteine conjugate, which is more readily excreted in feces and urine[4].

M2_Pathway Dacomitinib Dacomitinib (Parent Drug) Contains Michael Acceptor GSH_Adduct Glutathione (GSH) Conjugate (GST-mediated Nucleophilic Attack) Dacomitinib->GSH_Adduct Phase II Conjugation Cleavage Enzymatic Cleavage (γ-glutamyltransferase & dipeptidase) GSH_Adduct->Cleavage Biliary/Hepatic Processing M2 M2 Metabolite (Cysteine Conjugate) Cleavage->M2 Loss of Glutamate & Glycine

Mechanistic pathway of Dacomitinib M2 metabolite formation via GSH conjugation and cleavage.

Natural Degradation Pathways and Stability Profiling

Understanding the environmental and physiological stability of dacomitinib is crucial for formulation development and pharmacokinetic modeling. Forced degradation studies reveal that dacomitinib is highly sensitive to pH extremes and thermal stress[5].

Degradation Causality:

  • Acidic/Basic Stress: Hydrolysis of the amide bond or ether linkages occurs rapidly under strong acidic (0.1 N HCl) or basic (0.1 N NaOH) conditions, leading to near-complete decomposition[5].

  • Oxidative Stress: Exposure to peroxides (e.g., H2​O2​ ) induces N-oxidation of the piperidine or quinazoline rings, yielding multiple degradant peaks with distinct mass-to-charge (m/z) ratios (e.g., m/z 489.24, indicating the addition of an oxygen atom to the parent mass)[5].

Table 1: Quantitative Summary of Dacomitinib Forced Degradation[5]
Degradation ConditionReagent / EnvironmentTime / Temp% DegradationMajor Degradant m/z
Acidic 0.1 N HCl30 mins99.62%471.19, 404.20
Basic 0.1 N NaOH30 mins84.29%473.23, 471.23, 470.16
Oxidative 3% H2​O2​ 30 mins20.51%473.23, 489.24, 487.19
Thermal Dry Heat60°C82.39%Not specified
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every chemical intervention is paired with a specific rationale to prevent analytical artifacts and ensure reproducibility.

Protocol 1: In Vitro Characterization of M2 and Reactive Intermediates via LC-MS/MS[2][6]

This workflow utilizes human or rat liver microsomes (RLMs) to simulate phase I and II metabolism, employing trapping agents to capture transient reactive species before they degrade.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend liver microsomes (1 mg protein/mL) in 50 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Rationale: MgCl2​ is a necessary cofactor for CYP450 enzymatic activity[6].

  • Trapping Agent Addition: Add 1.0 mM Potassium Cyanide (KCN) or 5.0 mM reduced Glutathione (GSH) to the matrix.

    • Rationale: KCN acts as a hard nucleophile to trap unstable iminium intermediates (formed via piperidine ring oxidation), while GSH acts as a soft nucleophile to trap Michael acceptor-derived reactive species, forming the precursor to the M2 metabolite[2].

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes.

  • Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Quenching (Critical Step): At specific time intervals (e.g., 0, 15, 30, 60 mins), extract a 100 μ L aliquot and immediately add 200 μ L of ice-cold acetonitrile (ACN).

    • Rationale: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and providing an accurate temporal snapshot of the metabolite profile without ex vivo degradation[6].

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Prep 1. Sample Prep (Microsomes + GSH/KCN) Incubate 2. Incubation (37°C) + NADPH Prep->Incubate Initiate Quench 3. Reaction Quenching (Ice-Cold ACN) Incubate->Quench Time-course sampling LCMS 4. LC-MS/MS Analysis (MRM Mode) Quench->LCMS Centrifuge & Inject

Experimental workflow for LC-MS/MS metabolic profiling and reactive intermediate trapping.

Protocol 2: Stability-Indicating HPLC Assay for Forced Degradation[5][7]

This protocol ensures that degradation products are accurately separated from the parent drug without continuing to degrade during the analysis queue.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 μ g/mL solution of dacomitinib in a compatible diluent.

  • Stress Application:

    • Acidic: Add 1 mL of 0.1 N HCl. Incubate for 30 minutes.

    • Basic: Add 1 mL of 0.1 N NaOH. Incubate for 30 minutes.

  • Neutralization (Critical Step): Immediately after the 30-minute incubation, neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the basic sample with 1 mL of 0.1 N HCl.

    • Rationale: Failing to neutralize the sample will cause the drug to continue degrading while sitting in the autosampler queue, leading to artificially inflated degradation percentages and non-reproducible data[5].

  • Chromatographic Separation: Inject the neutralized samples into an HPLC system using an isocratic mobile phase (e.g., 0.1M sodium perchlorate pH 5.6 : Acetonitrile, 20:80 v/v) on a C18 column. UV detection is set to 253 nm[7].

Conclusion

The metabolic clearance of dacomitinib is a complex interplay of CYP-mediated oxidation and phase II conjugation. The formation of the M2 cysteine conjugate serves as a critical biomarker of the drug's electrophilic reactivity and natural detoxification. By employing rigorously controlled, self-validating experimental protocols—such as immediate reaction quenching and precise pH neutralization—researchers can accurately map these degradation pathways, ensuring robust pharmacokinetic modeling and safer drug design.

References
  • Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances. URL:[Link]

  • The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. PMC - NIH. URL:[Link]

  • Assessment report - Vizimpro. EMA - European Union. URL:[Link]

  • A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology. URL:[Link]

  • Report on the Deliberation Results - Dacomitinib. PMDA. URL:[Link]

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PMC - NIH. URL:[Link]

  • Stability indicating RP-HPLC method for the analysis of dacomitinib and its related impurities in bulk. International Journal of Research and Reports in Pharmacy. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Protocol for the Simultaneous Quantification of Dacomitinib and its Active Metabolite M2 (O-desmethyl dacomitinib) in Human Plasma

Introduction & Pharmacological Context Dacomitinib (PF-00299804) is a highly selective, second-generation irreversible tyrosine kinase inhibitor (TKI) targeting the pan-HER family (EGFR/HER1, HER2, and HER4). It serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Dacomitinib (PF-00299804) is a highly selective, second-generation irreversible tyrosine kinase inhibitor (TKI) targeting the pan-HER family (EGFR/HER1, HER2, and HER4). It serves as a potent first-line therapeutic option for patients with metastatic non-small cell lung cancer (NSCLC) harboring specific EGFR-activating mutations, such as exon 19 deletions or exon 21 L858R substitutions ()[1].

Following oral administration, dacomitinib undergoes extensive hepatic metabolism. Mass balance and pharmacokinetic studies indicate that its primary metabolic clearance pathway is mediated by the cytochrome P450 2D6 (CYP2D6) isozyme, which catalyzes the formation of the major circulating active metabolite, O-desmethyl dacomitinib (also designated as PF-05199265 or metabolite M2) ()[2]. Crucially, M2 exhibits in vitro pharmacological potency comparable to the parent compound[3]. Because M2 accounts for a substantial fraction of systemic exposure, accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) necessitate the simultaneous quantification of both dacomitinib and M2 in human plasma ()[4].

Metabolism Daco Dacomitinib (Parent TKI) CYP2D6 Hepatic CYP2D6 (Major Pathway) Daco->CYP2D6 Primary Metabolism CYP3A4 CYP3A4 (Minor Oxidation) Daco->CYP3A4 Minor Pathway M2 O-desmethyl dacomitinib (Active Metabolite M2 / PF-05199265) CYP2D6->M2 O-desmethylation

Hepatic metabolism of dacomitinib to its major active metabolite M2 via CYP2D6.

Analytical Strategy & Rationale (E-E-A-T)

To achieve the sub-ng/mL sensitivity required for clinical PK studies, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard. This protocol is engineered as a self-validating system:

  • Sample Preparation : A high-throughput protein precipitation (PPT) method is employed. The addition of an acidic organic solvent disrupts non-covalent drug-protein binding, ensuring maximum analyte recovery from highly bound plasma proteins.

  • Chromatography : A sub-2 µm or 5 µm C18 stationary phase provides rapid baseline resolution. The use of ammonium acetate and formic acid in the mobile phase serves a dual purpose: it buffers the column to maintain reproducible retention times and provides an abundance of protons to maximize positive electrospray ionization (ESI+) efficiency.

  • Detection : Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, eliminating matrix interference from endogenous plasma components.

Workflow Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Dry Centrifuge & N2 Evaporation PPT->Dry Recon Reconstitution (MeOH:H2O:FA) Dry->Recon LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Materials and Reagents

  • Reference Standards : Dacomitinib, O-desmethyl dacomitinib (M2), and an appropriate Internal Standard (IS) such as stable-isotope labeled dacomitinib-d4.

  • Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), and Ammonium Acetate.

  • Matrix : Blank human plasma (K₂EDTA anticoagulant).

Step-by-Step Experimental Protocol

Preparation of Calibration Standards and QCs
  • Prepare primary stock solutions of dacomitinib and M2 in 100% methanol at 1.0 mg/mL.

  • Dilute stocks serially in 50% methanol to create working solutions.

  • Spike working solutions into blank human plasma to yield a calibration curve ranging from 0.25 to 100 ng/mL for dacomitinib, and 0.20 to 80 ng/mL for M2.

Plasma Sample Extraction (Protein Precipitation)

Self-Validating Check: Ensure all plasma samples are completely thawed at room temperature and vortexed prior to aliquoting to guarantee homogeneity.

  • Aliquoting : Transfer 50 µL of human plasma (blank, standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of the IS working solution (e.g., 50 ng/mL). Vortex briefly.

  • Precipitation : Add 150 µL of extraction solvent (Acetonitrile containing 0.1% FA).

    • Scientific Rationale: Acetonitrile acts as a strong denaturant for plasma proteins. The 0.1% FA lowers the pH, breaking ionic bonds between the basic TKIs and plasma proteins (like albumin and α1-acid glycoprotein), thereby maximizing extraction recovery.

  • Mixing : Vortex vigorously for 1 minute to ensure complete protein aggregation.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation : Transfer 150 µL of the clear supernatant to a clean glass autosampler vial or 96-well plate. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Scientific Rationale: Evaporation concentrates the sample, significantly lowering the Limit of Quantification (LLOQ). The 40°C temperature accelerates evaporation without risking thermal degradation of the analytes.

  • Reconstitution : Reconstitute the dried residue in 100 µL of reconstitution solvent (Methanol:Water:Formic Acid = 200:800:1, v/v). Vortex for 30 seconds.

    • Scientific Rationale: This highly aqueous reconstitution solvent matches the initial conditions of the reversed-phase LC gradient. Injecting a sample in a strong organic solvent would cause premature elution and peak broadening (the "solvent effect").

Liquid Chromatography Conditions
  • Analytical Column : ACE Excel C18 (2.1 mm × 50.0 mm, 5 μm) or equivalent sub-2 µm UHPLC column.

  • Column Temperature : 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A : 5 mM Ammonium Acetate in Water with 0.1% FA.

  • Mobile Phase B : Acetonitrile with 0.1% FA.

  • Flow Rate : 0.40 mL/min.

  • Injection Volume : 5 µL.

  • Gradient Program :

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 2.0 min: Linear gradient to 90% B

    • 2.0 – 3.0 min: Hold at 90% B (Column wash)

    • 3.0 – 3.1 min: Return to 10% B

    • 3.1 – 4.0 min: Re-equilibration at 10% B

Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)*
Dacomitinib 470.4385.05035
O-desmethyl dacomitinib (M2) 456.0370.95035
Internal Standard (IS) 480.2385.15035

*Note: Collision Energy (CE) and Declustering Potential (DP) values are instrument-dependent and must be optimized during initial method development via direct infusion.

Method Validation & Quantitative Performance

The described methodology complies with standard bioanalytical method validation guidelines (e.g., FDA/EMA). The assay demonstrates excellent linearity, precision, and accuracy, ensuring reliable quantification for clinical PK profiling[4].

Table 2: Summary of Method Validation Parameters

ParameterDacomitinibO-desmethyl dacomitinib (M2)
Linear Dynamic Range 0.25 – 100 ng/mL0.20 – 80 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 ng/mL0.20 ng/mL
Intra-assay Precision (CV%) ≤ 8.2%≤ 8.2%
Inter-assay Precision (CV%) ≤ 8.2%≤ 8.2%
Accuracy (% of Nominal) 92.0% – 104.5%92.0% – 104.5%
Extraction Recovery > 85%> 85%

Conclusion

This LC-MS/MS protocol provides a robust, self-validating, and highly sensitive framework for the simultaneous quantification of dacomitinib and its equipotent M2 metabolite in human plasma. By leveraging acidic protein precipitation and optimized MRM transitions, researchers can achieve high-throughput analysis critical for therapeutic drug monitoring, bioequivalence studies, and advanced pharmacokinetic modeling in oncology.

References

  • Feng X, Ding Y, Zhang P, Fu Q, Zhang L, Zheng H. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. J Chromatogr B Analyt Technol Biomed Life Sci. 2021. URL:[Link]

  • Bello A, et al. A phase I, open-label, mass balance study of [14C] dacomitinib (PF-00299804) in healthy male volunteers. Cancer Chemother Pharmacol. 2013. URL:[Link]

  • European Medicines Agency (EMA). Assessment report - Vizimpro. 2019. URL:[Link]

  • Jänne PA, et al. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer. Journal of Clinical Oncology. 2014. URL:[Link]

Sources

Application

Dacomitinib cysteine conjugate chemical synthesis and purification methods

Application Note: Chemical Synthesis, Purification, and Characterization of Dacomitinib-Cysteine Conjugates Introduction & Mechanistic Rationale Dacomitinib is a second-generation, highly selective, and irreversible tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis, Purification, and Characterization of Dacomitinib-Cysteine Conjugates

Introduction & Mechanistic Rationale

Dacomitinib is a second-generation, highly selective, and irreversible tyrosine kinase inhibitor (TKI) approved for the first-line treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 L858R substitution mutations[1].

The pharmacological efficacy of dacomitinib is driven by its electrophilic acrylamide warhead. This moiety acts as a Michael acceptor, forming a permanent, irreversible covalent bond with the nucleophilic sulfhydryl group of the Cys797 residue located within the ATP-binding pocket of the EGFR kinase domain[2],[3]. In vivo, dacomitinib is primarily metabolized via oxidation and glutathione (GSH) conjugation[1],[4].

For Drug Metabolism and Pharmacokinetics (DMPK) profiling, off-target toxicity assessments, and the generation of analytical standards, researchers must routinely synthesize dacomitinib-cysteine or dacomitinib-GSH conjugates in vitro[4]. This application note provides a self-validating, step-by-step methodology for the chemical synthesis, preparative purification, and LC-MS/MS characterization of the dacomitinib-cysteine adduct.

Mechanistic Pathway of Covalent Adduct Formation

The reaction between dacomitinib and cysteine follows a classic Michael addition mechanism. The rate-limiting step is the nucleophilic attack of the deprotonated thiolate anion on the electron-deficient β-carbon of the acrylamide[5].

Mechanism Daco Dacomitinib (Acrylamide Warhead) Rev Reversible Complex Daco->Rev Non-covalent Binding EGFR EGFR Kinase Domain (ATP Pocket) EGFR->Rev Adduct Covalent Adduct (Irreversible) Rev->Adduct Proximity-driven Thiolate Deprotonated Cys797 (Thiolate Anion) Thiolate->Adduct Michael Addition (Nucleophilic Attack)

Mechanistic pathway of dacomitinib covalent binding to EGFR Cys797 via Michael addition.

Experimental Protocols

Protocol A: In Vitro Chemical Synthesis of the Conjugate

This protocol describes the generation of the dacomitinib-cysteine adduct using a pseudo-first-order kinetic approach.

Step 1: Reagent Preparation

  • Dacomitinib Stock: Dissolve dacomitinib (free base or monohydrate) in LC-MS grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Causality: Dacomitinib is highly lipophilic; DMSO ensures complete solubilization and prevents precipitation when introduced to the aqueous reaction buffer.

  • L-Cysteine Stock: Prepare a 100 mM solution of L-Cysteine in degassed 100 mM Phosphate Buffer (pH 7.4).

    • Causality: Degassing the buffer with nitrogen or argon is critical. Free thiols are highly susceptible to oxidation, forming disulfide bonds (cystine) which lack nucleophilicity. Degassing removes dissolved oxygen, maintaining cysteine in its active, reduced state.

Step 2: Reaction Initiation

  • In a 15 mL amber glass vial, combine 8 mL of the degassed Phosphate Buffer (pH 7.4), 1 mL of the 100 mM L-Cysteine stock, and 1 mL of the 10 mM Dacomitinib stock.

    • Causality: The pH is strictly maintained at 7.4. The pKa of the cysteine thiol group is approximately 8.3. This slightly alkaline physiological pH ensures a sufficient molar fraction of the thiolate anion ( S− ), which is the active nucleophile required to attack the acrylamide's β-carbon[5].

Step 3: Incubation and In-Process Control (IPC)

  • Incubate the mixture at 37 °C in a shaking water bath (150 rpm) for 4 to 6 hours.

  • Self-Validating IPC: At the 2-hour mark, extract a 10 µL aliquot, dilute with 90 µL of Acetonitrile, and analyze via analytical LC-MS. The system validates itself if the dacomitinib parent peak (m/z 470.2) decreases proportionally as the adduct peak (m/z 591.2) increases. If unreacted dacomitinib remains >30% after 4 hours, spike an additional 5 equivalents of L-cysteine to drive the reaction to completion.

Step 4: Reaction Quenching

  • Once IPC confirms >95% conversion, add 0.1% Trifluoroacetic acid (TFA) dropwise until the pH drops below 4.0.

    • Causality: Lowering the pH rapidly protonates the thiolate anion back to a neutral thiol, instantly neutralizing its nucleophilicity and halting the reaction. This stabilizes the newly formed adduct for downstream chromatographic purification.

Protocol B: Preparative HPLC Purification

To isolate the pure dacomitinib-cysteine conjugate from unreacted L-cysteine, DMSO, and buffer salts, reversed-phase preparative HPLC is utilized.

Step 1: Sample Loading

  • Filter the quenched reaction mixture through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column.

  • Inject the filtrate onto a C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

Step 2: Chromatographic Separation

  • Run the gradient outlined in Table 2 .

    • Causality: The use of 0.1% TFA in both mobile phases acts as an ion-pairing agent, improving the peak shape of the basic secondary/tertiary amines on the dacomitinib scaffold and ensuring the adduct remains protonated and stable during separation.

Step 3: Fraction Collection and Lyophilization

  • Collect fractions based on UV absorbance at 254 nm and 340 nm (dacomitinib's characteristic chromophores).

  • Pool the fractions containing the adduct, freeze at -80 °C, and lyophilize for 48 hours to yield the conjugate as a dry powder.

Workflow Step1 1. Reagent Preparation (Dacomitinib + L-Cysteine) Step2 2. Michael Addition Reaction (pH 7.4, 37°C, Degassed) Step1->Step2 Step3 3. In-Process Control (IPC) (Analytical LC-MS) Step2->Step3 Step4 4. Reaction Quenching (0.1% TFA to pH < 4) Step3->Step4 Step5 5. Preparative HPLC (C18, H2O/MeCN Gradient) Step4->Step5 Step6 6. Lyophilization & Characterization Step5->Step6

Workflow for chemical synthesis and purification of dacomitinib-cysteine conjugates.

Protocol C: LC-MS/MS Structural Characterization

To confirm the structural integrity of the purified standard, perform high-resolution LC-MS/MS.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Self-Validating Fragmentation: Isolate the precursor ion at m/z 591.2. Apply a collision energy (CE) of 25-35 eV. The presence of a product ion at m/z 470.2 (neutral loss of the cysteine moiety) and m/z 399.1 (cleavage of the quinazoline-aniline bond) definitively validates the successful synthesis of the dacomitinib-cysteine adduct[6].

Data Presentation

Table 1: Optimized Reaction Conditions for Thiol Adduct Formation

ParameterValueScientific Rationale
Dacomitinib Concentration 1 mMEnsures sufficient yield for preparative purification without causing precipitation.
L-Cysteine Equivalents 10x excess (10 mM)Drives the pseudo-first-order reaction to completion within a 4-6 hour window.
Buffer System 100 mM Phosphate, pH 7.4Maintains optimal pH for thiolate formation without degrading the drug molecule.
Co-solvent 10% DMSOSolubilizes the highly lipophilic dacomitinib free base in the aqueous buffer.
Temperature 37 °CMimics physiological conditions and accelerates Michael addition kinetics.

Table 2: Preparative HPLC Purification Gradient

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.095515.0
5.095515.0
25.0406015.0
30.059515.0
35.095515.0

Table 3: LC-MS/MS Characterization Parameters

AnalyteMolecular FormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)Key Product Ions (m/z)
Dacomitinib C24​H25​ClFN5​O2​ 469.17470.2399.1, 345.1
L-Cysteine C3​H7​NO2​S 121.02122.0N/A
Dacomitinib-Cys Adduct C27​H32​ClFN6​O4​S 590.19591.2470.2 (Loss of Cys), 399.1

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of Dacomitinib and its O-desmethyl Metabolite (M2) from Biological Matrices

Abstract This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the simultaneous quantification of dacomitinib and its primary active metabolite, O-desmethyl dacomitinib (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the simultaneous quantification of dacomitinib and its primary active metabolite, O-desmethyl dacomitinib (M2; PF-05199265), from complex biological matrices such as human plasma and urine. Dacomitinib (Vizimpro®) is a second-generation, irreversible tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor (EGFR) family, indicated for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Given the significant inter-individual pharmacokinetic variability observed with TKIs, therapeutic drug monitoring (TDM) of both the parent drug and its active metabolites is crucial for optimizing therapeutic outcomes.[4][5][6] This protocol leverages a mixed-mode cation exchange SPE mechanism to achieve excellent extraction recovery and minimize matrix effects, ensuring high sensitivity and accuracy for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for a Specialized SPE Protocol

Dacomitinib is primarily cleared via hepatic metabolism, with CYP2D6 and CYP3A4 being the major enzymes involved.[1][7] O-desmethyl dacomitinib (M2) is a significant metabolite with pharmacological activity similar to the parent compound.[7] Therefore, a reliable bioanalytical method must accurately quantify both entities to provide a complete pharmacokinetic profile.

Biological matrices, particularly plasma, are rich in endogenous components like proteins and phospholipids that can interfere with analysis.[8][9] These interferences can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which compromises data accuracy and precision.[10] While simple protein precipitation (PPT) methods are fast, they often fail to adequately remove these interferences.[11][12][13] Solid-phase extraction provides a more thorough sample cleanup, leading to more reliable and robust analytical results.[4][14]

This protocol is founded on the physicochemical properties of dacomitinib and its M2 metabolite, which behave as basic compounds due to the presence of multiple amine functional groups. By utilizing a mixed-mode sorbent that combines reversed-phase and strong cation exchange retention mechanisms, we can employ a stringent and highly selective wash sequence to effectively remove matrix components while retaining the analytes of interest.

Analyte Physicochemical Properties & Method Justification

The selection of an appropriate SPE strategy is dictated by the analyte's chemical properties.

PropertyDacomitinibO-desmethyl Dacomitinib (M2)Significance for SPE Method Design
Molecular Weight 469.95 g/mol [1][15]~455.92 g/mol (Calculated)Influences chromatographic and mass spectrometric behavior.
LogP (Hydrophobicity) 4.4[15]Slightly more polar than parentThe high LogP value indicates strong retention on reversed-phase sorbents (e.g., C18, polymeric).
pKa (Predicted) ~7.5-8.5 (most basic nitrogen)Similar to parentAs basic compounds, they will be positively charged at acidic pH (<6), enabling strong retention on cation exchange sorbents.
Protein Binding ~98%[1][16]High (assumed)Requires a sample pre-treatment step (e.g., acidification, organic solvent addition) to disrupt protein binding and ensure analyte availability for extraction.
BCS Classification Class II (Low Solubility, High Permeability)[17][18]N/ASolubility is pH-dependent, increasing at lower pH.[17] Acidic pre-treatment aids in solubilization.

Justification for Mixed-Mode Cation Exchange (MCX) SPE: Based on these properties, a mixed-mode sorbent combining reversed-phase and strong cation exchange (e.g., Oasis® MCX) is the optimal choice. This dual retention mechanism allows for:

  • Retention under Acidic Load: At a pH of ~4-6, the analytes are protonated (positively charged) and bind strongly to the negatively charged sulfonic acid groups of the sorbent. Hydrophobic interaction with the polymeric backbone also contributes to retention.

  • Rigorous Interference Removal: A multi-step wash sequence can be applied. An acidic wash removes hydrophilic interferences, while an organic solvent wash removes lipids and other hydrophobic, non-basic interferences. The analytes remain bound due to the powerful ion-exchange interaction.

  • Selective Elution: By increasing the pH with a basic elution solvent, the analytes are neutralized, disrupting the ionic bond and allowing for their release and elution with an organic solvent.

Experimental Protocols

Required Materials & Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis® MCX, 3 cc, 60 mg)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (28-30%)

    • Phosphoric Acid (85%)

    • Ultrapure Water

    • Human Plasma (K2-EDTA) and Human Urine (drug-free)

    • Dacomitinib and O-desmethyl Dacomitinib reference standards

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Analytical Balance

    • Calibrated Pipettes

    • LC-MS/MS System

Protocol 1: Extraction from Human Plasma

Step 1: Sample Pre-treatment

  • Objective: To precipitate proteins, disrupt drug-protein binding, and ensure analytes are protonated and solubilized.

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 500 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning

  • Objective: To activate the reversed-phase mechanism and equilibrate the ion-exchange sites.

  • Place cartridges on the vacuum manifold.

  • Pass 1 mL of Methanol through the cartridge.

  • Pass 1 mL of Ultrapure Water through the cartridge. Do not let the sorbent bed go dry.

Step 3: Sample Loading

  • Objective: To bind the analytes to the SPE sorbent.

  • Load the entire pre-treated supernatant from Step 1 onto the conditioned cartridge.

  • Apply gentle vacuum to pull the sample through at a slow, consistent flow rate (1-2 mL/min).

Step 4: Wash Steps

  • Objective: To selectively remove endogenous interferences while the target analytes remain bound.

  • Wash 1 (Aqueous): Add 1 mL of 2% formic acid in water. Apply vacuum to pull the solvent through. This removes salts and polar interferences.

  • Wash 2 (Organic): Add 1 mL of Methanol. Apply vacuum to pull the solvent through. This removes more hydrophobic, non-basic interferences like phospholipids.

  • Dry the cartridge under full vacuum for 5-10 minutes to remove any residual wash solvents.

Step 5: Elution

  • Objective: To neutralize the analytes and elute them from the sorbent.

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of 5% ammonium hydroxide in methanol.

  • Allow the solvent to soak the sorbent bed for 1 minute without vacuum.

  • Apply gentle vacuum to slowly pull the eluent into the collection tube.

  • Repeat with a second 1 mL aliquot of the elution solvent to ensure complete recovery.

Step 6: Final Processing

  • Objective: To concentrate the sample and reconstitute in a mobile-phase-compatible solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Adaptation for Human Urine
  • Sample Pre-treatment:

    • Centrifuge urine at 4,000 rpm for 5 minutes to pellet any particulates.

    • To 1 mL of supernatant, add 1 mL of 0.1M phosphate buffer (pH 6.0).[19]

    • (Optional Hydrolysis Step for Glucuronidated Metabolites): If conjugated forms are of interest, adjust the pH to ~5.0 with acetate buffer and add β-glucuronidase enzyme. Incubate at 65°C for 1-2 hours before proceeding.[19][20]

  • SPE Procedure: Follow Steps 2 through 6 from the plasma protocol identically. The wash steps are generally sufficient to handle the variability in urine composition.[19][21]

Workflow Visualization

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis Sample Biological Matrix (Plasma or Urine) PreTreat Pre-treatment (Acidification / Dilution) Sample->PreTreat Condition Condition (Methanol -> Water) PreTreat->Condition Load Load Sample Condition->Load Wash1 Wash 1 (Aqueous Acidic) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute (Basic Organic) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: SPE workflow for dacomitinib M2 extraction.

Method Performance & Validation

The described protocol, when followed by a validated LC-MS/MS method, is expected to meet the criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[22]

Validation ParameterTypical Acceptance Criteria (FDA)Expected Performance of this Method
Extraction Recovery Consistent, precise, and reproducible>85% for both analytes.[4]
Matrix Effect CV ≤ 15% across different lots of matrixMinimal due to selective wash steps.[23]
Accuracy Within ±15% of nominal value (±20% at LLOQ)[24][25]Expected to be within 85-115% of the nominal concentration.
Precision (CV%) ≤15% (≤20% at LLOQ)[24][25]Intra- and inter-day precision <15%.
Linearity (r²) ≥0.99≥0.99 over the desired concentration range.
LLOQ S/N ratio ≥ 5Method should achieve low ng/mL sensitivity, consistent with published assays.[12][26]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of dacomitinib and its major active metabolite, O-desmethyl dacomitinib (M2), from human plasma and urine. By employing a mixed-mode cation exchange sorbent, this method effectively addresses common challenges in bioanalysis, such as high protein binding and significant matrix effects. The resulting clean extracts are highly suitable for sensitive and accurate quantification by LC-MS/MS, making this protocol an invaluable tool for pharmacokinetic research and therapeutic drug monitoring in patients treated with dacomitinib.

References

  • Sensitive analysis of tyrosine kinase inhibitors in plasma using polypropylene fabric-solid phase extraction combined with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link].

  • Dacomitinib. Wikipedia. Available at: [Link].

  • Dacomitinib. PubChem, National Institutes of Health. Available at: [Link].

  • Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. PubMed. Available at: [Link].

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to inv. PLOS ONE. Available at: [Link].

  • Optimized SPE for UPLC-MS/MS and GC-MS/MS Determination of THC and its Metabolites in Urine and Blood. Waters. Available at: [Link].

  • EXTRACTION PROCESS ASSESSMENT AND LC-MS ANALYSIS OF TWO TYROSINE KINASE INHIBITORS IN HUMAN PLASMA. Farmacia Journal. Available at: [Link].

  • To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography triple-quadrupole mass spectrometry. Erasmus University Rotterdam. Available at: [Link].

  • Dacomitinib metabolite m9. PubChem, National Institutes of Health. Available at: [Link].

  • Optimization and validation of a method using SPE and LC-APCI-MS/MS for determination of pharmaceuticals in surface and public supply water. ScienceOpen. Available at: [Link].

  • VIZIMPRO (dacomitinib) tablets, for oral use. U.S. Food and Drug Administration. Available at: [Link].

  • Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS. ResearchGate. Available at: [Link].

  • Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. AnalyteGuru. Available at: [Link].

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. National Center for Biotechnology Information. Available at: [Link].

  • Dacomitinib. LiverTox - NCBI Bookshelf. Available at: [Link].

  • Validation of SPE Products and Associated Procedures with EPA Method 625.1. U.S. Environmental Protection Agency. Available at: [Link].

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • Current methodologies for drugs of abuse urine testing, part 1. Biotage. Available at: [Link].

  • Sensitive analysis of tyrosine kinase inhibitors in plasma using polypropylene fabric-solid phase extraction combined with liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link].

  • VIZIMPRO (dacomitinib) tablets Prescribing Information. Pfizer. Available at: [Link].

  • Stability indicating RP-HPLC method for the analysis of dacomitinib and its related impurities in bulk. ResearchGate. Available at: [Link].

  • Simultaneous determination of nine tyrosine kinase inhibitors by 96-well solid-phase extraction and ultra performance LC/MS-MS. PubMed. Available at: [Link].

  • Assessment report - Vizimpro. European Medicines Agency. Available at: [Link].

  • Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors. National Center for Biotechnology Information. Available at: [Link].

  • Understanding SPE Validation – Accuracy & Precision. Phenomenex. Available at: [Link].

  • The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. National Center for Biotechnology Information. Available at: [Link].

  • Dacomitinib Drug Monograph. BC Cancer. Available at: [Link].

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link].

  • Bioanalytical Method Development and Validation: A Review. IntechOpen. Available at: [Link].

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information. Available at: [Link].

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available at: [Link].

  • Magnetic solid phase extraction for determination of drugs in biological matrices. ScienceDirect. Available at: [Link].

  • Solid-phase micro-extraction of drugs from biological matrices. PubMed. Available at: [Link].

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link].

  • Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmacy. Available at: [Link].

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. SciSpace. Available at: [Link].

Sources

Application

Optimizing Quantification: A Detailed HPLC-MS/MS Protocol for Dacomitinib and its Primary Metabolite, O-desmethyl Dacomitinib

This comprehensive guide provides a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of dacomitinib and its major act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of dacomitinib and its major active metabolite, O-desmethyl dacomitinib (PF-05199265), in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of dacomitinib.

Introduction: The Rationale for a Dedicated Analytical Method

Dacomitinib (marketed as Vizimpro®) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor. It is a critical therapeutic agent for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) activating mutations.[1] The clinical efficacy and safety of dacomitinib are intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism.

Hepatic metabolism is the primary clearance pathway for dacomitinib, with oxidation and glutathione conjugation being the major routes.[1] The most abundant circulating metabolite is O-desmethyl dacomitinib, which exhibits pharmacological activity comparable to the parent drug.[1] Therefore, the simultaneous and accurate quantification of both dacomitinib and O-desmethyl dacomitinib is paramount for a comprehensive understanding of the drug's disposition, for performing therapeutic drug monitoring, and for assessing the overall exposure to active moieties.

This application note details a highly selective and sensitive HPLC-MS/MS method, developed and validated to meet the rigorous standards of bioanalytical method validation, ensuring data integrity and reliability for clinical and preclinical research.

Foundational Principles of Method Development

The development of this analytical method was guided by the principles of achieving high selectivity, sensitivity, accuracy, and precision, while maintaining a practical and efficient workflow. The choice of a reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is predicated on its superior specificity and sensitivity for quantifying low-concentration analytes in complex biological matrices.

Chromatographic Strategy

The primary objective of the chromatographic separation is to resolve dacomitinib and O-desmethyl dacomitinib from each other and from endogenous matrix components that could cause ion suppression or enhancement. A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating moderately polar to nonpolar compounds like dacomitinib and its metabolite.

The mobile phase composition is a critical factor. A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer containing a modifier (e.g., formic acid or ammonium formate) is employed. The organic phase disrupts the hydrophobic interactions between the analytes and the C18 stationary phase, facilitating their elution. The acidic modifier serves a dual purpose: it protonates the analytes, enhancing their ionization efficiency in the positive ion mode of the mass spectrometer, and it improves peak shape by minimizing silanol interactions with the stationary phase. Gradient elution is chosen to ensure optimal separation and elution of both the parent drug and its more polar metabolite within a short run time.

Mass Spectrometric Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The process involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte of interest, effectively filtering out background noise and interferences.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Dacomitinib and O-desmethyl dacomitinib (analytical grade)

  • Internal Standard (IS): A structurally similar compound, such as lapatinib or a stable isotope-labeled dacomitinib (e.g., Dacomitinib-d10), is recommended.[2]

  • Solvents: HPLC or LC-MS grade acetonitrile and methanol.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid and ammonium formate (LC-MS grade).

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dacomitinib and O-desmethyl dacomitinib in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create a series of working standard solutions for constructing the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting dacomitinib and its metabolite from plasma samples.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80% aqueous phase, 20% organic phase).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column ACE Excel C18 (2.1 mm × 50.0 mm, 5 µm) or equivalent
Mobile Phase A 5 mM Ammonium formate in 0.1% Formic Acid in water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer AB Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
1.090
2.590
2.620
4.020

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dacomitinib470.4385.0
O-desmethyl dacomitinib456.0370.9
Dacomitinib-d10 (IS)480.2385.1

Note: The precursor and product ions should be confirmed by direct infusion of the individual analyte solutions into the mass spectrometer.

Method Validation: Ensuring Data Integrity

The developed method must be validated according to the guidelines of the International Council for Harmonisation (ICH) and/or the US Food and Drug Administration (FDA).[3] The key validation parameters are outlined below.

System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times (e.g., n=5). The relative standard deviation (%RSD) of the peak areas and retention times should be within acceptable limits (typically <2%).

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range (e.g., 0.25-100 ng/mL for dacomitinib and 0.20-80 ng/mL for O-desmethyl dacomitinib).[4] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (%RSD) should be ≤ 15% (≤ 20% for the LLOQ).

Selectivity and Specificity

The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to ensure that there are no endogenous interferences at the retention times of the analytes and the internal standard.

Recovery and Matrix Effect

The extraction recovery of the analytes and the internal standard from the biological matrix should be consistent and reproducible. The matrix effect should be evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by co-eluting matrix components.

Stability

The stability of dacomitinib and O-desmethyl dacomitinib in plasma should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Presentation and Visualization

Table 1: Optimized HPLC-MS/MS Parameters

ParameterValueJustification
Column ACE Excel C18 (2.1 x 50.0 mm, 5 µm)Provides good resolution and peak shape for the analytes.
Mobile Phase A: 5 mM Ammonium formate, 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic AcidAmmonium formate and formic acid enhance ionization and improve peak symmetry.
Flow Rate 0.4 mL/minBalances run time with efficient separation.
Detection ESI Positive, MRMOffers high selectivity and sensitivity for quantification.
Dacomitinib MRM 470.4 → 385.0 m/zSpecific precursor-product ion transition for dacomitinib.[4]
O-desmethyl dacomitinib MRM 456.0 → 370.9 m/zSpecific precursor-product ion transition for the metabolite.[4]

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99≥ 0.995 for both analytes
Intra-day Accuracy 85-115%Within 95-105%
Inter-day Accuracy 85-115%Within 96-104%
Intra-day Precision (%RSD) ≤ 15%< 10%
Inter-day Precision (%RSD) ≤ 15%< 12%
Extraction Recovery Consistent and reproducible> 85% for both analytes

Workflow Visualization

HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_validation Data Acquisition & Method Validation Stock_Solutions Prepare Stock Solutions (Dacomitinib, Metabolite, IS) Working_Standards Prepare Working Standards (Calibration Curve & QCs) Stock_Solutions->Working_Standards Protein_Precipitation Protein Precipitation with Acetonitrile & IS Working_Standards->Protein_Precipitation Plasma_Sample Plasma Sample Collection Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Injection Inject Sample into HPLC-MS/MS Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM Mode) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition & Integration Mass_Spectrometry->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Method_Validation Perform Method Validation (ICH/FDA Guidelines) Quantification->Method_Validation

Caption: Workflow for the HPLC-MS/MS method development and validation of dacomitinib and its metabolite.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the simultaneous quantification of dacomitinib and its major active metabolite, O-desmethyl dacomitinib, using HPLC-MS/MS. The detailed methodology, from sample preparation to method validation, offers a robust framework for researchers in the fields of pharmacology, clinical chemistry, and drug metabolism. By adhering to these protocols and the principles of good laboratory practice, laboratories can generate high-quality, reliable data to support the advancement of dacomitinib research and its clinical applications.

References

  • Feng, X., Ding, Y., Zhang, P., Fu, Q., Zhang, L., & Zheng, H. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Journal of Chromatography B, 1182, 122940. [Link]

  • Abdelhameed, A. S., Kadi, A. A., Attwa, M. W., & AlRabiah, H. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLOS ONE, 14(4), e0214598. [Link]

  • Gupta, A., et al. (2023). New validated liquid chromatography-tandem mass spectrometry method for the determination of Dacomitinib in human plasma and its application to a pharmacokinetic study. Separation Science plus. [Link]

  • BioHippo. (n.d.). Dacomitinib metabolite M2. Retrieved from [Link]

  • Kamani, V., Sujatha, M., Koteswara Rao, G. S. N., & Vinod Kumar, N. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. Journal of Pharmaceutical Research International, 33(42B), 253-265. [Link]

  • Research Journal of Pharmacy and Technology. (2021). A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology, 14(10), 5263-5268. [Link]

  • Zeidan, M. R., Kadi, A. A., Attwa, M. W., & Darwish, H. W. (2018). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation. RSC advances, 8(68), 38733–38741. [Link]

  • Bello, C., et al. (2020). The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. Clinical Pharmacology in Drug Development, 9(4), 487-497. [Link]

  • Kumari, K., Thakur, P., Warde, S., Munipalli, V., & Singh, R. M. (2021). HPLC Method Development and Validation for Quantitative Estimation of Dacomitinib in Pharmaceuticals Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 11(5), 1-8. [Link]

  • Preprints.org. (2023). Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib. Preprints.org. [Link]

  • Zhang, Y., et al. (2025). Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry. Biomedical Chromatography, 39(5), e70075. [Link]

Sources

Method

Application Note: Pharmacodynamic Modeling Techniques for Dacomitinib and its M2 Cysteine Conjugate

Introduction: The Dual-Metabolite Paradigm of Irreversible TKIs Dacomitinib is a highly selective, second-generation irreversible tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor (HER)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Metabolite Paradigm of Irreversible TKIs

Dacomitinib is a highly selective, second-generation irreversible tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor (HER) family. It is clinically indicated for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations[1]. The pharmacological profile of dacomitinib is driven not only by the parent compound but also by its complex metabolic fate.

Hepatic metabolism of dacomitinib proceeds via two primary pathways that dictate its efficacy and safety profile:

  • Oxidation via CYP2D6 : Yields the major circulating active metabolite, O-desmethyl dacomitinib (PF-05199265), which exhibits equipotent target inhibition against EGFR[2].

  • Glutathione (GSH) Conjugation : The electrophilic α,β-unsaturated acrylamide moiety—responsible for covalent binding to Cys797 on EGFR—also reacts with GSH. Subsequent enzymatic cleavage of this GSH conjugate yields the M2 metabolite (cysteine conjugate) [3].

While PF-05199265 is modeled to assess the total active moiety for efficacy, the M2 metabolite serves as a critical surrogate biomarker for the acrylamide warhead's off-target electrophilic reactivity and thiol depletion. This reactivity correlates with dose-limiting toxicities such as severe diarrhea and exfoliative skin reactions[4].

Mechanistic Rationale for M2 and PF-05199265 Modeling

Expertise & Experience Insight: Traditional steady-state pharmacokinetic (PK) modeling is insufficient for irreversible inhibitors. Because dacomitinib covalently binds to its target, the pharmacodynamic (PD) effect outlasts the systemic PK exposure. Therefore, modeling must decouple systemic clearance from target turnover.

  • Efficacy Modeling (PF-05199265) : Since PF-05199265 accounts for up to 19% of the parent drug's steady-state trough concentration and is equipotent, it must be included in a joint Parent-Metabolite Tumor Growth Inhibition (TGI) model [5].

  • Toxicity/Reactivity Modeling (M2 Metabolite) : The M2 cysteine conjugate represents the terminal product of GSH depletion. By modeling the rate of M2 formation, researchers can quantify the off-target thiol-binding burden. High rates of M2 formation indicate rapid GSH depletion in hepatic and gastrointestinal tissues, providing a mechanistic covariate for gastrointestinal toxicity [3].

Pathway Daco Dacomitinib (Parent) Irreversible pan-HER TKI CYP2D6 CYP2D6 Oxidation Daco->CYP2D6 GSH Glutathione (GSH) Conjugation Daco->GSH EGFR EGFR/HER2/HER4 Inhibition Daco->EGFR Covalent Binding PF PF-05199265 (Active O-desmethyl) CYP2D6->PF M2 M2 Metabolite (Cysteine Conjugate) GSH->M2 PF->EGFR Equipotent Binding Tox Off-target Thiol Binding (Toxicity/Clearance) M2->Tox Biomarker for Reactivity

Figure 1: Dacomitinib metabolic pathways leading to PF-05199265 (efficacy) and M2 (toxicity).

Experimental Protocols for PK/PD Data Generation

Trustworthiness: The following protocols establish a self-validating system where in vitro metabolite formation rates directly inform the in vivo Population PK/PD (PopPK/PD) structural model.

Protocol 1: In Vitro GSH Depletion and M2 Formation Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) of dacomitinib via the GSH conjugation pathway to form M2, generating parameters for toxicity modeling.

  • Preparation : Thaw human liver microsomes (HLM) and prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine HLM (1 mg/mL final protein concentration) with 5 mM GSH and 2 mM NADPH in the buffer.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding dacomitinib (10 µM final concentration).

  • Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopic dacomitinib-d6).

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis : Quantify the parent drug depletion and the appearance of the M2 cysteine conjugate (utilizing the m/z transition specific to the cleaved GSH-dacomitinib adduct)[6].

  • Validation : Calculate the formation clearance of M2 to parameterize the off-target reactivity rate constant ( kGSH​ ) for the PD toxicity model.

Protocol 2: In Vivo PopPK/PD Modeling Workflow

Purpose: To construct a linked Parent-Metabolite PopPK/PD model evaluating TGI and toxicity.

  • Structural PK Setup : Utilize NONMEM (Non-Linear Mixed Effects Modeling). Implement a transit compartment absorption model to account for dacomitinib's pH-dependent solubility, which is significantly altered by proton pump inhibitors (PPIs) [7].

  • Metabolite Compartments :

    • Link the central parent compartment to a PF-05199265 compartment via a first-order clearance rate ( CLCYP2D6​ )[8].

    • Link the central parent compartment to an M2 compartment via a first-order clearance rate ( CLGSH​ )[3].

  • PD Efficacy Model (TGI) : Define the total active moiety concentration as Cactive​=Cparent​+CPF−05199265​ . Apply an indirect response model where Cactive​ inhibits the tumor growth rate constant ( kgrowth​ ).

  • PD Toxicity Model : Link the Area Under the Curve (AUC) of the M2 metabolite to the probability of Grade 2 diarrhea using a logistic regression model.

PKPD Gut Transit Compartments (Absorption) Cent_P Central Compartment (Parent Dacomitinib) Gut->Cent_P Ka Peri_P Peripheral Compartment (Parent) Cent_P->Peri_P Q/V Cent_M1 Active Metabolite (PF-05199265) Cent_P->Cent_M1 CL_CYP2D6 Cent_M2 M2 Metabolite (Cys-Conjugate) Cent_P->Cent_M2 CL_GSH PD_Eff Tumor Growth Inhibition (Efficacy Model) Cent_P->PD_Eff PD_Tox Adverse Events (Toxicity Model) Cent_P->PD_Tox Peri_P->Cent_P Cent_M1->PD_Eff Cent_M2->PD_Tox

Figure 2: PopPK/PD modeling workflow linking transit absorption to efficacy and toxicity models.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of Dacomitinib and Metabolites
ParameterDacomitinib (Parent)PF-05199265 (Active)M2 (Cysteine Conjugate)
Primary Pathway Absorption (Transit Model)CYP2D6 OxidationGSH Conjugation / Cleavage
Steady-State Trough ( Ctrough,ss​ ) ~ 100% (Reference)7.4% - 19% of ParentTrace (Rapidly Excreted)
Elimination Half-Life ( t1/2​ ) ~ 70.3 hours~ 51 - 70 hoursN/A (Formation rate limited)
PD Target EGFR/HER2/HER4 (Cys797)EGFR/HER2/HER4 (Cys797)Off-target thiols (Toxicity)
Clinical Covariate Impact PPIs decrease Cmax​ by 51%Paroxetine increases AUCGSH depletion correlates to AEs
Table 2: Enzyme Kinetics and Clearance Pathways
Kinetic ParameterCYP2D6 (PF-05199265 Formation)GSH Conjugation (M2 Formation)
Enzyme/Reactant Cytochrome P450 2D6Glutathione S-transferase (GST) / Free GSH
Reaction Type O-desmethylationNucleophilic addition (Michael addition)
Clinical Inhibitor Paroxetine (Strong CYP2D6 inhibitor)N/A
Modeling Role Efficacy (Total Active Moiety)Safety (Toxicity Biomarker)

References

  • NDA Multi-Disciplinary Review and Evaluation {NDA 211288} VIZIMPRO (dacomitinib) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Assessment report: Vizimpro (dacomitinib) Source: European Medicines Agency (EMA) URL:[Link]

  • Pharmacokinetic Models to Characterize the Absorption Phase and the Influence of a Proton Pump Inhibitor on the Overall Exposure of Dacomitinib Source: Pharmaceutics (MDPI) URL:[Link]

  • Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry Source: PubMed (John Wiley & Sons Ltd.) URL:[Link]

  • Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib Source: Pharmaceutics (MDPI) / PMC URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns and Bioactivation Workflows of Dacomitinib M2 (Cysteine Conjugate)

Here is a comprehensive Application Note detailing the mass spectrometry fragmentation patterns and experimental workflows for the dacomitinib M2 metabolite. Executive Summary Dacomitinib is a second-generation, irrevers...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note detailing the mass spectrometry fragmentation patterns and experimental workflows for the dacomitinib M2 metabolite.

Executive Summary

Dacomitinib is a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) utilized in the treatment of non-small cell lung cancer (NSCLC)[1]. While its primary active circulating metabolite is O-desmethyl dacomitinib (M18)[2], the drug's electrophilic nature inevitably leads to the formation of reactive intermediates during hepatic metabolism. A critical bioactivation pathway involves glutathione (GSH) conjugation, which subsequently hydrolyzes to form the M2 cysteine conjugate [3]. This application note provides a comprehensive LC-MS/MS protocol, mechanistic rationale, and fragmentation mapping strategy to isolate, identify, and validate the M2 metabolite.

Mechanistic Background: Bioactivation and M2 Formation

Dacomitinib achieves irreversible EGFR inhibition via a reactive α,β-unsaturated amide (but-2-enamide) warhead that covalently binds to Cys797 in the kinase domain[4]. However, this exact Michael acceptor is also highly susceptible to off-target nucleophilic attack by hepatic glutathione (GSH)[3].

The bioactivation cascade proceeds through three distinct phases:

  • Nucleophilic Attack : The sulfhydryl group of GSH attacks the but-2-enamide double bond during Phase I/II metabolism.

  • Enzymatic Cleavage : The bulky GSH adduct undergoes sequential hydrolysis by γ-glutamyltransferase (which removes glutamic acid) and dipeptidases (which remove glycine)[2].

  • M2 Formation : This cleavage yields the highly stable M2 cysteine conjugate, resulting in a distinct mass shift to m/z 591[5].

Metabolic_Pathway DCB Dacomitinib (Parent) m/z 470 CYP Hepatic Metabolism (Phase I / II) DCB->CYP GSH Glutathione (GSH) Adduct Formation CYP->GSH Nucleophilic Attack (Michael Acceptor) M18 M18 Metabolite (O-desmethyl) m/z 456 CYP->M18 CYP2D6 O-demethylation M2 M2 Metabolite (Cysteine Conjugate) m/z 591 GSH->M2 Enzymatic Cleavage (Loss of Glu & Gly)

Fig 1. Dacomitinib bioactivation pathway leading to the M2 cysteine conjugate and M18 metabolite.

Experimental Protocols: LC-MS/MS Workflow

To ensure a self-validating system, the protocol incorporates strict negative controls to differentiate true metabolic products from matrix artifacts.

Protocol 3.1: In Vitro Microsomal Incubation
  • Matrix Preparation : Prepare a 1.0 mL incubation mixture containing 50 mM sodium phosphate buffer (pH 7.4), 3.3 mM MgCl2, and 1.0 mg/mL rat liver microsomes (RLMs)[1]. Causality Insight: Mg2+ is an essential cofactor required to maintain CYP450 enzymatic structural stability and function.

  • Substrate & Trapping Agent : Add dacomitinib to a final concentration of 30 µM and GSH to 5.0 mM to act as the nucleophilic trapping agent[1].

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1.0 mM NADPH[1].

  • Termination : After 60 minutes of shaking at 37°C, terminate the reaction by adding 2.0 mL of ice-cold acetonitrile (ACN)[1]. Causality Insight: ACN rapidly denatures microsomal proteins, instantly halting metabolism and precipitating proteins to prevent column clogging during downstream chromatography.

  • Self-Validation Controls : Run parallel incubations excluding NADPH (Control A) and excluding GSH (Control B). The M2 peak must be strictly absent in both controls to validate that it is a CYP-mediated, GSH-dependent metabolite.

Protocol 3.2: Chromatographic Separation and MS Detection
  • Sample Cleanup : Centrifuge the terminated mixture at 9,000 × g for 15 minutes at 4°C. Evaporate the supernatant under nitrogen gas and reconstitute in the mobile phase[6].

  • UPLC Conditions : Inject 15 µL onto a reversed-phase C18 column (e.g., 2.1 × 150 mm, 3.5 µm). Utilize a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile)[6].

  • MS/MS Parameters : Operate the Q-TOF or Triple Quadrupole in positive electrospray ionization (ESI+) mode. Set the collision energy (CE) between 20–45 eV using high-purity nitrogen as the collision gas[6],[7].

LCMS_Workflow S1 In Vitro Incubation (RLMs + NADPH + GSH) S2 Protein Precipitation (Ice-cold ACN) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI+ Q-TOF MS/MS (CID Fragmentation) S3->S4 S5 Data Elucidation (Fragment Mapping) S4->S5

Fig 2. Step-by-step LC-MS/MS workflow for the isolation and characterization of dacomitinib M2.

Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation causality of the parent drug is a strict prerequisite to elucidating the M2 structure.

Parent Dacomitinib (m/z 470) Collision-induced dissociation (CID) of dacomitinib yields four primary diagnostic fragment ions[8]:

  • m/z 385 : Represents the loss of the terminal piperidine ring (-85 Da)[9].

  • m/z 319 : Represents the cleavage of the entire but-2-enamide-piperidine side chain[9].

  • m/z 152 & 124 : Highly stable fragments representing the unmodified quinazoline-anilino core (Part A)[8].

M2 Cysteine Conjugate (m/z 591) The M2 metabolite exhibits a parent mass shift of +121 Da relative to dacomitinib, corresponding to the covalent addition of cysteine[5]. Because the cysteine moiety strictly attaches to the but-2-enamide chain (Part B), the core quinazoline fragments remain structurally unchanged during CID.

  • m/z 470 : Represents the neutral loss of the cysteine moiety (-121 Da), effectively regenerating the parent ion structure in the collision cell.

  • m/z 385 : Subsequent loss of the piperidine ring from the regenerated parent ion.

  • m/z 319, 152, 124 : Definitive confirmation that the quinazoline core is metabolically untouched[8].

Quantitative Data & MRM Transitions
AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Structural Assignment / Causality
Dacomitinib 470.2385.125 - 45Loss of piperidine ring (-85 Da)
319.125 - 45Cleavage of butenamide-piperidine chain
152.0, 124.025 - 45Unmodified quinazoline-anilino core
M2 (Cys-Conjugate) 591.2470.220 - 40Neutral loss of cysteine (-121 Da)
385.120 - 40Loss of cysteine and piperidine
319.1, 152.020 - 40Unmodified quinazoline-anilino core

Data Interpretation & Causality

The diagnostic power of this assay lies in the comparative mapping of Part A (the quinazoline core) and Part B (the piperidine side chain)[8]. When analyzing the M2 spectra, the persistence of the m/z 152 and 124 ions provides definitive proof that the aromatic core has not undergone oxidative defluorination or hydroxylation. Conversely, the mass shift from 470 to 591, followed by the immediate neutral loss back to 470, isolates the metabolic modification entirely to the Michael acceptor site. This self-validating fragmentation logic ensures high-confidence structural elucidation of reactive TKI metabolites.

References[1] Attwa MW, Kadi AA, Abdelhameed AS. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation. RSC Advances. 2018. URL:https://pubs.rsc.org/en/content/articlelanding/2018/RA/C8RA06709K[6] Alrabiah H, et al. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. MDPI. 2020. URL:https://www.mdpi.com/1420-3049/25/21/5000[9] Attwa MW, et al. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. PMC/NIH. 2018. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9074092/[8] Attwa MW, et al. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/M. RSC Publishing. 2018. URL:https://pubs.rsc.org/en/content/articlepdf/2018/RA/C8RA06709K[7] Feng X, et al. Bioequivalence Study of Dacomitinib Tablets in Healthy Chinese Volunteers Under Fasting and Fed Conditions. Semantic Scholar. 2023. URL:https://www.semanticscholar.org/paper/Bioequivalence-Study-of-Dacomitinib-Tablets-in-and-Feng-Ding/[3] NCATS. DACOMITINIB ANHYDROUS - Inxight Drugs. 2023. URL: https://drugs.ncats.io/drug/86YI5K0E85[4] MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. 2021. URL:https://www.mdpi.com/1420-3049/26/21/6677[2] European Medicines Agency (EMA). Assessment report - Vizimpro. 2019. URL:https://www.ema.europa.eu/en/documents/assessment-report/vizimpro-epar-public-assessment-report_en.pdf[5] Pharmaceuticals and Medical Devices Agency (PMDA). Report on the Deliberation Results - Dacomitinib. 2018. URL:https://www.pmda.go.jp/files/000227564.pdf

Sources

Method

Dacomitinib cysteine conjugate dosing protocols for murine xenograft models

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of Dacomitinib Cysteine Conjugate (Metabolite M2) in Murine Xenograft Models Mechanistic Rationale & Background Dacomitinib is a second-generation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of Dacomitinib Cysteine Conjugate (Metabolite M2) in Murine Xenograft Models

Mechanistic Rationale & Background

Dacomitinib is a second-generation, irreversible pan-HER (EGFR/HER1, HER2, and HER4) tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC)[1]. The drug exerts its profound pharmacological effect by covalently binding to conserved cysteine residues (specifically Cys797 in EGFR) via its reactive alpha,beta-unsaturated acrylamide moiety[2].

In vivo, dacomitinib undergoes extensive hepatic metabolism. While cytochrome P450 2D6 (CYP2D6) drives oxidation to the active O-desmethyl metabolite[3], the reactive acrylamide group also undergoes rapid glutathione conjugation[2]. Subsequent enzymatic cleavage of this glutathione adduct yields the dacomitinib cysteine conjugate (Metabolite M2, CAS: 1262034-38-7) [4][5]. This conjugate is a major circulating and excreted drug-related component[2].

Why study the conjugate? As a Senior Application Scientist, it is critical to evaluate whether the structural neutralization of the acrylamide group abolishes target engagement. Dosing the isolated cysteine conjugate in murine xenografts allows researchers to definitively map off-target toxicities, establish metabolic clearance rates, and confirm the absence of residual kinase inhibition, providing a comprehensive safety profile of the parent drug's metabolic lifecycle.

Pathway Daco Dacomitinib (Parent TKI) EGFR EGFR Target (Covalent Binding to Cys797) Daco->EGFR Pharmacodynamic Pathway GSH Hepatic Glutathione Conjugation Daco->GSH Metabolic Clearance CysConj Dacomitinib Cysteine Conjugate (Metabolite M2) GSH->CysConj Enzymatic Cleavage Excretion Biliary & Fecal Excretion CysConj->Excretion Elimination

Metabolic and pharmacodynamic pathways of Dacomitinib leading to the Cysteine Conjugate.

Experimental Design: A Self-Validating System

A robust in vivo protocol is only as reliable as its internal controls. To ensure a self-validating system, this methodology employs a tripartite design:

  • Vehicle Control Arm : Establishes the baseline exponential tumor growth kinetics.

  • Positive Control Arm (Parent Dacomitinib) : Confirms the sensitivity of the chosen xenograft model to HER-inhibition, proving the assay is functioning correctly[6].

  • Experimental Arm (Cysteine Conjugate) : Assesses the isolated pharmacokinetic (PK) and pharmacodynamic (PD) effects of Metabolite M2.

Model Selection Causality

We recommend utilizing the FaDu (Squamous Cell Carcinoma of the Head and Neck) or HCC827 (NSCLC) cell lines. Causality: Both models heavily overexpress EGFR and have been rigorously validated for dacomitinib sensitivity in vivo, ensuring that any lack of efficacy in the conjugate arm is due to the molecule's inactivity, not model resistance[6].

Formulation and Quantitative Dosing Parameters

Because the cysteine conjugate (MW: 591.1 Da)[5] is significantly heavier than anhydrous dacomitinib (MW: 469.94 Da)[7], dosing must be calculated on an equimolar basis to ensure accurate PK comparisons.

Table 1: Equimolar Dosing Parameters for Murine Xenografts

ParameterParent Dacomitinib (Positive Control)Dacomitinib Cysteine Conjugate (Metabolite M2)Vehicle Control
Target Dose Level 10.0 mg/kg12.5 mg/kg (Equimolar)0 mg/kg
Administration Route Oral Gavage (PO)Oral Gavage (PO) or Intravenous (IV)PO or IV
Dosing Frequency Once daily (QD) for 21 daysOnce daily (QD) for 21 daysQD for 21 days
Formulation Vehicle 0.5% Methylcellulose0.5% Methylcellulose + 0.1% Tween-80Matched to experimental
Expected TGI >60% (Model dependent)<10% (Lack of active acrylamide)0% (Baseline)

Causality for Vehicle Choice: The addition of 0.1% Tween-80 to the conjugate formulation prevents the aggregation of the more hydrophilic amino-acid adduct, ensuring uniform suspension and consistent GI absorption.

Step-by-Step Experimental Methodologies

Phase I: Xenograft Establishment & Randomization
  • Cell Preparation : Harvest FaDu or HCC827 cells in the logarithmic growth phase. Wash twice with cold PBS.

  • Inoculation : Inject 5×106 cells suspended in 100 µL of a 1:1 PBS/Matrigel mixture subcutaneously into the right flank of 6-8 week old female athymic nude mice.

    • Causality: Matrigel provides a localized extracellular matrix that significantly enhances the tumor take-rate and uniformity.

  • Randomization : Monitor tumor growth 3x weekly using digital calipers. Randomize mice into the three treatment arms when tumors reach an average volume of 150 mm³ .

    • Causality: Randomizing at 150 mm³ guarantees tumors have established vascularization and are in the exponential growth phase. This is a strict mathematical prerequisite for accurate Claret Tumor Growth Inhibition (TGI) modeling[8].

Phase II: Dosing Administration
  • Preparation : Prepare formulations fresh daily to prevent aqueous hydrolysis of the compounds.

  • Administration : Administer the compounds via oral gavage using a 27-gauge bulb-tipped needle[6].

  • Toxicity Monitoring (Self-Validation) : Weigh mice daily. A body weight loss of >10% triggers a mandatory 48-hour dosing holiday. This ensures that systemic toxicity does not artificially suppress tumor growth, which would confound efficacy data.

Phase III: PK/PD Sampling & LC-MS/MS Validation
  • Tumor Measurement : Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Serial Bleeding : For PK profiling, collect 20 µL of blood via tail vein nick at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 21 into K2-EDTA tubes.

  • Terminal Harvest : At the end of the 21-day cycle, euthanize mice. Harvest tumor tissue and immediately snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing instantly denatures tissue proteases, preventing ex vivo degradation of the cysteine conjugate and preserving the integrity of downstream LC-MS/MS quantification.

Workflow Inoculation 1. Tumor Inoculation (FaDu/HCC827) Randomization 2. Randomization (Vol ~150 mm³) Inoculation->Randomization Dosing 3. PO/IV Dosing (Conjugate vs Parent) Randomization->Dosing Sampling 4. PK/PD Sampling (Plasma & Tissue) Dosing->Sampling Analysis 5. LC-MS/MS & TGI Modeling Sampling->Analysis

Self-validating in vivo experimental workflow for murine xenograft dosing and analysis.

Data Interpretation: Tumor Growth Inhibition (TGI) Modeling

To accurately interpret the efficacy data, apply the Claret TGI model[8]. This model characterizes tumor inhibition over time by accounting for a constant growth rate ( kL​ ) and a highly variable kill rate ( kD​ ). Because the Dacomitinib Cysteine Conjugate lacks the reactive acrylamide required to form a covalent bond with Cys797[2], the expected kD​ for the conjugate arm should approach zero. If significant TGI is observed in the conjugate arm, it indicates either unexpected off-target kinase inhibition or in vivo reversion to the parent compound—triggering immediate re-evaluation of the drug's metabolic stability.

References

  • Title : Vizimpro, INN-dacomitinib - EMA Source : europa.eu URL :2

  • Title : Vizimpro Film-coated Tablet 15mg, 30mg and 45mg new drug applications - Summary Report Source : hsa.gov.sg URL : 7

  • Title : Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 (Dacomitinib metabolite M2) Source : evitachem.com URL : 4

  • Title : Summary Basis of Decision for Vizimpro - Drug and Health Products Portal Source : hpfb-dgpsa.ca URL :1

  • Title : Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor Source : nih.gov URL : 6

  • Title : 211288Orig1s000 - accessdata.fda.gov (NDA Multi-Disciplinary Review) Source : fda.gov URL : 3

  • Title : Tumor growth inhibition modeling to support the starting dose for dacomitinib Source : nih.gov URL : 8

  • Title : UNII-SOA52D3NLL | Dacomitinib cysteine conjugate | CAS 1262034-38-7 Source : anymole.com URL : 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Plasma Extraction Recovery for Dacomitinib M2

Welcome to the Bioanalytical Technical Support Center. As drug development professionals, quantifying targeted kinase inhibitors and their active metabolites in biological matrices presents unique physicochemical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As drug development professionals, quantifying targeted kinase inhibitors and their active metabolites in biological matrices presents unique physicochemical challenges. Dacomitinib is an irreversible pan-ErbB tyrosine kinase inhibitor[1]. Its major circulating active metabolite, dacomitinib M2 (O-desmethyl dacomitinib), is formed primarily via CYP2D6 oxidation[2].

While the parent drug is a highly lipophilic weak base, the O-desmethylation process fundamentally alters the molecule's charge state and solubility profile. This guide provides a mechanistic framework to troubleshoot and resolve low LC-MS/MS extraction recoveries for dacomitinib M2 in human plasma.

Physicochemical Profiling: Parent vs. Metabolite

To optimize recovery, we must first understand the causality behind the analyte's behavior. The table below summarizes the critical differences between dacomitinib and M2 that dictate extraction efficiency.

PropertyDacomitinib (Parent)Dacomitinib M2 (O-desmethyl)Bioanalytical Implication for Extraction
Structural Motif 7-methoxyquinazoline7-hydroxyquinazoline (Phenol)M2 possesses an additional hydrogen bond donor, increasing polarity.
Acid/Base Nature Weak BaseAmphotericM2's charge state is highly sensitive to pH extremes.
Estimated pKa ~5.0, ~8.5 (piperidine)[3]~5.0, ~8.5 (piperidine), ~9.5 (phenol)Optimal Liquid-Liquid Extraction (LLE) pH for M2 is ~9.0.
Protein Binding ~98% (High affinity to HAG)[4]>95% (Estimated)Both require aggressive disruption of protein-drug complexes.
Plasma Exposure Primary analyte7.4% to 19% of parent trough[2]M2 requires highly efficient recovery due to lower circulating levels.
Diagnostic Troubleshooting Workflow

Before changing your extraction chemistry, you must isolate the root cause of the signal loss. Follow this self-validating diagnostic workflow.

RecoveryTroubleshooting Start Low M2 Recovery Detected CheckTrue Is it True Recovery or Matrix Effect? Start->CheckTrue Matrix Matrix Effect (Ion Suppression) CheckTrue->Matrix Post-column infusion shows suppression TrueRec True Low Recovery (<50%) CheckTrue->TrueRec Pre vs Post extraction spike shows loss SolveMatrix Optimize Chromatography Use SIL-IS Clean-up (Phospholipids) Matrix->SolveMatrix Investigate Investigate Extraction Method TrueRec->Investigate PPT Protein Precipitation (PPT) Investigate->PPT LLE Liquid-Liquid Extraction (LLE) Investigate->LLE SPE Solid Phase Extraction (SPE) Investigate->SPE FixPPT Disrupt Protein Binding (Add 2% FA or 0.1M HCl) PPT->FixPPT FixLLE Adjust pH to ~9.0 (M2 is amphoteric) Use MTBE/EtOAc LLE->FixLLE FixSPE Use Mixed-Mode Cation Exchange (MCX) Wash with 100% MeOH SPE->FixSPE

Fig 1. Diagnostic workflow for troubleshooting low LC-MS/MS extraction recovery of dacomitinib M2.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction recovery for M2 significantly lower than for the parent dacomitinib when using Liquid-Liquid Extraction (LLE)? A: The causality lies in the structural difference generated by CYP2D6 metabolism. Dacomitinib is a weak base driven by its piperidine ring (pKa ~8.5)[3]. However, the O-desmethylation process converts the 7-methoxy group into a phenolic hydroxyl group. Phenols typically have a weakly acidic pKa (~9.5), which transforms M2 into an amphoteric molecule. If your LLE buffer is too acidic (pH < 7), the piperidine nitrogen is protonated (cationic). If it is too basic (pH > 10), the phenol is deprotonated (anionic). In either ionized state, M2 remains partitioned in the aqueous plasma phase. Solution: You must buffer the plasma to the molecule's isoelectric point (pH ~9.0) prior to adding your organic solvent to ensure M2 is in its neutral, lipophilic state.

Q2: I am using Protein Precipitation (PPT) with 100% acetonitrile, but M2 recovery is highly variable. How do I fix this? A: Dacomitinib and its metabolites exhibit ~98% plasma protein binding, with a remarkably high affinity for human α1​ -acid glycoprotein (HAG)[4]. Adding neutral acetonitrile forces the proteins to precipitate rapidly, but the drug remains trapped within the hydrophobic pockets of the crashing protein pellet (co-precipitation). Solution: You must chemically disrupt the drug-protein complex before or during precipitation. Validated clinical assays achieve this by treating the plasma with acetonitrile containing 0.1% to 2% formic acid[5]. The acidic environment denatures HAG, releasing the M2 metabolite into the supernatant.

Q3: How can I definitively prove whether my issue is true low recovery or matrix-induced ion suppression? A: Every bioanalytical protocol must be a self-validating system. To isolate the variable, perform a quantitative Pre- vs. Post-Spike experiment:

  • Set A (Pre-spike): Spike M2 into blank plasma Extract.

  • Set B (Post-spike): Extract blank plasma Spike M2 into the final eluted solvent.

  • Set C (Neat): Spike M2 directly into the pure reconstitution solvent.

  • True Recovery = (Area of A / Area of B) × 100

  • Matrix Factor = (Area of B / Area of C) × 100 If your True Recovery is >80% but your Matrix Factor is <50%, your extraction chemistry is sound, but endogenous phospholipids are suppressing your MS signal. In this case, switch to a Mixed-Mode SPE or optimize your LC gradient.

Validated Experimental Protocols
Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

Designed to exploit the amphoteric isoelectric point of M2.

  • Sample Aliquot: Transfer 50 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., Dacomitinib-13C,d3).

  • pH Adjustment (Critical Step): Add 100 µL of 100 mM Ammonium Borate buffer (pH 9.0). Vortex for 30 seconds. Mechanistic note: This neutralizes both the basic piperidine and the acidic phenol of M2.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake on a reciprocal shaker for 10 minutes at 800 rpm.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and inject onto the LC-MS/MS.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Designed to eliminate phospholipid matrix effects while ensuring >90% recovery.

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge (30 mg/1 mL), followed by 1.0 mL of 2% Formic Acid in water.

  • Sample Pre-treatment: Dilute 50 µL of plasma with 150 µL of 2% Formic Acid in water. Vortex thoroughly. Mechanistic note: This disrupts HAG protein binding[4] and fully protonates the piperidine nitrogen of M2.

  • Loading: Apply the pre-treated acidic sample to the cartridge. The protonated M2 will bind tightly to the sulfonic acid groups of the sorbent.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic salts and peptides.

  • Organic Wash: Pass 1.0 mL of 100% Methanol. Mechanistic note: Because M2 is ionically bound, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Elute M2 using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the drug.

  • Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

References
  • Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. PubMed.[Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrVIZIMPRO™ Dacomitinib Tablets. Health Canada.[Link]

  • In vitro investigation of the binding characteristics of dacomitinib to human α 1-acid glycoprotein: Multispectral and computational modeling. PubMed. [Link]

  • Active Ingredient DACOMITINIB. Formulation Diary.[Link]

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PMC.[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Dacomitinib Metabolite M2

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing liquid chromatography-tandem mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for dacomitinib and its primary active metabolite, M2 (O-desmethyl dacomitinib).

This guide bypasses basic operational manuals to focus on the causality of molecular behaviors , providing self-validating protocols and targeted troubleshooting for complex matrix assays.

Mechanistic Grounding: Dacomitinib and Metabolite M2

Dacomitinib is an irreversible, pan-ErbB tyrosine kinase inhibitor utilized in metastatic non-small cell lung cancer (NSCLC)[1]. In hepatic metabolism, dacomitinib undergoes O-desmethylation predominantly mediated by the cytochrome P450 enzyme CYP2D6 to form the active metabolite M2[2],[3]. Because M2 retains pharmacological activity and its formation is subject to genetic polymorphisms and drug-drug interactions, simultaneous quantification of the parent drug and M2 is a critical regulatory requirement in pharmacokinetic (PK) studies.

Metabolic_Pathway Daco Dacomitinib Precursor: m/z 470.4 CYP CYP2D6 Enzyme (Hepatic O-desmethylation) Daco->CYP Substrate Binding M2 Metabolite M2 Precursor: m/z 456.0 CYP->M2 Demethylation

CYP2D6-mediated O-desmethylation of dacomitinib to metabolite M2.

Quantitative Data: MRM Transitions & LC Parameters

To achieve high selectivity, Multiple Reaction Monitoring (MRM) must be optimized. The loss of 85 Da (from precursor to product) corresponds to the characteristic cleavage of the piperidine ring moiety under Collision-Induced Dissociation (CID), a highly stable fragmentation pathway for these quinazoline derivatives.

Table 1: Optimized LC-MS/MS MRM Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)Declustering Potential (V)
Dacomitinib 470.4385.0ESI+3580
Metabolite M2 456.0370.9ESI+3580
Internal Standard 480.2385.1ESI+3580

*[Data synthesized from validated clinical assays[1],[2]. Note: CE and DP values are hardware-dependent (e.g., AB Sciex QTRAP 5500) and should be fine-tuned via direct infusion.]

Self-Validating Experimental Protocol

Every robust bioanalytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Tests (SST) to ensure that extraction recovery and ionization efficiency are verified before any biological samples are consumed.

Phase 1: Plasma Extraction (Protein Precipitation)

Causality: Dacomitinib is highly protein-bound. Using an acidic organic solvent denatures the plasma proteins and disrupts ionic drug-protein interactions, ensuring maximum recovery.

  • Aliquot 50 µL of human or rat plasma into a clean microcentrifuge tube.

  • Add 150 µL of extraction solvent: Acetonitrile containing 0.1% formic acid spiked with the Internal Standard (IS)[1].

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and dilute with mobile phase A (1:1 v/v) to prevent solvent-induced peak broadening upon injection.

Phase 2: UHPLC Separation

Causality: Basic amines often exhibit peak tailing on silica-based columns. A volatile buffer (ammonium acetate) controls the ionization state of the analytes, sharpening peaks without fouling the MS source.

  • Column: ACE Excel C18 (2.1 mm × 50.0 mm, 5 μm) or equivalent[1],[].

  • Mobile Phase A: 5 mM ammonium acetate in 0.1% formic acid (aqueous)[1].

  • Mobile Phase B: Acetonitrile.

  • Gradient: Initiate at 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, and re-equilibrate at 10% B. Total run time: ~4.0 minutes.

Phase 3: System Suitability Test (SST) - Validation Checkpoint

Before running the batch, inject a neat standard mixture at the Lower Limit of Quantification (LLOQ, typically 0.20 ng/mL for M2[1]).

  • Pass Criteria: Signal-to-noise (S/N) ratio > 10, retention time variance < ±0.1 min, and peak asymmetry factor between 0.8 and 1.2. If the SST fails, halt the sequence and proceed to the Troubleshooting FAQs.

LCMS_Workflow Prep 1. Plasma Extraction (Protein Precipitation) LC 2. UHPLC Separation (C18, Gradient) Prep->LC ESI 3. ESI(+) Source (Ionization) LC->ESI Q1 4. Q1 Selection (m/z 456.0) ESI->Q1 Q2 5. Q2 Collision (CID Fragmentation) Q1->Q2 Q3 6. Q3 Selection (m/z 370.9) Q2->Q3 Det 7. Detection (MRM Readout) Q3->Det

Step-by-step LC-MS/MS MRM workflow for quantifying dacomitinib metabolite M2.

Troubleshooting & FAQs

Q1: I am observing a low signal-to-noise (S/N) ratio for the M2 transition (m/z 456.0 → 370.9) despite using the literature MRM values. How can I improve sensitivity? Causality & Solution: Low sensitivity for basic compounds in ESI+ often stems from suboptimal desolvation or incorrect hardware-specific Collision Energy (CE). While literature suggests a CE of ~35 eV, slight variations in collision cell geometry between instrument vendors alter fragmentation efficiency.

  • Action: Perform a CE ramp (e.g., 20 to 50 eV in 2 eV increments) during direct infusion of a neat M2 standard. Additionally, verify the source temperature (typically 450–550°C) and desolvation gas flow to ensure complete droplet evaporation without causing thermal degradation of the O-desmethyl moiety.

Q2: Dacomitinib and M2 are co-eluting, and I suspect ion suppression is occurring in the source. How do I resolve them chromatographically? Causality & Solution: Dacomitinib and M2 share a highly similar lipophilic backbone. However, the loss of the methyl group makes M2 slightly more polar, meaning it should elute slightly earlier on a reversed-phase C18 column. If the gradient is too steep, they will co-elute, and the higher abundance of the parent drug will monopolize the available charge in the ESI droplets, suppressing the M2 signal.

  • Action: Flatten the gradient slope during the critical elution window. For example, instead of a rapid ballistic ramp, adjust the gradient to increase from 20% B to 50% B over 3 minutes. Ensure your aqueous phase contains 5 mM ammonium acetate[1]; the buffer capacity is strictly required to lock the analytes into a single ionization state, preventing peak broadening that leads to overlap.

Q3: My calibration curve for M2 is non-linear (flattening out) at higher concentrations (>50 ng/mL). What is the mechanism behind this, and how can it be fixed? Causality & Solution: A plateau at the upper end of a calibration curve is a classic indicator of detector saturation or droplet charge depletion in the ESI source (where there are more analyte molecules than available protons).

  • Action: First, verify that your Internal Standard (IS) is accurately tracking the matrix effects. If the IS response drops at high M2 concentrations, charge depletion is occurring. To resolve this, either dilute the samples prior to injection or detune the mass spectrometer by selecting a slightly less abundant product ion (or an isotope transition) to extend the linear dynamic range without saturating the electron multiplier.

References

  • Feng X., Ding Y., Zhang P., Fu Q., Zhang L., Zheng H. "Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer." Journal of Chromatography B, 2021, 1182: 122940. 1

  • "Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS." ResearchGate. 2

  • "Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS." PMC. 3

  • "CAS 1110813-31-4 (Dacomitinib) Analytics and Method Development." BOC Sciences.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Dacomitinib-Cysteine Conjugates in Buffer Solutions

Welcome to the Technical Support Center for dacomitinib conjugate handling. Dacomitinib is a second-generation, irreversible pan-EGFR tyrosine kinase inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dacomitinib conjugate handling. Dacomitinib is a second-generation, irreversible pan-EGFR tyrosine kinase inhibitor. Its pharmacological efficacy relies on an acrylamide "warhead" that acts as a Michael acceptor, forming a covalent thioether bond with conserved cysteine residues (e.g., EGFR-Cys797) 12.

In pharmacokinetic, metabolic, and targeted degradation (PROTAC) studies, the dacomitinib-cysteine conjugate is frequently synthesized and analyzed, as it is a major known metabolite 34. However, maintaining the stability of this conjugate in aqueous buffer solutions presents significant challenges. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot and prevent conjugate degradation.

Section 1: Mechanistic FAQs (Causality & Theory)

Q1: Why does the dacomitinib-cysteine conjugate degrade in standard physiological buffers (pH 7.4)? A: The degradation is primarily driven by two distinct chemical pathways:

  • Retro-Michael Reaction (Deconjugation): Although acrylamide-cysteine adducts are generally stable, the covalent thioether bond remains dynamically reversible under specific conditions. At physiological or basic pH (pH ≥ 7.4), hydroxide ions or basic buffer components can abstract the acidic α-proton adjacent to the acrylamide carbonyl. This initiates a base-catalyzed β-elimination (retro-Michael) reaction, collapsing the adduct back into free dacomitinib and free cysteine [[5]]() 6.

  • Thioether Oxidation: The sulfur atom in the conjugate is highly susceptible to oxidation by dissolved oxygen or trace reactive oxygen species (ROS) in the buffer, converting the thioether into a sulfoxide or sulfone.

Q2: How does buffer pH dictate the stability of the conjugate? A: The retro-Michael reaction is heavily dependent on the proton affinity of the carbanion intermediate 6. Lowering the pH of the buffer (e.g., to pH 5.5–6.0) protonates the intermediate and prevents the initial α-proton abstraction. Furthermore, at lower pH, any spontaneously liberated free cysteine is rapidly protonated (the pKa of the cysteine thiol is ~8.0-8.3), which prevents it from acting as a nucleophile in complex thiol-exchange reactions 7.

Pathway A Free Dacomitinib + L-Cysteine B Dacomitinib-Cysteine Conjugate (Thioether) A->B Michael Addition (pH 7.0, 37°C) C Degradation 1: Retro-Michael Elimination (Free Drugs) B->C Base-Catalyzed (pH > 7.5) D Degradation 2: Thioether Oxidation (Sulfoxide/Sulfone) B->D ROS / Trace Metals (Dissolved O2) C->B Re-conjugation (Equilibrium)

Fig 1: Dacomitinib-cysteine conjugate formation and primary degradation pathways in buffer.

Section 2: Troubleshooting Guide

Issue 1: Rapid loss of conjugate signal and appearance of free dacomitinib during LC-MS analysis.

  • Causality: The conjugate is undergoing a retro-Michael reaction in the autosampler queue or during chromatographic separation due to a neutral/basic microenvironment 8.

  • Solution: Acidify the sample matrix. Ensure the final buffer or diluent contains 0.1% to 0.5% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to maintain a pH < 4.0 during storage in the autosampler. Avoid using ammonium bicarbonate or basic buffers (pH > 7.5) for sample preparation.

Issue 2: Appearance of +16 Da or +32 Da mass shifts on the intact conjugate.

  • Causality: Oxidation of the thioether to sulfoxide (+16 Da) or sulfone (+32 Da). This is often catalyzed by trace transition metals in the buffer or auto-oxidation during prolonged exposure to room temperature.

  • Solution: Supplement the buffer with 1–5 mM EDTA to chelate trace metals (e.g., Fe³⁺, Cu²⁺) that catalyze ROS generation. Degas buffers thoroughly using sonication and inert gas (Nitrogen or Argon) sparging to remove dissolved oxygen. Note: Do not use DTT or TCEP as antioxidants here, as high concentrations of competing nucleophilic thiols or phosphines can drive thiol-exchange or react with any transiently liberated dacomitinib warhead.

Section 3: Data Presentation

Table 1: Quantitative Summary of Dacomitinib-Cysteine Conjugate Degradation & Mitigation

Degradation PathwayPrimary Catalyst/TriggerEst. Half-Life ( t1/2​ ) at 37°CMitigation StrategyValidating Metric (LC-MS)
Retro-Michael Deconjugation Basic pH (≥ 7.5), Heat~12–24 hours (pH 7.5)Acidify buffer to pH < 6.0; store at -80°CAbsence of free dacomitinib peak ( m/z 470.2)
Thioether Oxidation Dissolved O2​ , Trace Metals~48 hours (ambient air)Add 2 mM EDTA; Degas buffers with ArgonAbsence of +16 Da / +32 Da adduct peaks
Thiol Exchange Exogenous free thiols (e.g., GSH)Concentration dependentRemove excess thiols post-reaction; lower pHStable conjugate peak area over 48h

Section 4: Step-by-Step Methodologies

Protocol: Preparation and Stabilization of Dacomitinib-Cysteine Conjugate

Trustworthiness Note: This protocol acts as a self-validating system. By incorporating an acidic quench and metal chelation, it simultaneously halts both deconjugation and oxidation. Analyzing the sample before and after the quench validates that the conjugate measured at the end of the workflow accurately reflects the true experimental yield, free from artifactual degradation during LC-MS queuing.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of dacomitinib in anhydrous DMSO.

  • Prepare a 100 mM stock of L-cysteine in degassed 50 mM Sodium Phosphate buffer (pH 7.0) containing 2 mM EDTA.

Step 2: Conjugation Reaction

  • In a low-bind microcentrifuge tube, mix 100 µL of the L-cysteine stock with 890 µL of the Sodium Phosphate/EDTA buffer.

  • Initiate the reaction by adding 10 µL of the 10 mM dacomitinib stock (final dacomitinib concentration: 100 µM; final cysteine concentration: 10 mM).

  • Incubate at 37°C for 2 hours in the dark. Causality: The 100-fold excess of cysteine drives the pseudo-first-order Michael addition to completion.

Step 3: Stabilization and Quench (Critical Step)

  • To arrest the reaction and stabilize the formed conjugate, add 100 µL of 10% (v/v) Formic Acid to the 1 mL reaction mixture.

  • Vortex immediately. The final pH should drop to approximately 3.0–3.5. Causality: This acidic shift completely protonates unreacted thiols and prevents the base-catalyzed retro-Michael elimination.

Step 4: Storage and Analysis

  • Aliquot the stabilized conjugate into single-use vials.

  • Flash-freeze in liquid nitrogen and store at -80°C.

  • For LC-MS analysis, use a mobile phase containing 0.1% Formic Acid to maintain the acidic environment throughout the chromatographic run.

Workflow S1 Step 1: Conjugation (pH 7.0 + EDTA) S2 Step 2: Acidic Quench (Add 10% Formic Acid) S1->S2 Prevents Oxidation S3 Step 3: Cryo-Storage (Flash Freeze, -80°C) S2->S3 Halts Retro- Michael S4 Step 4: LC-MS Analysis (0.1% FA Mobile Phase) S3->S4 Maintains Stability

Fig 2: Self-validating workflow for the synthesis and stabilization of dacomitinib conjugates.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development , MDPI.1[1]

  • The Discovery of Dacomitinib, a Potent Irreversible EGFR Inhibitor , ACS Publications. 2[2]

  • Summary Basis of Decision for Vizimpro , Drug and Health Products Portal. 3[3]

  • Assessment report - Vizimpro , EMA. 4[4]

  • Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis , PubMed. 6[6]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates , RSC Publishing. 5[5]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting , D-NB. 8[8]

  • Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid , MDPI.7[7]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution of Dacomitinib and its M2 Metabolite

Welcome to the Analytical Troubleshooting Guide for Dacomitinib and its primary active metabolite, M2 (O-desmethyl dacomitinib). This guide is designed for analytical scientists and pharmacokinetic researchers facing chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Guide for Dacomitinib and its primary active metabolite, M2 (O-desmethyl dacomitinib). This guide is designed for analytical scientists and pharmacokinetic researchers facing chromatographic resolution challenges during LC-MS/MS or HPLC-UV method development.

Mechanistic Overview of the Co-elution Challenge

Dacomitinib is an irreversible pan-ErbB tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1]. In vivo, it is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, M2 (O-desmethyl dacomitinib)[2].

Because the biotransformation involves only the removal of a single methyl group to expose a hydroxyl group, the parent drug and the M2 metabolite share nearly identical physicochemical properties. Under standard acidic reversed-phase HPLC conditions (e.g., 0.1% formic acid), their hydrophobicities are virtually indistinguishable, leading to severe peak overlap (co-elution) which compromises quantitative accuracy[3].

Pathway Daco Dacomitinib (Methoxy Group: -OCH3) CYP CYP2D6 (O-demethylation) Daco->CYP M2 M2 Metabolite (Phenolic Hydroxyl: -OH) CYP->M2

Dacomitinib metabolism pathway highlighting the structural shift responsible for chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to separate Dacomitinib and M2 under acidic conditions?

A: Under standard acidic conditions (e.g., pH 2.5 - 3.0 using 0.1% Formic Acid), the basic piperidine rings on both dacomitinib and M2 are fully protonated, while the phenolic hydroxyl group on M2 remains neutral. Because a C18 column separates analytes primarily based on hydrophobicity, the minor difference between a protonated methoxy group and a protonated hydroxyl group is insufficient to achieve baseline resolution. They partition into the stationary phase at almost the exact same rate.

Q2: How can I exploit mobile phase pH to drive separation?

A: The key to separating these two molecules lies in the phenolic hydroxyl group of the M2 metabolite. Phenols typically possess a pKa of approximately 9.5. By shifting your mobile phase pH from acidic to slightly basic (e.g., pH 8.5 - 9.0 using 10 mM Ammonium Bicarbonate), you induce partial ionization of the M2 phenol. This ionization drastically increases M2's polarity, causing it to elute significantly earlier than the parent dacomitinib, which lacks this ionizable phenol.

Q3: If I must use acidic conditions for MS sensitivity, what stationary phase should I choose?

A: If basic mobile phases suppress your LC-MS/MS ionization efficiency, switch your stationary phase chemistry. Replace the standard C18 with a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.

  • Causality: The hydroxyl group on M2 alters the electron density of the aromatic ring system differently than the electron-donating methoxy group on dacomitinib. Phenyl and PFP columns separate analytes based on π−π interactions and dipole moments rather than pure hydrophobicity, effectively pulling the two peaks apart even at low pH.

Quantitative Data & Chromatographic Properties

The following table summarizes the key analytical parameters and expected chromatographic behaviors to help guide your experimental setup.

ParameterDacomitinib (Parent)M2 (O-desmethyl dacomitinib)Chromatographic Impact
Target Enzyme Pan-ErbB (EGFR)Pan-ErbB (EGFR)Both require simultaneous clinical monitoring.
Key Functional Group Methoxy (-OCH₃)Phenolic Hydroxyl (-OH)M2 is slightly more polar; elutes earlier in RP-HPLC.
Ionization (Acidic pH) Piperidine protonatedPiperidine protonatedCo-elution on C18 columns due to matched polarity.
Ionization (Basic pH) Neutral / Free basePhenol partially ionizedBaseline resolution achieved; M2 retention drops.
Typical UPLC RT ~1.50 min~1.42 minBased on a 2.0 min gradient (10-90% MeCN)[1].

Self-Validating Experimental Protocol

To achieve baseline resolution ( Rs​>1.5 ) while maintaining high MS/MS sensitivity, follow this optimized step-by-step methodology utilizing a modified gradient and stationary phase[3],[1].

Phase 1: Sample Preparation (Protein Precipitation)

Self-Validation Check: Recovery should be >85% with no significant matrix effects.

  • Aliquot 100 µL of human or rat plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Diazepam or Dacomitinib-d10)[1].

  • Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins[3].

  • Vortex vigorously for 2.0 minutes to ensure complete protein disruption.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Optional: Dry under nitrogen and reconstitute in initial mobile phase for peak shape optimization.

Phase 2: HPLC / UPLC Method Parameters

Self-Validation Check: The tailing factor for both peaks must be < 1.5 to prevent overlapping peak tails.

  • Column Selection: Install a sub-2 µm Phenyl-Hexyl UPLC column (e.g., 2.1 mm × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution Profile:

    • 0.0 - 0.5 min: 15% B (Isocratic hold to focus analytes)

    • 0.5 - 3.0 min: Linear ramp from 15% B to 60% B (Shallow gradient to maximize selectivity)

    • 3.0 - 3.5 min: Ramp to 95% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibration at 15% B.

Phase 3: System Suitability & Validation

Inject a mixed standard of Dacomitinib and M2. Calculate the resolution ( Rs​ ) using the formula:

Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 , refer to the troubleshooting workflow below.

Troubleshooting Workflow

Troubleshooting Start Co-elution Detected (Rs < 1.5) Step1 Decrease Gradient Slope (e.g., 2% B/min) Start->Step1 Resolved Resolution > 1.5? Step1->Resolved Step2 Switch to Phenyl/PFP Column (Enhance pi-pi interactions) Step2->Resolved Step3 Increase Mobile Phase pH (Ionize M2 Phenol) Step3->Resolved Resolved->Step2 No Resolved->Step3 No End Proceed to Validation Resolved->End Yes

Decision tree for resolving Dacomitinib and M2 co-elution based on mechanistic adjustments.

References

  • Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry. PubMed / National Institutes of Health. Available at: [Link]

  • Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. PubMed / National Institutes of Health. Available at: [Link]

  • Effects of CYP2D6 Genetic Polymorphism and Drug Interaction on the Metabolism of Dacomitinib. ACS Chemical Research in Toxicology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Dacomitinib Cysteine Conjugate

Overview Dacomitinib is a potent, irreversible pan-HER tyrosine kinase inhibitor that achieves its efficacy by covalently binding to the Cys797 residue of the epidermal growth factor receptor (EGFR) via a reactive acryla...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Dacomitinib is a potent, irreversible pan-HER tyrosine kinase inhibitor that achieves its efficacy by covalently binding to the Cys797 residue of the epidermal growth factor receptor (EGFR) via a reactive acrylamide Michael acceptor[1]. In drug metabolism and pharmacokinetic (DMPK) studies, the dacomitinib cysteine conjugate (also known as Metabolite M2, CAS: 1262034-38-7) is frequently synthesized and utilized as a critical reference standard[2].

However, researchers frequently encounter severe bottlenecks during in vitro and in vivo assays due to the conjugate's extreme aqueous insolubility. The parent compound, dacomitinib, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by high permeability but highly pH-dependent solubility—it is soluble at acidic pH (< 4.5) but practically insoluble at physiological pH[3]. Conjugating the bulky, hydrophobic quinazoline core to a zwitterionic cysteine moiety further complicates its solvation dynamics. This guide provides field-proven troubleshooting strategies, formulation protocols, and physicochemical insights to overcome these barriers.

Troubleshooting Guide & FAQs

Q1: Why does the dacomitinib cysteine conjugate precipitate immediately upon addition to pH 7.4 cell culture media or physiological buffers? A1: The precipitation is driven by the molecule's isoelectric properties and lipophilicity. Dacomitinib relies on the protonation of its piperidine moiety for aqueous solubility at low pH[3]. When conjugated to cysteine, the molecule gains a zwitterionic character (an amine and a carboxylic acid). At physiological pH (7.4), the conjugate approaches its isoelectric point, resulting in a net-neutral charge. This lack of ionization minimizes water-dipole interactions, allowing the highly lipophilic quinazoline core to maximize intermolecular hydrophobic interactions and π−π stacking. This leads to rapid thermodynamic nucleation and visible precipitation.

Q2: What is the optimal solvent system for preparing concentrated (e.g., 10 mM) stock solutions for long-term storage? A2: We recommend using 100% anhydrous Dimethyl Sulfoxide (DMSO) . DMSO has a high dielectric constant and strong hydrogen-bond accepting capabilities, which effectively disrupt the crystal lattice of the conjugate. Expert Insight: Do not store working aliquots in aqueous-DMSO mixtures. Even 10% water in DMSO can drastically reduce the solubility limit over time. Furthermore, strictly avoid repeated freeze-thaw cycles. Freezing causes a "freeze-concentration effect" where the conjugate exceeds its solubility limit in the unfrozen fraction, leading to irreversible crystallization that will not readily redissolve upon thawing.

Q3: We need to dose the conjugate intravenously in murine models, but standard DMSO concentrations cause vehicle toxicity. How can we formulate it for in vivo use? A3: To achieve a stable aqueous suspension without exceeding the maximum tolerated dose of DMSO, you must utilize a multi-component co-solvent system. A highly validated vehicle for hydrophobic kinase inhibitors is 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline . Causality: PEG300 acts as a co-solvent that lowers the dielectric constant of the aqueous phase, creating a favorable thermodynamic environment for the lipophilic core. Tween-80, a non-ionic surfactant, coats the solvated molecules to provide steric hindrance, preventing nucleation when the mixture is finally diluted with aqueous saline.

Q4: Can we use nanoparticle encapsulation for direct cellular assays or pulmonary delivery models to avoid solvent toxicity entirely? A4: Yes. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are highly effective for encapsulating dacomitinib and its derivatives to improve aqueous dispersibility and facilitate controlled release[4]. This approach masks the hydrophobic surface of the conjugate within a biodegradable polymer matrix, allowing it to remain stably suspended in aqueous buffers indefinitely.

Data Presentation

Table 1: Physicochemical & Solubility Profile of Dacomitinib Cysteine Conjugate
Environment / SolventpH RangeEstimated SolubilityPhysical State / Behavior
Simulated Gastric Fluid 1.2 - 2.0> 1.0 mg/mLFully Soluble (Protonated piperidine)
Phosphate Buffered Saline 7.4< 0.001 mg/mLInsoluble (Isoelectric precipitation)
100% Anhydrous DMSO N/A> 20 mg/mLFully Soluble (Stable stock solution)
10% HP-β-Cyclodextrin 7.0 - 7.4~ 0.5 - 1.0 mg/mLSoluble (Inclusion complex formed)
Table 2: Validated Formulation Vehicles for Assays
Formulation VehicleMax Safe ConcentrationPrimary ApplicationCausality / Mechanism
0.1% DMSO in Media ≤ 10 µMIn Vitro Cell AssaysMinimal solvent toxicity; relies on rapid binding before precipitation.
5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline ~ 2 - 5 mg/mLIn Vivo IV/IP DosingDielectric modification and steric hindrance prevent aggregation.
PLGA Nanoparticles Variable (High payload)Inhalation / Sustained ReleasePolymeric encapsulation masks the hydrophobic drug surface[4].

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Dosing

This protocol yields a stable, injectable solution using a 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline vehicle.

  • Primary Solubilization: Weigh the required amount of Dacomitinib Cysteine Conjugate powder into a sterile glass vial. Add 5% (v/v) of anhydrous DMSO. Vortex continuously for 2 minutes until a clear solution is achieved. (Causality: DMSO breaks the initial crystalline lattice).

  • Dielectric Modification: Add 40% (v/v) of PEG300 to the vial. Vortex for 1 minute. (Causality: PEG300 lowers the polarity of the mixture, stabilizing the lipophilic core).

  • Steric Stabilization: Add 5% (v/v) of Tween-80. Vortex for 1 minute. (Causality: Tween-80 coats the solvated molecules, providing a steric barrier against nucleation).

  • Aqueous Dilution: Dropwise , add 50% (v/v) of sterile Saline (0.9% NaCl) while vortexing vigorously. (Causality: Dropwise addition prevents localized supersaturation and shock precipitation).

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC or measure the optical density at 600 nm. A lack of a visible pellet and an OD600​<0.05 confirms complete solubilization without colloidal aggregation.

Protocol 2: Synthesis of PLGA-Dacomitinib-Cysteine Nanoparticles

Based on validated single-emulsion solvent evaporation techniques for dacomitinib[4].

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of Dacomitinib Cysteine Conjugate in 2 mL of dichloromethane (DCM)[4].

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in deionized water[4].

  • Emulsification: Introduce the organic phase into the aqueous phase. Subject the mixture to probe sonication for 2 minutes on ice. (Causality: Sonication provides the shear force necessary to create a uniform primary oil-in-water emulsion, while ice prevents thermal degradation of the adduct).

  • Solvent Evaporation: Stir the emulsion at 500 rpm for 3 hours at room temperature[4]. (Causality: Continuous stirring allows the volatile DCM to evaporate, driving the solidification of the PLGA polymer around the conjugate).

  • Recovery: Centrifuge at 15,000 x g for 20 minutes to pellet the nanoparticles. Wash twice with ultrapure water to remove residual PVA.

  • Self-Validation Step: Resuspend the pellet in water and measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a uniform, stable nanoparticle suspension ready for downstream assays.

Mandatory Visualization

Diagram 1: Formulation Workflow for PLGA Nanoparticles

PLGA_Workflow Org 1. Organic Phase 100 mg PLGA + 5 mg Conjugate in 2 mL Dichloromethane Emul 3. Primary Emulsion Probe Sonication (2 min) at 4°C to prevent degradation Org->Emul Aq 2. Aqueous Phase 20 mL of 1% w/v Polyvinyl Alcohol (PVA) Aq->Emul Evap 4. Solvent Evaporation Stirring at 500 rpm (3 h) Allows DCM to volatilize Emul->Evap NP 5. Nanoparticle Recovery Centrifugation & Washing Yields highly water-dispersible NPs Evap->NP

Caption: Workflow for formulating Dacomitinib-Cysteine PLGA nanoparticles to overcome aqueous insolubility.

Diagram 2: Mechanistic Logic Tree for Solubility Troubleshooting

Solubility_Logic Parent Dacomitinib (Parent) BCS Class II Soluble at pH < 4.5 Conjugate Dacomitinib Cysteine Adduct Zwitterionic, Highly Lipophilic Parent->Conjugate Covalent Binding & Metabolism Assay Introduction to pH 7.4 Media (In Vitro / In Vivo Assays) Conjugate->Assay Precip Rapid Nucleation & Precipitation (Loss of Assay Linearity) Assay->Precip Isoelectric point reached Sol1 Co-Solvent System (DMSO/PEG300/Tween-80) Precip->Sol1 In Vivo Troubleshooting Sol2 Nanoparticle Encapsulation (PLGA / PVA) Precip->Sol2 In Vitro Troubleshooting Success Stable Aqueous Dispersion Reliable PK/PD Data Sol1->Success Sol2->Success

Caption: Mechanistic logic tree detailing the solubility barriers of the cysteine conjugate and targeted solutions.

References

  • Title: Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 (Dacomitinib metabolite M2 / Dacomitinib cysteine conjugate)
  • Title: 211288Orig1s000 - VIZIMPRO (dacomitinib)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Optimization

Technical Support Center: Dacomitinib &amp; M2 Metabolite Pharmacokinetics

Welcome to the Bioanalytical and Pharmacokinetic (PK) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with quantifying dacomitinib (VIZIMPRO) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical and Pharmacokinetic (PK) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with quantifying dacomitinib (VIZIMPRO) and its major active metabolite, O-desmethyl dacomitinib (M2 / PF-05199265).

Due to dacomitinib's unique absorption profile, extended half-life, and reliance on highly polymorphic metabolic pathways, standard PK sampling templates frequently fail to capture the true pharmacokinetic profile of the M2 metabolite. This guide provides field-proven troubleshooting strategies, optimized sampling schedules, and validated LC-MS/MS protocols to ensure scientific integrity and regulatory compliance.

Part 1: Pharmacological Causality & Systemic Challenges

To accurately detect and quantify the M2 metabolite, one must first understand the mechanistic causality dictating its formation and elimination. Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor[1][2].

The formation of the M2 metabolite (O-desmethyl dacomitinib) is primarily catalyzed by the hepatic enzyme CYP2D6 , while CYP3A4 plays a secondary role in forming minor oxidative metabolites[3][4]. Because M2 formation is dependent on the systemic circulation of the parent drug—which itself has a delayed absorption phase (Tmax of 6–10 hours)[5]—the appearance of M2 in plasma is inherently delayed. Furthermore, both the parent drug and the M2 metabolite exhibit exceptionally long terminal half-lives (approximately 55 to 90 hours) and are >98% bound to plasma proteins[2][4][5].

Pathway Dac Dacomitinib (Parent) CYP2D6 CYP2D6 Dac->CYP2D6 Primary Pathway CYP3A4 CYP3A4 Dac->CYP3A4 Secondary Pathway M2 O-desmethyl dacomitinib (M2 Active Metabolite) CYP2D6->M2 O-demethylation Minor Minor Oxidative Metabolites CYP3A4->Minor Oxidation

Metabolic pathway of dacomitinib highlighting CYP2D6-mediated conversion to the M2 metabolite.

Part 2: Troubleshooting FAQs

Q1: Why are we missing the Cmax for the M2 metabolite in our early sampling windows?

A: You are likely using a standard fast-absorption TKI sampling template (e.g., sampling heavily in the 1–4 hour window). Dacomitinib has a slow absorption phase, reaching its median Tmax between 6 and 10 hours post-dose under fasted conditions[5][6]. Because M2 is a downstream product of dacomitinib metabolism, its Tmax will trail the parent drug. If your intensive sampling stops at 8 hours, you will miss the peak concentration of M2. Solution: Shift your intensive sampling frequency (e.g., every 30-60 minutes) to the 4.0–12.0 hour window.

Q2: Our extrapolated AUC (AUC0-inf) for M2 is exceeding 20% of the total AUC. How do we fix this?

A: Regulatory guidelines dictate that the extrapolated portion of the AUC should not exceed 20%. If it does, your terminal sampling phase is too short. Dacomitinib and M2 have terminal elimination half-lives of ~70 hours[2][6]. A standard 72-hour or 96-hour PK study will fail to capture the elimination phase. Solution: To accurately calculate AUC0-inf and t1/2, your sampling schedule must extend to at least 240 hours (10 days) or 264 hours (11 days) post-dose[5][6].

Q3: We are observing extreme inter-subject variability in M2 AUC levels. Is this an analytical error?

A: If your LC-MS/MS internal standards (IS) are stable, this is not an analytical error; it is a biological reality. The conversion of dacomitinib to M2 is heavily dependent on CYP2D6[3]. CYP2D6 is highly polymorphic. Subjects who are "Poor Metabolizers" (PMs) will show significantly lower M2 levels and higher parent drug exposure compared to "Extensive Metabolizers" (EMs). Solution: Genotype your clinical cohorts for CYP2D6 polymorphisms prior to the study to stratify your PK data accurately.

Q4: M2 recovery during sample extraction is inconsistent. What is causing this?

A: Both dacomitinib and M2 are highly bound to plasma proteins (~98%)[4][5]. If your protein precipitation step is too gentle, the metabolite remains bound to the precipitated protein pellet and is lost during centrifugation. Solution: Use a strong organic solvent containing an acid modifier (e.g., Acetonitrile with 0.1% Formic Acid). The acid denatures the proteins and protonates the basic amines on the drug/metabolite, forcing them into the organic supernatant[7].

Part 3: Quantitative Data & Optimized Sampling Strategy

To resolve the issues outlined above, utilize the following validated parameters and sampling schedules.

Table 1: Comparative Pharmacokinetic Profile
PK ParameterDacomitinib (Parent)O-desmethyl dacomitinib (M2)Mechanistic Rationale
Tmax 6.0 – 10.0 hours8.0 – 12.0 hoursDelayed absorption; M2 formation is rate-limited by parent availability.
Half-life (t1/2) 55 – 90 hours~70 hoursRequires extended sampling (up to 264h) to capture terminal elimination.
Protein Binding ~98%>95% (Highly bound)Necessitates aggressive acidic protein precipitation during extraction.
Steady State ~14 Days~14 DaysAccumulation ratio is approximately 5.7 upon repeated dosing.
Table 2: Optimized Clinical PK Sampling Schedule

Designed for a single 45 mg oral dose study to capture both Parent and M2.

PhaseTimepoints (Hours Post-Dose)Purpose
Baseline 0 (Pre-dose)Establish baseline / rule out contamination.
Absorption 1.0, 2.0, 4.0Monitor initial systemic entry.
Intensive (Peak) 5.0, 6.0, 7.0, 8.0, 9.0, 10.0, 12.0Crucial window to capture Tmax for both Dacomitinib and M2[6].
Distribution 15.0, 24.0, 48.0Monitor the initial decline and tissue distribution.
Elimination 72.0, 96.0, 120.0, 144.0, 192.0, 240.0Mandatory extended phase to accurately calculate a ~70h half-life[6].

Part 4: Bioanalytical Methodology (LC-MS/MS)

To ensure self-validating and reproducible results, the following protocol details the simultaneous quantification of dacomitinib and M2 in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[7].

Table 3: LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dacomitinib 470.4385.0ESI Positive
M2 (PF-05199265) 456.0370.9ESI Positive
Internal Standard (IS) 480.2385.1ESI Positive
Step-by-Step Experimental Protocol

Step 1: Plasma Collection & Storage

  • Collect venous blood in pre-cooled vacuum tubes containing Heparin Sodium or EDTA as an anticoagulant[6].

  • Centrifuge immediately at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis.

Step 2: Acidic Protein Precipitation (Extraction)

  • Thaw plasma samples on ice. Transfer 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution.

  • Add 150 µL of Acetonitrile containing 0.1% Formic Acid . Causality note: The formic acid is critical to disrupt the >98% protein binding of M2, ensuring the analyte partitions into the solvent[7].

  • Vortex vigorously for 3 minutes to ensure complete protein denaturation.

Step 3: Centrifugation & Reconstitution

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a Methanol:Water:Formic Acid mixture (200:800:1, v/v)[7]. Vortex for 1 minute.

Step 4: Chromatographic Separation

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

  • Column: Use a reversed-phase C18 column (e.g., ACE Excel C18, 2.1 mm × 50.0 mm, 5 μm)[7].

  • Mobile Phase: Gradient elution using Buffer A (5 mM ammonium acetate in 0.1% formic acid) and Buffer B (100% Acetonitrile)[7].

  • Run Time: A rapid 4-minute overall run time is sufficient for baseline resolution of the parent, M2, and IS[7][8].

Workflow Step1 1. Plasma Collection (Heparin/EDTA) Step2 2. Protein Precipitation (ACN + 0.1% Formic Acid) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 10 min) Step2->Step3 Step4 4. Supernatant Drying & Reconstitution (MeOH:H2O:FA) Step3->Step4 Step5 5. LC-MS/MS Injection (C18 Column, Gradient Elution) Step4->Step5

Step-by-step bioanalytical sample preparation workflow for dacomitinib and M2 LC-MS/MS detection.

References

  • Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry - PubMed (nih.gov). URL: [Link]

  • Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed (nih.gov). URL:[Link]

  • Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PLOS One. URL:[Link]

  • NDA Multi-Disciplinary Review and Evaluation: VIZIMPRO / dacomitinib - FDA.gov. URL:[Link]

  • A PHASE 1, OPEN-LABEL, SINGLE-DOSE, PARALLEL-GROUP STUDY TO EVALUATE THE PLASMA PHARMACOKINETICS AND SAFETY OF DACOMITINIB - ClinicalTrials.gov. URL: [Link]

  • Bioequivalence Study of Dacomitinib Tablets in Healthy Chinese Volunteers Under Fasting and Fed Conditions - Semantic Scholar. URL: [Link]

  • Pharmacokinetic Models to Characterize the Absorption Phase and the Influence of a Proton Pump Inhibitor on the Overall Exposure of Dacomitinib - PubMed Central (nih.gov). URL:[Link]

  • Summary Basis of Decision for Vizimpro - Health Canada. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Dacomitinib M2 Chromatograms

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Dacomitinib is an irreversible, second-generation pan-ErbB tyrosine kinase inhibitor utilized in the treatment of non-small cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Dacomitinib is an irreversible, second-generation pan-ErbB tyrosine kinase inhibitor utilized in the treatment of non-small cell lung cancer[1]. During pharmacokinetic (PK) and drug metabolism evaluations, the accurate quantification of its major active metabolite, O-desmethyl dacomitinib (often referred to as M2 or PF-05199265), is critical[1][2]. M2 is primarily formed via CYP2D6-mediated oxidation[1]. However, bioanalytical scientists frequently encounter baseline noise, peak tailing, and ion suppression when quantifying M2 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This support center provides field-proven, mechanistically grounded troubleshooting protocols to resolve these chromatographic issues.

Section 1: Mechanistic Understanding of M2 Baseline Noise

Baseline noise in the Multiple Reaction Monitoring (MRM) transition of M2 (m/z 456.0 → 370.9)[3][] is rarely random. It is typically the result of three interacting factors:

  • Matrix Effects (Protein Binding): Dacomitinib and its M2 metabolite are highly protein-bound (~98%), exhibiting a strong affinity for human α1-acid glycoprotein (HAG) and albumin[5][6]. Incomplete disruption of these protein complexes during sample preparation leads to residual matrix components entering the MS source, causing baseline elevation and ion suppression.

  • System Carryover: The lipophilic nature of the quinazoline core causes M2 to adsorb onto autosampler needles, rotor seals, and the stationary phase of the analytical column.

  • Chemical Noise: Inadequate buffering of the mobile phase can cause inconsistent protonation of the piperidine ring, leading to peak smearing that mimics baseline noise.

RootCause Root M2 Baseline Noise (m/z 456.0 → 370.9) Matrix Matrix Effects Root->Matrix System System Contamination Root->System Chemical Chemical Noise Root->Chemical M1 Endogenous Phospholipids Matrix->M1 M2_node High Protein Binding (~98%) Matrix->M2_node S1 Autosampler Carryover System->S1 S2 Column Accumulation System->S2 C1 Mobile Phase Impurities Chemical->C1 C2 Ion Source Contamination Chemical->C2

Root cause analysis of baseline noise in dacomitinib M2 LC-MS/MS quantification.

Section 2: Quantitative Parameters & Diagnostic Data

Before initiating troubleshooting protocols, verify that your mass spectrometry parameters align with validated industry standards[3][]. Deviations from these parameters can artificially inflate baseline noise.

ParameterDacomitinibO-Desmethyl Dacomitinib (M2)Internal Standard (IS)
Precursor Ion (m/z) 470.4456.0480.2
Product Ion (m/z) 385.0370.9385.1
Ionization Mode ESI PositiveESI PositiveESI Positive
Linear Calibration Range 0.25 – 100 ng/mL0.20 – 80 ng/mLN/A
Analytical Column ACE Excel C18 (2.1 x 50 mm, 5 μm)ACE Excel C18 (2.1 x 50 mm, 5 μm)ACE Excel C18

Section 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Sample Preparation Optimization (Addressing Matrix Effects)

Because M2 binds strongly to HAG via hydrogen bonding and hydrophobic forces[6], simple solvent addition is often insufficient. Acidification is required to denature the binding proteins and release the metabolite to prevent matrix-induced baseline noise.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 μL of human plasma into a clean microcentrifuge tube.

  • Spike IS: Add the Internal Standard working solution and vortex briefly.

  • Acidified Protein Precipitation (Critical Step): Add 150 μL of Acetonitrile containing 0.1% Formic Acid [3].

    • Causality: The low pH disrupts the secondary structure of HAG and albumin, breaking the hydrogen bonds holding M2[6], while the organic solvent precipitates the denatured proteins.

  • Vortex & Centrifuge: Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to yield a tight protein pellet.

  • Drying: Transfer the supernatant to a clean plate/tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in Methanol:Water:Formic Acid (200:800:1, v/v)[3].

    • Causality: Matching the reconstitution solvent to the initial highly aqueous mobile phase conditions prevents solvent-front distortion and focuses the M2 band tightly on the column head, improving the Signal-to-Noise (S/N) ratio.

Workflow Step1 Plasma Sample (Spiked with IS) Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifugation (14,000 rpm, 10 min) Step2->Step3 Step4 Supernatant Drying (N2 stream) Step3->Step4 Step5 Reconstitution (MeOH:H2O:FA) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Optimized sample preparation workflow for the extraction of dacomitinib M2 from plasma.

Protocol 2: Mobile Phase Optimization (Addressing Chemical Noise)

If the baseline remains noisy despite clean sample preparation, the issue likely lies in chromatographic chemistry.

Step-by-Step Methodology:

  • Prepare Aqueous Phase (Mobile Phase A): Use 5 mM ammonium acetate in 0.1% formic acid[3][].

    • Causality: The ammonium acetate provides necessary ionic strength to shield residual silanol groups on the C18 column. Simultaneously, the formic acid ensures the secondary amine on the piperidine ring of M2 remains fully protonated. This dual-action prevents peak tailing and baseline smearing.

  • Prepare Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile[].

  • Gradient Elution: Implement a steep gradient to elute strongly retained phospholipids late in the run, ensuring they do not co-elute with M2.

  • Needle Wash: Use a strong wash solvent (e.g., Isopropanol:Acetonitrile:Water 40:40:20 with 0.1% FA) to eliminate autosampler carryover of the lipophilic quinazoline core.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the M2 baseline elevate progressively over a 100-sample batch? A: This is a classic sign of endogenous phospholipid accumulation on the analytical column. Because M2 is highly lipophilic, late-eluting matrix components from previous injections bleed into subsequent runs. Solution: Extend the high-organic wash phase of your LC gradient by 0.5–1.0 minute to flush the column completely before re-equilibration.

Q: Can I use methanol instead of acetonitrile for protein precipitation? A: While methanol can precipitate proteins, acetonitrile yields a denser protein pellet and is more effective at precipitating α1-acid glycoprotein, which tightly binds M2[5][6]. If you must use methanol, ensure it is acidified (0.1% FA) to facilitate drug release.

Q: My M2 peak (m/z 456.0 → 370.9) is splitting, which looks like baseline noise. How do I fix this? A: Peak splitting often occurs when the reconstitution solvent is too strong (too high in organic content) compared to the initial mobile phase. Ensure your reconstitution solvent is highly aqueous (e.g., 80% water)[3] to allow the analyte to properly focus at the head of the C18 column before the gradient begins.

References

  • Feng X., et al. "Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer." Journal of Chromatography B, 2021. [3]

  • BOC Sciences. "CAS 1110813-31-4 (Dacomitinib)." BOC Sciences Analytical Methods. []

  • European Medicines Agency (EMA). "Assessment report - Vizimpro." EMA/CHMP, 2019. [1]

  • MIMS Singapore. "Dacomitinib: Uses & Dosage." MIMS. [5]

  • Taiwan Food and Drug Administration. "Assessment Report: Dacomitinib." TFDA, 2019. [2]

  • Sun, Y., et al. "In vitro investigation of the binding characteristics of dacomitinib to human α 1-acid glycoprotein: Multispectral and computational modeling." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2024.[6]

Sources

Reference Data & Comparative Studies

Validation

FDA bioanalytical method validation for dacomitinib M2 LC-MS/MS

Title: FDA-Compliant LC-MS/MS Methodologies for Dacomitinib and M2 Metabolite: A Comparative Validation Guide Executive Summary Dacomitinib is an irreversible, second-generation pan-ErbB tyrosine kinase inhibitor (TKI) u...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: FDA-Compliant LC-MS/MS Methodologies for Dacomitinib and M2 Metabolite: A Comparative Validation Guide

Executive Summary

Dacomitinib is an irreversible, second-generation pan-ErbB tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC)[]. In systemic circulation, dacomitinib undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 isozyme CYP2D6, to form its major active metabolite, O-desmethyl dacomitinib (M2, PF-05199265)[2]. Because M2 exhibits in vitro pharmacological activity comparable to the parent drug, simultaneous quantification of both analytes in human plasma is a strict regulatory requirement for robust pharmacokinetic (PK) profiling[2][3].

This guide objectively compares sample preparation and chromatographic strategies to establish a self-validating, high-throughput LC-MS/MS workflow that fully complies with the US FDA 2018 Bioanalytical Method Validation (BMV) Guidance [4][5].

Metabolic Context & Analytical Challenges

The structural similarity between dacomitinib and M2 (differing only by a single methyl group) presents a unique analytical challenge. Both compounds are highly protein-bound and exhibit basic amine functionalities, making them susceptible to matrix effects and peak tailing during chromatographic separation.

Pathway Daco Dacomitinib (Parent Drug) m/z 470.4 → 385.0 CYP CYP2D6 Oxidative Demethylation Daco->CYP M2 O-desmethyl dacomitinib (M2 Metabolite) m/z 456.0 → 370.9 CYP->M2

Metabolic conversion of dacomitinib to its active M2 metabolite via CYP2D6.

Methodological Comparison: Sample Preparation

To meet the FDA requirement of processing large clinical batches with high reproducibility, the sample extraction method must balance recovery, matrix effect mitigation, and throughput.

Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)
  • Solid Phase Extraction (SPE): Utilizing polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges provides exceptionally clean extracts. However, SPE is labor-intensive, increases per-sample costs, and requires complex manifold setups that hinder high-throughput clinical testing.

  • Protein Precipitation (PPT) (The Optimal Choice): Dacomitinib is highly bound to plasma proteins. By utilizing Acetonitrile spiked with 0.1% Formic Acid (FA), the acidic environment disrupts the ionic bonds between the basic drug and plasma proteins[3]. Simultaneously, the organic solvent acts as a chaotropic agent, crashing the proteins out of solution. This dual-action mechanism yields a recovery rate of >92% for both analytes while maintaining the rapid throughput required for clinical trials[3].

Extraction cluster_compare Sample Preparation Comparison Plasma Human Plasma (Highly Protein-Bound) PPT Protein Precipitation (PPT) Acetonitrile + 0.1% FA Plasma->PPT Fast, >92% Recovery SPE Solid Phase Extraction (SPE) Polymeric HLB Plasma->SPE High Cost, Lower Throughput LCMS LC-MS/MS Analysis ACE Excel C18 PPT->LCMS Optimal for Clinical Trials SPE->LCMS Alternative for Severe Matrix Effects

Comparison of PPT and SPE sample preparation workflows for dacomitinib LC-MS/MS analysis.

Methodological Comparison: Chromatographic Separation

  • Biphenyl Columns: Offer enhanced retention for aromatic compounds via π-π interactions. While useful for resolving isobaric interferences, they can overly retain hydrophobic TKIs, leading to broader peaks and longer run times.

  • C18 Columns (e.g., ACE Excel C18): Dacomitinib and M2 possess sufficient hydrophobicity for strong retention on standard alkyl chains. Utilizing an ultra-high purity, end-capped C18 column prevents secondary interactions (silanol effects) that cause peak tailing for basic amines[][3]. When paired with a mobile phase containing 5 mM ammonium acetate, the volatile buffer controls the pH to ensure reproducible ionization in the ESI+ source without causing ion suppression[3].

Step-by-Step Optimized LC-MS/MS Protocol

This protocol is designed as a self-validating system . By incorporating System Suitability Tests (SST) and strategically placed Quality Control (QC) samples, the workflow continuously monitors for carryover, matrix suppression, and instrument drift.

Step 1: Reagent & Standard Preparation

  • Prepare a mobile phase consisting of Phase A (5 mM ammonium acetate in 0.1% FA in water) and Phase B (Acetonitrile)[].

  • Prepare an Internal Standard (IS) working solution (e.g., stable isotope-labeled dacomitinib or structural analog) at a concentration that yields a signal ~50% of the highest calibration standard.

Step 2: Sample Extraction (Acidified PPT)

  • Aliquot 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of Acetonitrile containing 0.1% FA to disrupt protein binding and precipitate plasma proteins[3].

  • Vortex the plate vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of Methanol:Water:FA (200:800:1, v/v) to match the initial mobile phase conditions[3].

Step 3: LC-MS/MS Acquisition

  • Column: ACE Excel C18 (2.1 mm × 50.0 mm, 5 μm) maintained at 40°C[][3].

  • Gradient: Run a 4-minute gradient elution starting at 20% Phase B, ramping to 90% Phase B to wash highly retained lipids, and re-equilibrating at 20% Phase B.

  • Detection: Operate the mass spectrometer (e.g., QTRAP 5500) in Positive ESI Multiple Reaction Monitoring (MRM) mode[][3].

    • Dacomitinib: m/z 470.4 → 385.0[3]

    • O-desmethyl dacomitinib (M2): m/z 456.0 → 370.9[3]

    • IS: m/z 480.2 → 385.1[3]

FDA Bioanalytical Method Validation (BMV) Performance Data

According to the FDA 2018 BMV guidelines, a validated method must demonstrate strict adherence to accuracy, precision, and stability criteria[6][7]. The optimized PPT-C18 methodology successfully meets all regulatory thresholds, providing a highly sensitive Lower Limit of Quantitation (LLOQ) suitable for late-stage PK profiling.

Table 1: Validation Parameters vs. FDA 2018 Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaDacomitinib PerformanceO-desmethyl dacomitinib (M2) Performance
Linearity Range R² ≥ 0.99; 75% of standards within ±15%0.25 – 100 ng/mL0.20 – 80 ng/mL
LLOQ Signal-to-noise ≥ 5; Accuracy ±20%0.25 ng/mL0.20 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)< 8.20%< 8.20%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)< 8.20%< 8.20%
Accuracy ± 15% of nominal (± 20% at LLOQ)92.00% – 104.50%92.00% – 104.50%
Extraction Recovery Consistent and reproducible> 92%> 92%

(Data synthesized from validated clinical testing methodologies[3])

Conclusion

For the simultaneous quantification of dacomitinib and its active M2 metabolite, an acidified Protein Precipitation (PPT) extraction coupled with a high-purity C18 stationary phase offers the optimal balance of sensitivity, recovery, and throughput. By understanding the physicochemical properties of the analytes—specifically their high protein binding and basic nature—analysts can leverage targeted mobile phase buffers and extraction solvents to build a robust, self-validating assay that strictly adheres to the FDA 2018 BMV guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]

  • Feng, X., Ding, Y., Zhang, P., Fu, Q., Zhang, L., & Zheng, H. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Journal of Chromatography B, 1182, 122940. URL: [Link]

  • Luu, T., et al. (2019). The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. Clinical Pharmacokinetics, 58(12), 1607-1616. URL: [Link]

Sources

Comparative

Comprehensive Pharmacokinetic Comparison Guide: Dacomitinib M2 vs. O-desmethyl Dacomitinib (PF-05199265)

1. Executive Summary & Mechanistic Overview Dacomitinib is a highly potent, irreversible pan-HER tyrosine kinase inhibitor approved for EGFR-mutated non-small cell lung cancer (NSCLC)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Mechanistic Overview Dacomitinib is a highly potent, irreversible pan-HER tyrosine kinase inhibitor approved for EGFR-mutated non-small cell lung cancer (NSCLC)[1]. The metabolic fate of dacomitinib is bifurcated into two primary pathways that yield distinct metabolite profiles: the active circulating metabolite O-desmethyl dacomitinib (PF-05199265) and the excretory phase II metabolite M2 (a cysteine conjugate) [2][3]. Understanding the pharmacokinetic (PK) divergence between these two metabolites is critical for drug development professionals evaluating efficacy, CYP-mediated drug-drug interactions (DDIs), and idiosyncratic toxicity risks.

2. Divergent Metabolic Pathways: Activation vs. Detoxification The structural evolution of dacomitinib in vivo is driven by hepatic biotransformation[1].

  • O-desmethyl dacomitinib (PF-05199265): Formed primarily via CYP2D6-mediated O-desmethylation[4]. This metabolite retains the quinazoline core and the acrylamide Michael acceptor, allowing it to maintain in vitro pharmacologic activity comparable to the parent drug[1].

  • M2 (Cysteine Conjugate): Represents a detoxification pathway. Dacomitinib undergoes oxidation to form a reactive intermediate (often an iminium ion or epoxide), which is rapidly scavenged by glutathione (GSH)[2]. Subsequent enzymatic cleavage of the glutamate and glycine residues from the GSH adduct yields the M2 cysteine conjugate[3]. This pathway neutralizes electrophilic reactivity, rendering M2 pharmacologically inactive and priming it for biliary/fecal excretion[5].

Metabolic_Pathways Parent Dacomitinib (Parent TKI) CYP2D6 CYP2D6 (O-desmethylation) Parent->CYP2D6 Oxidation Oxidative Metabolism (Reactive Intermediate) Parent->Oxidation ODes O-desmethyl dacomitinib (PF-05199265) Active Circulating CYP2D6->ODes GSH Glutathione Adduction & Enzymatic Cleavage Oxidation->GSH M2 M2 Metabolite (Cysteine Conjugate) Inactive Excretory GSH->M2

Divergent hepatic biotransformation of dacomitinib yielding PF-05199265 and M2.

3. Quantitative Pharmacokinetic Profiles The systemic exposure and elimination routes of PF-05199265 and M2 are diametrically opposed. Following a standard 45 mg oral dose of dacomitinib, PF-05199265 accounts for the majority of circulating radioactivity, while M2 is practically undetectable in plasma but highly abundant in feces[2][5].

Pharmacokinetic ParameterDacomitinib (Parent)O-desmethyl dacomitinib (PF-05199265)M2 (Cysteine Conjugate)
Primary Matrix Location Plasma / Systemic TissuesPlasma (Major circulating)Feces (Major excretory)
Formation Mechanism N/A (Administered)CYP2D6 (O-desmethylation)[1]GSH conjugation & cleavage[3]
Cmax (45 mg dose) ~21.5 ng/mL[4]~5.5 ng/mL (~26% of parent)[4]Not quantifiable in plasma
AUCinf ~1662 ng·h/mL[4]~469 ng·h/mL (~28-31% of parent)[4]N/A (Fecal elimination)
Tmax 8 – 12 hours[4][5]4 – 6 hours[4][5]N/A
Terminal Half-life (t1/2) 55 – 90 hours[5]~50 – 60 hours[4]Rapidly excreted
Pharmacologic Activity Pan-HER irreversible inhibitorActive (Equipotent to parent)[1]Inactive (Detoxification product)
Elimination Route Hepatic metabolismHepatic metabolismFecal excretion (78.8% total dose)[5]

4. Experimental Methodologies for Metabolite Characterization To objectively compare these metabolites, researchers must deploy a self-validating mass balance and LC-HRMS/MS workflow. The following protocol explains the causality behind each experimental choice to ensure high-fidelity PK data.

Step-by-Step Protocol: In Vivo Mass Balance & LC-HRMS/MS Profiling

  • Step 1: [14C]-Radiolabeled Dosing (The Self-Validating Anchor)

    • Action: Administer a single 45 mg oral dose of[14C]-dacomitinib (~100 μCi) to subjects[5].

    • Causality: M2 lacks the systemic abundance to be reliably tracked via standard UV/MS without a tracer. [14C] ensures 100% of the administered mass is accounted for, validating that no major excretory pathways are missed.

  • Step 2: Differential Matrix Sampling

    • Action: Collect whole blood/plasma up to 216 hours post-dose. Collect total fecal and urine output up to 288 hours[5].

    • Causality: Because PF-05199265 is a circulating active metabolite, its PK must be derived from plasma. Conversely, because M2 is a terminal phase II product, it must be quantified from fecal homogenates to accurately calculate clearance[2].

  • Step 3: Protein Precipitation and Extraction

    • Action: Extract plasma with 3 volumes of cold acetonitrile. Extract fecal homogenates using ethanol/water mixtures. Centrifuge at 15,000 x g for 15 mins.

    • Causality: Cold solvent precipitation halts ex vivo enzymatic degradation of the unstable intermediate precursors of M2 and strips protein binding (dacomitinib is ~98% protein-bound) to ensure total metabolite recovery.

  • Step 4: LC-HRMS/MS & Mass Defect Filtering (MDF)

    • Action: Analyze extracts using a Q-Exactive Orbitrap mass spectrometer. Apply MDF for glutathione/cysteine characteristic mass shifts (+119 Da for cysteine).

    • Causality: High-resolution mass spectrometry (HRMS) is mandatory to distinguish the exact mass of M2 from isobaric endogenous fecal compounds. MDF specifically isolates drug-related conjugates from the complex biological background.

Experimental_Workflow Dose [14C]-Dacomitinib Administration Sample Matrix Collection Plasma & Feces Dose->Sample Extract Cold Solvent Extraction Sample->Extract LCMS LC-HRMS/MS Mass Defect Filter Extract->LCMS Data PK & Mass Balance Quantification LCMS->Data

Self-validating workflow for resolving circulating vs. excretory metabolite profiles.

5. Clinical and Pharmacological Implications The distinction between PF-05199265 and M2 has profound implications for clinical trial design and patient management:

  • CYP2D6 Polymorphism Dependency: Because PF-05199265 is generated by CYP2D6, patients who are CYP2D6 poor metabolizers will exhibit lower levels of this active metabolite[4]. However, because the parent drug is equally active, total therapeutic efficacy remains relatively stable, though the toxicity profile (e.g., rash, diarrhea) may shift based on the parent-to-metabolite ratio[6].

  • Toxicity and Reactive Intermediates: The presence of the M2 cysteine conjugate in feces is a direct biomarker that dacomitinib undergoes bioactivation into a reactive electrophile[2][3]. In drug development, tracking M2 is crucial; if the glutathione detoxification pathway is overwhelmed (e.g., in severe hepatic impairment), the reactive intermediate could bind to hepatocellular proteins, potentially leading to drug-induced liver injury (DILI).

References *[1] The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PMC - NIH. 1 *[6] 211288Orig1s000 - accessdata.fda.gov. 6 *[5] A phase I, open-label, mass balance study of [(14)C] dacomitinib (PF-00299804) in healthy male volunteers - PubMed.5 *[4] Phase 1 study to investigate the pharmacokinetic properties of dacomitinib in healthy adult Chinese subjects genotyped for CYP2D6: Xenobiotica - Taylor & Francis. 4 *[2] Assessment report - Vizimpro - EMA - European Union. 2 *[3] Report on the Deliberation Results November 30, 2018 Pharmaceutical Evaluation Division ... - PMDA. 3

Sources

Validation

Comparative Cytotoxicity and Pharmacological Profiling of Dacomitinib Cysteine Conjugate vs. Conventional TKIs

Executive Summary The advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the structural evolution from fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the structural evolution from first-generation reversible inhibitors to second-generation irreversible pan-HER inhibitors has introduced complex metabolic and toxicological profiles. This guide provides an objective, data-driven comparison of the cytotoxicity, metabolic fate, and safety profiles of dacomitinib, its major metabolite (the dacomitinib cysteine conjugate), and other standard-of-care TKIs. Designed for drug development professionals, this document synthesizes mechanistic causality with field-proven experimental protocols.

Mechanistic Grounding: The Covalent Warhead and Cysteine Conjugation

Dacomitinib is a highly selective, second-generation irreversible pan-HER TKI[1]. Unlike first-generation TKIs (e.g., gefitinib) that bind reversibly to the ATP-binding pocket, dacomitinib utilizes a reactive acrylamide group to form a covalent bond with the conserved Cys773 residue of the EGFR kinase domain. This irreversible blockade provides prolonged inhibition and overcomes certain resistance mechanisms[2].

However, this electrophilic warhead is also highly reactive with endogenous thiols. In vivo, dacomitinib undergoes significant hepatic metabolism via glutathione conjugation, which is subsequently hydrolyzed to form the dacomitinib cysteine conjugate (Metabolite M2) [3][4].

The Causality of Cytotoxicity Loss: The formation of the cysteine conjugate represents a critical detoxification pathway[5]. Because the acrylamide warhead is quenched by the sulfur atom of the free cysteine, Metabolite M2 loses its ability to covalently bind to Cys773 on EGFR. Consequently, the direct cytotoxicity of the cysteine conjugate against EGFR-driven NSCLC cells is drastically reduced compared to the parent compound. Understanding this metabolic quenching is essential for researchers evaluating the pharmacokinetics and off-target toxicity of irreversible TKIs.

Pathway EGFR EGFR (WT / Mutated) Dacomitinib Dacomitinib (Pan-HER TKI) Cys773 Covalent Binding (Cys773) Dacomitinib->Cys773 Acrylamide Warhead Metabolism Hepatic Metabolism (Glutathione Conjugation) Dacomitinib->Metabolism Off-target Detoxification Efflux ABCG2 Efflux Inhibition Dacomitinib->Efflux MDR Reversal Cys773->EGFR Irreversible Blockade M2 Cysteine Conjugate (Metabolite M2) Metabolism->M2 Hydrolysis

Fig 1. Dacomitinib mechanism of action, covalent EGFR binding, and M2 metabolite formation.

Comparative Cytotoxicity and Clinical Safety Profiles

While dacomitinib exhibits superior progression-free survival (PFS) compared to first-generation TKIs, its irreversible binding to wild-type EGFR in healthy tissues leads to distinct dose-limiting toxicities[6]. A network meta-analysis of treatment-related toxicities reveals that second-generation TKIs (dacomitinib, afatinib) exhibit a higher likelihood of causing Grade ≥3 adverse events compared to first- and third-generation TKIs[6].

Interestingly, the toxicity profiles between dacomitinib and afatinib differ significantly due to their distinct tissue distribution and pharmacokinetic properties. Real-world observational studies demonstrate that dacomitinib is associated with a significantly higher incidence of paronychia (58.1% vs. 31.4%), whereas afatinib is more likely to cause severe diarrhea (75.8% vs. 35.5%)[7][8].

Table 1: Comparative Profiling of EGFR TKIs
TKIGenerationTargetBinding MechanismMajor Dose-Limiting ToxicityIC50 (L858R Mutants)
Dacomitinib 2ndPan-HERIrreversible (Covalent)Paronychia (58.1%), Dermatitis< 1 nM
Afatinib 2ndPan-HERIrreversible (Covalent)Diarrhea (75.8%)< 1 nM
Gefitinib 1stEGFRReversible (ATP-comp.)Hepatotoxicity, Mild Rash~10-50 nM
Osimertinib 3rdEGFR (WT-sparing)Irreversible (Covalent)Cardiotoxicity (rare), Rash< 1 nM
Metabolite M2 N/AN/AQuenched (Non-covalent)Minimal direct toxicity> 1000 nM

Dacomitinib as an ABCG2 Efflux Inhibitor (MDR Reversal)

Beyond its role as an EGFR inhibitor, dacomitinib exhibits a secondary pharmacological function: the reversal of multidrug resistance (MDR). Experimental data indicates that dacomitinib strongly potentiates the efficacy of conventional chemotherapeutic agents by inhibiting the drug efflux function of the ABCG2 transporter[9].

Mechanistic Causality: Dacomitinib binds to the ABCG2 transporter and stimulates its ATPase activity, effectively competing with chemotherapeutic substrates (like doxorubicin) for the efflux pump[9]. This competitive inhibition traps cytotoxic agents inside the cancer cell, restoring their apoptotic efficacy in MDR phenotypes.

Self-Validating Experimental Protocols

To objectively validate the comparative cytotoxicity and efflux inhibition of these compounds, researchers should employ the following self-validating workflows. The inclusion of the cysteine conjugate (M2) serves as a critical negative control for covalent binding assays.

Protocol A: High-Throughput Cytotoxicity Profiling (CellTiter-Glo)

Purpose: To determine the IC50 values of dacomitinib, M2, and comparator TKIs.

  • Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., HCC827, PC9) at a density of 3×103 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of dacomitinib, afatinib, and the M2 cysteine conjugate in DMSO (final DMSO concentration <0.1%).

  • Treatment: Add the compounds to the wells and incubate for 72 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (10 µM Staurosporine) to validate assay dynamic range.

  • Quantification: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Analysis: Record luminescence. Calculate the IC50 using non-linear regression. Expected Result: Dacomitinib will show sub-nanomolar IC50, while M2 will show a massive rightward shift (loss of potency).

Protocol B: ABCG2 Efflux Inhibition Assay

Purpose: To validate dacomitinib's ability to block ABCG2-mediated drug efflux.

  • Cell Preparation: Harvest ABCG2-overexpressing cells (e.g., H460/MX20) and suspend at 1×106 cells/mL.

  • Pre-incubation: Treat cells with 1 µM dacomitinib or a specific ABCG2 inhibitor (e.g., Ko143 as a positive control) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent ABCG2 substrate Hoechst 33342 (final concentration 5 µg/mL) and incubate for an additional 30 minutes.

  • Washing & Flow Cytometry: Wash cells twice with ice-cold PBS to halt efflux. Analyze intracellular fluorescence accumulation via flow cytometry (excitation 350 nm, emission 460 nm).

  • Causality Check: An increase in intracellular fluorescence compared to the vehicle control confirms that the TKI successfully blocked the ABCG2 efflux pump, trapping the dye inside the cell[9].

Workflow CellCulture 1. Cell Culture (NSCLC Lines) DrugTreatment 2. Drug Treatment (Dacomitinib / M2 / TKIs) CellCulture->DrugTreatment Cytotoxicity 3. Cytotoxicity Assay (MTT / CellTiter-Glo) DrugTreatment->Cytotoxicity EffluxAssay 4. ABCG2 Efflux Assay (Hoechst 33342) DrugTreatment->EffluxAssay DataAnalysis 5. Data Synthesis (IC50 Calculation) Cytotoxicity->DataAnalysis EffluxAssay->DataAnalysis

Fig 2. Step-by-step workflow for assessing TKI cytotoxicity and ABCG2 efflux inhibition.

References

  • BPOM / Health Sciences Authority (HSA). Summary Report of Benefit-Risk Assessment: Vizimpro (Dacomitinib).
  • European Medicines Agency (EMA).
  • BMC Cancer.
  • Journal of Thoracic Disease (via PMC). Risk of treatment-related toxicity from EGFR tyrosine kinase inhibitors: a systematic review and network meta-analysis of randomized clinical trials in EGFR-mutant non-small cell lung cancer.
  • Journal of Experimental & Clinical Cancer Research (via PMC). Dacomitinib potentiates the efficacy of conventional chemotherapeutic agents via inhibiting the drug efflux function of ABCG2 in vitro and in vivo.
  • Dove Medical Press. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives.

Sources

Comparative

A Researcher's Guide to Validating Pyruvate Kinase M2 (PKM2) as a Predictive Biomarker for Dacomitinib Efficacy in Non-Small Cell Lung Cancer Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the M2 isoform of pyruvate kinase (PKM2) as a potential predictive biomarker for d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the M2 isoform of pyruvate kinase (PKM2) as a potential predictive biomarker for dacomitinib response in non-small cell lung cancer (NSCLC). We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to biomarker discovery.

Introduction: The Unmet Need for Predictive Biomarkers in EGFR-Mutant NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). This discovery has revolutionized treatment, leading to the development of EGFR tyrosine kinase inhibitors (TKIs).

Dacomitinib is a second-generation, irreversible pan-HER inhibitor that covalently binds to the cysteine residues in the ATP-binding pocket of EGFR, as well as HER2 and HER4, leading to sustained inhibition of their signaling pathways.[1][2][3] This irreversible binding provides a potent and durable suppression of the signaling cascades that drive tumor growth and proliferation.[2] Clinical trials have demonstrated that dacomitinib can improve progression-free survival (PFS) and overall survival (OS) compared to first-generation TKIs like gefitinib in patients with EGFR-activating mutations.[4][5][6]

Despite these advances, not all patients with EGFR-mutant tumors respond equally to dacomitinib, and acquired resistance is inevitable.[3][7] This clinical heterogeneity underscores a critical need for predictive biomarkers that can identify patients most likely to benefit from dacomitinib, thereby optimizing treatment strategies and improving outcomes.

This guide focuses on a compelling candidate biomarker: Pyruvate Kinase M2 (PKM2). Cancer cells exhibit altered metabolism, famously known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[8] PKM2 is a key regulator of this metabolic reprogramming.[8][9] It is preferentially expressed in cancer cells and can switch between a highly active tetrameric state that favors efficient ATP production and a low-activity dimeric state that diverts glycolytic intermediates into biosynthetic pathways necessary for cell proliferation.[10][11][12] Given that EGFR signaling can influence metabolic pathways, we hypothesize that the expression or activity state of PKM2 may correlate with, and even predict, the cellular response to EGFR inhibition by dacomitinib.

The Interplay of Dacomitinib and EGFR Signaling

Dacomitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of the EGFR family. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2] Dacomitinib blocks these events at the source.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR Signaling and Dacomitinib's Mechanism of Action.

Rationale for PKM2 as a Dacomitinib Biomarker

PKM2's role extends beyond simple glycolysis. Its dimeric, less active form allows for the accumulation of glycolytic intermediates, which are then shunted into pathways like the pentose phosphate pathway (PPP) to produce nucleotides and NADPH, fueling rapid cell proliferation and mitigating oxidative stress.[10] This metabolic phenotype is advantageous for tumor growth.[11] Growth factor signaling, such as that from EGFR, can promote the low-activity dimeric state of PKM2 through phosphorylation, directly linking the oncogenic pathway to the metabolic machinery.[9][10]

Therefore, high expression of PKM2, particularly in its dimeric form, may signify a strong reliance on anabolic metabolism for proliferation. We hypothesize that tumors with this characteristic might be more sensitive to the shutdown of the upstream EGFR signal by dacomitinib. Conversely, tumors that rely less on this specific metabolic wiring might be inherently more resistant.

PKM2_Metabolism cluster_PKM2 Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P PEP PEP G6P->PEP Biosynthesis Anabolic Synthesis (Nucleotides, NADPH) G6P->Biosynthesis Shunted PKM2_tetramer PKM2 (Tetramer) High Activity PEP->PKM2_tetramer PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_dimer Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (ATP Production) Pyruvate->TCA PKM2_tetramer->Pyruvate Fast PKM2_dimer->Pyruvate Slow PKM2_dimer->Biosynthesis Promotes

Figure 2: The role of PKM2 in directing glucose metabolism in cancer cells.

A Phased Strategy for Biomarker Validation

A rigorous, multi-phased approach is essential for validating a biomarker.[13][14] This process moves from initial correlation in simplified in vitro systems to functional validation and finally to more complex in vivo models that better mimic the human disease state.[15][16]

Validation_Workflow Phase1 Phase 1: In Vitro Correlation (Cell Line Panel Screening) Phase2 Phase 2: Mechanistic Validation (Gene Knockdown/Overexpression) Phase1->Phase2 Establish Correlation Phase3 Phase 3: In Vivo Validation (Xenograft Models) Phase2->Phase3 Confirm Causality

Figure 3: A streamlined workflow for preclinical biomarker validation.
Phase 1: In Vitro Correlation and Characterization

Objective: To establish a correlation between PKM2 expression levels and sensitivity to dacomitinib across a panel of NSCLC cell lines with diverse EGFR mutation statuses.

Experimental Design:

  • Cell Line Panel: Select a panel of at least 8-10 human NSCLC cell lines (e.g., A549, H1975, PC-9, HCC827) representing common EGFR mutations (Exon 19 deletion, L858R), TKI resistance mutations (T790M), and EGFR wild-type.[17]

  • Determine Drug Sensitivity (IC50): Treat each cell line with a dose range of dacomitinib, as well as comparator EGFR TKIs (gefitinib [1st gen] and osimertinib [3rd gen]), to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Quantify Protein Expression: Harvest untreated, parallel cultures of each cell line to determine the baseline protein expression of total PKM2, total EGFR, and phosphorylated EGFR (p-EGFR) via Western Blot. This establishes the molecular baseline for each cell line.

Expected Outcome & Data Presentation: The goal is to observe a correlation where cell lines with higher baseline PKM2 expression exhibit lower IC50 values for dacomitinib (i.e., are more sensitive). Data should be summarized in a comprehensive table.

Cell LineEGFR StatusDacomitinib IC50 (nM)Gefitinib IC50 (nM)Osimertinib IC50 (nM)Relative PKM2 Expression (vs. Actin)Relative p-EGFR/Total EGFR Ratio
PC-9Exon 19 delDataDataDataDataData
HCC827Exon 19 delDataDataDataDataData
H1975L858R/T790MDataDataDataDataData
A549WTDataDataDataDataData
...etc....etc....etc....etc....etc....etc....etc.
Table 1: Sample Data Summary for In Vitro Correlation Study. Data fields to be populated with experimental results.

Experimental Protocol: Western Blot for PKM2 and EGFR Pathway Proteins

This protocol provides a self-validating system by including total protein controls for phospho-proteins, ensuring that observed changes are due to signaling inhibition, not protein degradation.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[18]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.[19]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Use BSA for phospho-antibodies.[19]

    • Incubate the membrane with primary antibodies (e.g., anti-PKM2, anti-p-EGFR, anti-EGFR, anti-Actin) overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply an ECL chemiluminescent substrate.[19]

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize PKM2 and EGFR to the loading control (Actin). Normalize p-EGFR to total EGFR.[19]

Phase 2: In Vitro Mechanistic Validation

Objective: To establish a causal link between PKM2 expression and dacomitinib sensitivity using gene modulation techniques.

Experimental Design:

  • Select Model Cell Lines: Choose one dacomitinib-sensitive, high-PKM2 cell line and one resistant, low-PKM2 cell line from Phase 1.

  • PKM2 Knockdown: In the sensitive, high-PKM2 cell line, use shRNA or CRISPR/Cas9 to stably knock down PKM2 expression. Include a non-targeting control.

  • PKM2 Overexpression: In the resistant, low-PKM2 cell line, transfect a plasmid to stably overexpress PKM2. Include an empty vector control.

  • Validate Modulation: Confirm successful knockdown or overexpression via Western Blot.

  • Re-evaluate Drug Sensitivity: Perform cell viability assays on the modulated cell lines and their respective controls to determine if the IC50 for dacomitinib has changed.

Expected Outcome:

  • Knocking down PKM2 in the sensitive cell line is expected to increase the IC50, making the cells more resistant to dacomitinib.

  • Overexpressing PKM2 in the resistant cell line is expected to decrease the IC50, sensitizing the cells to dacomitinib.

A positive result in this phase provides strong evidence that PKM2 is not just correlated with, but is functionally involved in, the response to dacomitinib.

Phase 3: Preclinical In Vivo Validation

Objective: To validate the biomarker's predictive potential in a complex, preclinical tumor model that better reflects human physiology.

Experimental Design:

  • Model Selection: Utilize patient-derived xenograft (PDX) models. PDX models are established by implanting patient tumor tissue directly into immunodeficient mice and are known to retain the characteristics of the original tumor more faithfully than cell line-derived models.[20][21][22][23] Select at least two PDX models: one predicted to be sensitive (high PKM2) and one predicted to be resistant (low PKM2), based on initial characterization of the source tumor tissue.

  • Study Execution:

    • Engraft tumor fragments into immunodeficient mice (e.g., NOD-SCID).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment (dacomitinib) and vehicle control groups for each PDX model.

    • Administer dacomitinib orally at a clinically relevant dose daily.

    • Measure tumor volume twice weekly with calipers. Monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the animals and harvest the tumors.

    • Perform immunohistochemistry (IHC) on tumor sections to confirm PKM2 expression levels and assess markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).

Expected Outcome & Data Presentation: The high-PKM2 PDX model treated with dacomitinib should show significantly greater tumor growth inhibition compared to its vehicle control and compared to the dacomitinib-treated low-PKM2 model.

PDX Model IDBaseline PKM2 (IHC Score)Treatment GroupTumor Growth Inhibition (%)Change in Ki-67 (%)Change in Cleaved Caspase-3 (%)
PDX-001High (3+)Vehicle0%--
PDX-001High (3+)DacomitinibDataDataData
PDX-002Low (1+)Vehicle0%--
PDX-002Low (1+)DacomitinibDataDataData
Table 2: Sample Data Summary for In Vivo Validation Study. Data fields to be populated with experimental results.

Experimental Protocol: Immunohistochemistry (IHC) for PKM2

  • Tissue Preparation:

    • Fix harvested tumor tissue in 10% neutral buffered formalin for 24 hours.

    • Process and embed the tissue in paraffin.

    • Cut 4-5 µm sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 20-30 minutes.[24][25]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.[24]

    • Incubate sections with a primary antibody specific to PKM2 (e.g., at a 1:200 dilution) overnight at 4°C.[24][25]

    • Wash with buffer (e.g., PBS).

    • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as DAB, and counterstain with hematoxylin.

  • Imaging and Scoring:

    • Dehydrate, clear, and mount the slides.

    • Image the slides using a brightfield microscope.

    • Score the slides based on staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.

Comparative Analysis: Dacomitinib vs. Other EGFR TKIs

Validating a biomarker for dacomitinib requires understanding its unique properties compared to other EGFR inhibitors.

FeatureGefitinib (1st Gen)Dacomitinib (2nd Gen)Osimertinib (3rd Gen)
Mechanism Reversible EGFR TKIIrreversible pan-HER (EGFR, HER2, HER4) inhibitor[1][26]Irreversible EGFR TKI, selective for sensitizing and T790M mutations
Binding Non-covalentCovalent[3]Covalent
Primary Indication 1st-line, EGFR-mutant NSCLC1st-line, EGFR-mutant NSCLC[26]1st-line and 2nd-line (post-T790M), EGFR-mutant NSCLC
Known Resistance T790M mutation, MET amplification[27]T790M, C797S mutations can be induced in vitro[7]C797S, L718Q mutations, MET amplification[27][28]
Clinical Efficacy Standard of careSuperior PFS and OS vs. Gefitinib in ARCHER 1050 trial[4][5][6]Superior PFS vs. 1st-gen TKIs in FLAURA trial[28]
Table 3: Comparison of Key EGFR Tyrosine Kinase Inhibitors.

The pan-HER inhibitory profile of dacomitinib is a key differentiator. Because HER family members can heterodimerize to activate signaling, a broader inhibition may be more effective in certain contexts. This also means a biomarker like PKM2 might be more specifically predictive for dacomitinib compared to the more EGFR-focused inhibitors.

Conclusion and Future Outlook

This guide outlines a rigorous, phased approach to validating PKM2 as a predictive biomarker for dacomitinib in NSCLC models. By progressing from in vitro correlation to mechanistic interrogation and finally to in vivo confirmation in patient-derived models, researchers can build a compelling case for the biomarker's utility.

Successful validation of PKM2 could lead to the development of a companion diagnostic test. Such a test would enable clinicians to stratify patients with EGFR-mutant NSCLC, identifying those who would derive the most benefit from first-line dacomitinib therapy. This would be a significant step forward in personalizing treatment, maximizing efficacy, and improving the management of this challenging disease.

References

  • The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC - NIH. (n.d.).
  • EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib. (2018). Journal of Thoracic Oncology.
  • Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis. (2020). Frontiers in Oncology.
  • M2 isoform of pyruvate kinase is dispensable for tumor maintenance and growth. (2012).
  • Pyruvate Kinase M2: Multiple Faces for Conferring Benefits on Cancer Cells. (2012). Clinical Cancer Research.
  • PKM2 and cancer: The function of PKM2 beyond glycolysis (Review). (2016). Oncology Letters.
  • Dacomitinib dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
  • What is the mechanism of Dacomitinib? (2024).
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
  • Dacomitinib in first-line treatment of advanced EGFR-mutated non-small-cell lung cancer: a cost–effectiveness analysis. (2021). Future Oncology.
  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. (2017). Oncotarget.
  • Phase II clinical and exploratory biomarker study of dacomitinib in recurrent and/or metastatic esophageal squamous cell carcinoma. (n.d.). Oncotarget.
  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
  • Biomarker discovery and preclinical validation using mouse models of lung cancer. (2006).
  • White Paper: 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers. (2020). Crown Bioscience.
  • Is there a role for dacomitinib, a second-generation irreversible inhibitor of the epidermal-growth factor receptor tyrosine kinase, in advanced non-small cell lung cancer? (2020). Taylor & Francis Online.
  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. (2025). Crown Bioscience.
  • Dacomitinib overcomes acquired resistance to osimertinib in advanced NSCLC patients with EGFR L718Q mutation: A two-case report. (2024).
  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. (n.d.).
  • Overcoming Resistance to EGFR Inhibitors in NSCLC. (2018). OncLive.
  • Bridging the Gap: Translating Preclinical Biomarkers to Clinical Success. (2025). Crown Bioscience.
  • Dr. Low on Osimertinib Versus Dacomitinib in EGFR-Mutant NSCLC. (2019). OncLive.
  • Expression of pyruvate kinase M2 in human bladder cancer and its correlation with clinical parameters and prognosis. (n.d.).
  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery.
  • The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study. (2024).
  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. (2017). Journal of Nuclear Medicine.
  • Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (n.d.).
  • Patient-derived cell line, xenograft and organoid models in lung cancer therapy. (n.d.).
  • Vizimpro (Dacomitinib) Approved for First-Line Treatment of Metastatic Non–Small-Cell Lung Cancer with EGFR Mutation. (2026). American Health & Drug Benefits.
  • Improvement in Overall Survival in a Randomized Study That Compared Dacomitinib With Gefitinib in Patients With Advanced Non–Small-Cell Lung Cancer and EGFR-Activating Mutations. (2018). Journal of Clinical Oncology.
  • PKM2-specific antibody (15822-1-AP). (n.d.). Proteintech.

Sources

Validation

Comparative Binding Kinetics of Dacomitinib's Active Metabolite on Wild-Type vs. Mutant EGFR: A Technical Guide

Introduction: The Evolving Landscape of EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] In many cancers, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3][4] This has made EGFR a prime target for therapeutic intervention with tyrosine kinase inhibitors (TKIs).

Dacomitinib is a second-generation, irreversible TKI that has demonstrated significant efficacy in the first-line treatment of patients with EGFR-mutated NSCLC.[5][6] Unlike first-generation reversible inhibitors, dacomitinib forms a covalent bond with the EGFR kinase domain, leading to sustained and potent inhibition.[7][8] It exhibits a pan-HER profile, inhibiting not only EGFR (HER1) but also HER2 and HER4.[9]

A critical aspect of its pharmacology is its metabolism into the active metabolite, O-desmethyl dacomitinib (PF-05199265 or M2), which shares a similar in vitro pharmacological activity to the parent compound.[10][11] Understanding the binding kinetics of this active metabolite against both wild-type (WT) EGFR and its oncogenic mutant forms is paramount for researchers and drug developers. It explains the therapeutic window of the drug—its efficacy against cancer cells versus its side effects in normal tissues. This guide provides an in-depth comparison of these binding kinetics, supported by experimental data and detailed methodologies.

The Mechanism of Irreversible Inhibition

Dacomitinib and its M2 metabolite function as ATP-competitive inhibitors. They initially form a reversible, non-covalent interaction with the ATP-binding pocket of the EGFR kinase domain. This is followed by a second, irreversible step where a reactive acrylamide group on the inhibitor forms a covalent bond with the thiol group of a specific cysteine residue at position 797 (Cys797) located at the edge of the active site.[7][12] This covalent adduction permanently locks the inhibitor in place, preventing ATP from binding and shutting down kinase activity and all subsequent downstream signaling.

This irreversible mechanism is a key feature of second-generation TKIs, designed to provide more durable inhibition and to overcome resistance mechanisms like the T790M "gatekeeper" mutation, which can hinder the binding of first-generation inhibitors.[13][14]

EGFR Signaling and Dacomitinib's Point of Intervention

The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by Dacomitinib M2. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[15][16] Dacomitinib M2 blocks the initial autophosphorylation event, effectively cutting off these pro-survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer P_EGFR Activated EGFR (Autophosphorylated) EGFR->P_EGFR Kinase Activity Ligand EGF Ligand Ligand->EGFR Binding & Dimerization ATP ATP ATP->P_EGFR Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K DacoM2 Dacomitinib M2 DacoM2->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and irreversible inhibition by Dacomitinib M2.

Comparative Binding Potency: Wild-Type vs. Mutant EGFR

The therapeutic efficacy of dacomitinib is rooted in its preferential inhibition of mutant EGFR over wild-type EGFR. While direct kinetic constants (kon, koff, kinact) for the M2 metabolite are not extensively published, inhibitory potency is commonly assessed using the half-maximal inhibitory concentration (IC₅₀), which reflects the functional consequence of the binding kinetics.

Preclinical studies consistently show that dacomitinib has significantly lower IC₅₀ values against cell lines harboring activating EGFR mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation compared to those with wild-type EGFR.[8][10] This indicates a much higher potency against the mutated forms that drive cancer.

EGFR StatusRepresentative MutationDacomitinib IC₅₀ (nM)[8][10]Interpretation
Wild-Type ->1000 (in some cell lines)Lower potency, inhibition requires higher concentrations.
Activating Mutant Exon 19 Deletion~1-5High potency, strong inhibition at low nanomolar concentrations.
Activating Mutant L858R Substitution~5-15High potency, slightly less sensitive than Exon 19 del.
Resistance Mutant L858R + T790M~200Moderate potency, overcomes first-generation resistance.

Causality Behind the Differential Potency: Activating mutations in the EGFR kinase domain are thought to induce a conformational state that more readily binds ATP to drive signaling. This same "active" conformation also presents a more favorable binding pocket for inhibitors like dacomitinib. The irreversible covalent bond formation with Cys797 further solidifies this potent inhibition. While dacomitinib was designed to inhibit T790M, its potency is less than against the primary activating mutations, a factor that contributed to the development of third-generation inhibitors like osimertinib, which are highly selective for T790M.[8][14] The activity against WT EGFR, although weaker, is responsible for the characteristic side effects of second-generation TKIs, such as diarrhea and skin rash.[7][14]

Experimental Protocol: Measuring Covalent Binding Kinetics via Surface Plasmon Resonance (SPR)

To quantitatively determine the kinetic parameters (Kᵢ, kinact) that underpin the IC₅₀ data, Surface Plasmon Resonance (SPR) is a powerful, label-free technique.[17] For a covalent inhibitor, the analysis is more complex than a simple reversible interaction and requires a two-state reaction model.

Model: E + I ⇌ E·I → E-I

  • Step 1 (Reversible Binding): The inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent encounter complex (E·I). This step is defined by the association rate (kₐ or kon) and the dissociation rate (kd or koff). The affinity of this initial interaction is Kᵢ = kd/kₐ.

  • Step 2 (Irreversible Covalent Bonding): The encounter complex undergoes a conformational change, leading to the formation of a stable, covalent bond (E-I). This step is defined by the rate of inactivation (kinact).

Step-by-Step SPR Methodology

Objective: To determine Kᵢ and kinact for Dacomitinib M2 against immobilized WT and mutant EGFR kinase domains.

  • Surface Preparation & Ligand Immobilization:

    • Rationale: The target protein (EGFR kinase domain) must be stably attached to the sensor chip surface to allow for the measurement of analyte (Dacomitinib M2) binding. Amine coupling is a common and robust method.

    • Protocol:

      • Select a carboxymethylated dextran sensor chip (e.g., CM5).

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[18] This creates reactive esters on the surface.

      • Inject the purified EGFR protein (WT or mutant) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5). The protein's primary amines will covalently link to the activated surface.

      • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl.

      • A reference flow cell should be prepared similarly but without the EGFR protein to allow for subtraction of non-specific binding and bulk refractive index changes.[17]

  • Kinetic Analysis (Analyte Injection):

    • Rationale: A series of analyte concentrations are injected over the ligand and reference surfaces. The binding is measured in real-time as a change in response units (RU). For covalent inhibitors, a multi-cycle kinetics (MCK) approach with very stringent regeneration is difficult. A single-cycle kinetics (SCK) approach, where concentrations are injected sequentially without regeneration, can be effective if the kinact is not too rapid. Alternatively, a fresh surface may be needed for each concentration.

    • Protocol:

      • Prepare a dilution series of Dacomitinib M2 (e.g., 0.1 nM to 500 nM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

      • Establish a stable baseline by flowing running buffer over the sensor surface.

      • Inject the lowest concentration of Dacomitinib M2 for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

      • Repeat for each concentration in the series. Given the irreversible nature, ensure the surface is either regenerated (if a suitable condition is found that doesn't denature the protein) or a fresh immobilization spot is used.

  • Data Processing and Fitting:

    • Rationale: The raw sensorgram data must be processed and fitted to a kinetic model that accounts for both the reversible and irreversible binding steps to extract the rate constants.

    • Protocol:

      • Perform double-referencing: subtract the reference flow cell data from the active cell data, and then subtract a buffer-only (blank) injection sensorgram. This corrects for instrument drift and non-specific binding.

      • Fit the processed data to a "Two-State Reaction" or "Covalent Binding" model available in the instrument's analysis software.

      • This fitting will yield values for kₐ, kd, and kinact. Kᵢ is calculated from kd/kₐ. The overall efficiency of covalent modification is often reported as kinact/Kᵢ.

SPR Experimental Workflow Diagram

SPR_Workflow cluster_prep 1. Surface Preparation cluster_run 2. Kinetic Run (Multi-Cycle) cluster_analysis 3. Data Analysis Activate Activate CM5 Chip (NHS/EDC) Immobilize Immobilize EGFR (WT or Mutant) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Baseline Establish Baseline (Running Buffer) Deactivate->Baseline Inject Inject Daco M2 (Association Phase) Baseline->Inject Dissociate Flow Buffer (Dissociation Phase) Inject->Dissociate Regenerate Regenerate Surface (e.g., low pH glycine) Dissociate->Regenerate Process Double Reference (Subtract Ref & Blank) Dissociate->Process Regenerate->Baseline Next Cycle Fit Fit to Two-State Model Process->Fit Result Determine: Kᵢ, kᵢₙₐcₜ, kᵢₙₐcₜ/Kᵢ Fit->Result

Caption: Workflow for analyzing covalent inhibitor kinetics using SPR.

Conclusion and Future Directions

The preferential binding and potent inhibition of oncogenic mutant EGFR by dacomitinib's active metabolite, M2, is the cornerstone of its clinical success. This selectivity, driven by the conformational state of the mutated kinase domain, allows for effective shutdown of tumor signaling at concentrations that have a lesser, though still significant, impact on wild-type EGFR.

For researchers in the field, quantitatively characterizing these kinetic differences using methods like SPR is crucial for the rational design of next-generation inhibitors. The goal remains the development of compounds with even greater selectivity for mutant forms—including those that confer resistance to current therapies—thereby maximizing therapeutic efficacy while minimizing the mechanism-based toxicities that arise from wild-type receptor inhibition.

References

  • Uribe, P., & Jay, D. (2018). EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib. Journal of Thoracic Oncology. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dacomitinib?. Patsnap Synapse. [Link]

  • Kitisin, K., et al. (2007). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Gastrointestinal Cancer Research. [Link]

  • Matsuno, Y., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Wilson, B. A., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. ResearchGate. [Link]

  • Wilson, B. A., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PMC. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Schwartz, P. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. [Link]

  • Popat, S., et al. (2021). Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. Expert Review of Anticancer Therapy. [Link]

  • Xu, Y., et al. (2023). The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib. Annals of Translational Medicine. [Link]

  • Lin, C. C., et al. (2021). Case Report: Dacomitinib Overcomes Osimertinib Resistance in NSCLC Patient Harboring L718Q Mutation. Frontiers in Oncology. [Link]

  • ResearchGate. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. [Link]

  • Drugs.com. (n.d.). Dacomitinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • ResearchGate. (n.d.). Dacomitinib mechanism of action: irreversible pan-HER inhibition. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study). MDPI. [Link]

  • Jänne, P. A., et al. (2015). Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era?. Therapeutic Advances in Medical Oncology. [Link]

  • Wilson, B. A., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • Wang, S., et al. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. MDPI. [Link]

  • 2 Minute Medicine. (2014). Dacomitinib may be effective in EGFR-associated lung cancer. 2 Minute Medicine. [Link]

  • Popat, S., et al. (2021). Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Dacomitinib. Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Duke University. (2022). Guide to Running an SPR Experiment. Duke University BIA Core Facility. [Link]

  • Nicoya Lifesciences. (2021). MCK vs SCK: Two common methods for kinetic analysis with SPR. Nicoya Lifesciences. [Link]

  • Tahara, M., et al. (2021). The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib. Clinical Pharmacology in Drug Development. [Link]

  • Sutto, L., & Gervasio, F. L. (2013). Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. Journal of the Royal Society Interface. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Li, J., et al. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cortellini, A., et al. (2019). Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. Drug Design, Development and Therapy. [Link]

  • Adams, C. W., et al. (2016). Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies. Molecular Cancer Therapeutics. [Link]

  • Zhang, T., et al. (2021). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports. [Link]

  • Suksatu, A., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. [Link]

  • Panicker, P. S., et al. (2017). Epidermal growth factor receptor (EGFR) structure-based bioactive pharmacophore models for identifying next-generation inhibitors against clinically relevant EGFR mutations. Chemical Biology & Drug Design. [Link]

  • Liu, Z., et al. (2022). Dacomitinib for Advanced Non-small Cell Lung Cancer Patients Harboring Major Uncommon EGFR Alterations: A Dual-Center, Single-Arm, Ambispective Cohort Study in China. Frontiers in Oncology. [Link]

  • Macdonald-Ucol, I., et al. (2018). Binding of single-mutant epidermal growth factor (EGF) ligands alters the stability of the EGF receptor dimer and promotes growth signaling. Journal of Biological Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dacomitinib Metabolite M2 in a Laboratory Setting

This document provides essential safety and logistical procedures for the proper handling and disposal of Dacomitinib metabolite M2. As researchers and drug development professionals, our commitment to safety is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical procedures for the proper handling and disposal of Dacomitinib metabolite M2. As researchers and drug development professionals, our commitment to safety is paramount, extending from discovery through to the responsible management of waste. Dacomitinib is a potent, irreversible pan-human epidermal growth factor receptor (pan-HER) kinase inhibitor, classified as a hazardous drug (HD).[1][2] Consequently, its metabolites, including the cysteine conjugate M2, must be managed with the same level of caution as the parent compound to ensure personnel safety and environmental protection.[3][4] This guide is designed to provide clear, actionable protocols grounded in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Understanding the inherent risks is the foundation of safe laboratory practice. The parent compound, dacomitinib, is classified as a hazardous substance. While specific toxicity data for metabolite M2 is not extensively characterized, the precautionary principle dictates it be handled as a hazardous substance due to its origin.

Key Hazards of the Parent Compound, Dacomitinib:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

  • Systemic Effects: Known clinical adverse reactions include severe diarrhea, interstitial lung disease (ILD)/pneumonitis, and dermatologic reactions.[6][7][8]

  • Genotoxicity: Dacomitinib was found to be clastogenic (causing breaks in chromosomes) in in-vitro assays at cytotoxic concentrations.[9]

Exposure to hazardous drugs like dacomitinib can occur through inhalation, skin absorption, ingestion, and injection (e.g., needlestick injury).[10][11] Adherence to rigorous disposal procedures is not merely regulatory compliance; it is a critical control measure to mitigate these exposure risks.

Table 1: GHS Hazard Classification for Dacomitinib

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

Source: Dacomitinib Safety Data Sheet.[5]

Core Principles of Cytotoxic Waste Management

The disposal of dacomitinib metabolite M2 falls under the stringent regulations for cytotoxic (or antineoplastic) waste.[12][13] The entire lifecycle of the material, from use to final disposal, must be controlled.

  • Segregation is Critical: Cytotoxic waste must be meticulously separated from regular laboratory trash at the point of generation.[14] Any item that comes into contact with dacomitinib or its metabolites, such as gloves, pipette tips, or vials, is considered contaminated.[14] Mixing cytotoxic waste with other waste streams renders the entire volume hazardous, leading to significantly increased disposal costs and regulatory risk.[14]

  • Containment: All waste must be placed in clearly identifiable, leak-proof, and sealed containers.[11] This prevents accidental spills and exposure during storage and transport.

  • Labeling: Containers must be explicitly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste," "Chemotherapy Waste," or "Antineoplastic Waste" to ensure they are handled correctly by all personnel, including support and housekeeping staff.[11][15]

  • Final Disposal: The universally accepted method for destroying cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[14][15] This process ensures the complete destruction of the active chemical compounds. Autoclaving is not an acceptable method of treatment as it does not break down the chemical structure and can create hazardous aerosols.[16]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate PPE is mandatory when handling dacomitinib metabolite M2 in any form—pure substance, solutions, or contaminated materials.[17]

Table 2: Required PPE for Handling Dacomitinib Metabolite M2

Task Gloves Gown Eye/Face Protection Respiratory Protection
Handling Pure Compound or Concentrated Solutions Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) Disposable, solid-front gown with cuffed sleeves Safety goggles with side shields AND a face shield NIOSH-approved respirator (e.g., N95) for handling powders
Handling Dilute Solutions (<1 mg/mL) Double-gloving with chemotherapy-rated nitrile gloves Disposable, solid-front gown with cuffed sleeves Safety goggles with side shields Not required unless aerosols are generated

| Handling Contaminated Labware and Waste | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front gown with cuffed sleeves | Safety goggles with side shields | Not required |

Causality Behind PPE Choices:

  • Double-Gloving: Provides a significant reduction in permeability compared to a single layer.[11] The outer glove should be removed immediately after handling the material, and the inner glove removed upon leaving the immediate work area.

  • Chemotherapy-Rated Gowns: These are made of impervious materials to prevent absorption of the hazardous drug through to the skin. Standard lab coats are not sufficient.

  • Respiratory Protection: Fine powders of potent compounds can be easily aerosolized and inhaled. An N95 or higher-rated respirator is essential when weighing or manipulating the solid form.

Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for proper waste segregation. All waste streams must ultimately be disposed of as cytotoxic waste via incineration.

G cluster_0 Waste Characterization cluster_1 Containment & Disposal Path start Waste Generation Point (Dacomitinib M2 Contaminated) is_sharp Is it a sharp object? (Needle, glass, scalpel) start->is_sharp is_liquid Is it liquid waste? start->is_liquid is_solid Is it solid, non-sharp waste? (PPE, tubes, vials, bench paper) start->is_solid sharps_container Place in puncture-resistant, labeled Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Collect in sealed, leak-proof, labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in double-lined, labeled Cytotoxic Solid Waste Bin (e.g., yellow or purple bag) is_solid->solid_container Yes end_point Dispose via Licensed Hazardous Waste Contractor (Incineration Only) sharps_container->end_point liquid_container->end_point solid_container->end_point

Caption: Waste segregation decision tree for dacomitinib M2.

Step-by-Step Disposal Protocols

A. Liquid Waste (Aqueous buffers, organic solvents, unused solutions)

  • Designate a Container: Use a dedicated, compatible container (e.g., glass or polyethylene) clearly labeled "Hazardous Waste: Dacomitinib Metabolite M2" and marked with the cytotoxic hazard symbol.

  • Collect Waste: Pour waste carefully into the container, avoiding splashes. Use a funnel if necessary.

  • Keep Closed: The container must be kept securely closed when not in use.

  • Storage: Store the container in a designated satellite accumulation area with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[18]

  • Full Container: Once the container is full, ensure the cap is tightly sealed and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.

B. Solid Waste (Contaminated gloves, gowns, pipette tips, plasticware, bench paper)

  • Designate a Bin: Use a rigid, leak-proof container lined with two chemotherapy waste bags (typically yellow or purple).[15] The container must be clearly labeled as "Cytotoxic Waste - Incinerate Only."

  • Collect Waste: Place all contaminated solid waste directly into the bin at the point of use. Do not allow it to accumulate on the benchtop.

  • Seal Bags: When the inner bag is three-quarters full, securely seal it (e.g., with a zip tie or by tying a knot). Then, seal the outer bag.

  • Dispose of Container: Arrange for the sealed container to be collected by your institution's EHS department or waste contractor.

C. Sharps Waste (Needles, syringes, contaminated glass slides, broken glass)

  • Designate a Container: Use only an approved, puncture-resistant sharps container that is clearly labeled for "Cytotoxic Sharps Waste."[15]

  • Immediate Disposal: Dispose of contaminated sharps immediately after use directly into the container. Do not recap, bend, or break needles.

  • Do Not Overfill: Fill the container only to the indicated fill line (typically two-thirds or three-quarters full).

  • Seal and Dispose: Once the fill line is reached, securely lock the lid and arrange for pickup by your institution's EHS department or waste contractor.

Decontamination and Spill Management

Accidents can happen. A prepared and rapid response is essential to protect personnel and prevent the spread of contamination.

Routine Decontamination Protocol

(To be performed at the end of each work session)

  • Prepare Decontamination Solution: A common and effective practice involves a two-step process. First, use a solution to deactivate the drug (e.g., sodium hypochlorite), followed by a cleaning agent (e.g., 70% isopropyl alcohol) to remove the residue. Always consult your institution's EHS for approved decontamination agents.

  • Wipe Down Surfaces: Wearing full PPE, thoroughly wipe all work surfaces (e.g., biological safety cabinet, benchtop, equipment) with the decontaminating solution, working from areas of lesser contamination to greater contamination.

  • Dwell Time: Allow the decontaminating solution to remain on the surface for the manufacturer-recommended contact time.

  • Rinse/Neutralize: Wipe the surfaces with sterile water or 70% alcohol to remove the decontaminating agent.

  • Dispose: All wipes and materials used for decontamination must be disposed of as cytotoxic solid waste.

Emergency Spill Response Protocol

All labs working with dacomitinib and its metabolites must have a dedicated cytotoxic drug spill kit readily accessible.

G spill Spill Occurs! step1 1. Secure the Area Alert others and restrict access. spill->step1 step2 2. Don Full PPE From spill kit (respirator, gown, double gloves, goggles). step1->step2 step3 3. Contain the Spill Use absorbent pads from kit to cover and contain the spill. step2->step3 step4 4. Clean Up Work from outside in. Place all contaminated materials in cytotoxic waste bag. step3->step4 step5 5. Decontaminate Area Clean the spill area with an approved decontamination agent, followed by alcohol. step4->step5 step6 6. Doff PPE & Dispose Remove PPE carefully and place all used items into the cytotoxic waste bag. step5->step6 step7 7. Report Incident Notify supervisor and EHS. Complete incident report. step6->step7

Caption: Emergency spill response workflow.

Conclusion

The responsible disposal of dacomitinib metabolite M2 is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating the principles of hazard assessment, rigorous segregation, and established protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the wider community. Always adhere to your institution's specific policies and consult with your Environmental Health and Safety department for guidance.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs | American Journal of Health-System Pharmacy | Oxford Academic . Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed . Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration . Available at: [Link]

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers - Restored CDC . Available at: [Link]

  • Safety Profile For VIZIMPRO® (dacomitinib) - Pfizer For Professionals . Available at: [Link]

  • Dacomitinib metabolite M2 - BioHippo . Available at: [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH . Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA . Available at: [Link]

  • Guide to Cytotoxic Waste Compliance - Daniels Health . Available at: [Link]

  • Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS - PMC . Available at: [Link]

  • Safe Handling of Hazardous Drugs - Duke Safety . Available at: [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste . Available at: [Link]

  • Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies - Hematology/Oncology Pharmacy Association . Available at: [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed . Available at: [Link]

  • Dacomitinib: uses, dosing, warnings, adverse events, interactions . Available at: [Link]

  • Vizimpro, INN-dacomitinib . Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA . Available at: [Link]

  • Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC . Available at: [Link]

  • Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro - PMC - NIH . Available at: [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration . Available at: [Link]

  • HKG LPD Dacomitinib - Vizimpro - Pfizer . Available at: [Link]

  • Dacomitinib: Uses & Dosage | MIMS Malaysia . Available at: [Link]

  • Dacomitinib dosing, indications, interactions, adverse effects, and more . Available at: [Link]

  • Report on the Deliberation Results November 30, 2018 Pharmaceutical Evaluation Division... - PMDA . Available at: [Link]

  • Dacomitinib - Wikipedia . Available at: [Link]

  • dacomitinib - Drug Central . Available at: [Link]

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